Anagyrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQMASDZFXSJI-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-89-5 | |
| Record name | (-)-Anagyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANAGYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU1U980Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anagyrine Alkaloid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagyrine is a tetracyclic quinolizidine alkaloid predominantly found in the plant genus Lupinus and first identified in Anagyris foetida. Renowned for its teratogenic effects, particularly "crooked calf disease" in cattle, this compound has garnered significant scientific interest. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and quantitative analysis of this compound. It details the biosynthetic pathway of this alkaloid and furnishes comprehensive experimental protocols for its extraction, isolation, and quantification, aiming to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development.
Natural Sources and Geographical Distribution
This compound's presence is most notably documented in various species of the genus Lupinus, commonly known as lupines. These plants are widely distributed throughout North and South America, as well as in North Africa and the Mediterranean.[1] The alkaloid was first isolated from the toxic legume Anagyris foetida, a shrub native to the Mediterranean region.[2][3] this compound has also been identified in Thermopsis rhombifolia.[3]
The distribution of this compound-containing lupines is particularly concentrated in the western United States, where they are a common component of rangeland flora.[4] Species such as Lupinus sericeus (silky lupine), Lupinus caudatus (tailcup lupine), and Lupinus leucophyllus (velvet lupine) are frequently cited as containing significant levels of this compound.[4][5] The presence and concentration of this compound can vary between different species, and even within the same species depending on the geographical location, environmental conditions, and the developmental stage of the plant.[4]
Quantitative Distribution of this compound in Lupinus Species
The concentration of this compound varies significantly among different Lupinus species and also between different parts of the plant. The seeds and flowers generally contain the highest concentrations of the alkaloid.[4][5] this compound levels are also influenced by the phenological stage of the plant, with concentrations often being higher in the early growth stages and decreasing as the plant matures.[4][5] The following tables summarize the quantitative data on this compound content in various Lupinus species.
| Plant Species | Plant Part | This compound Concentration (g/kg dry matter) | Reference |
| Lupinus alpestris (Mountain Silvery Lupine) | Not specified | Potentially teratogenic levels | [6] |
| Lupinus andersonii (Anderson's Lupine) | Not specified | Potentially teratogenic levels | [6] |
| Lupinus argenteus (Silvery Lupine) | Not specified | Potentially teratogenic levels | [6] |
| Lupinus burkei (Burke's Lupine) | Not specified | Potentially teratogenic levels | [6] |
| Lupinus caudatus (Tailcup Lupine) | Whole plant | > 1.44 | [4][6] |
| Lupinus cyaneus (Mt. Rose Lupine) | Not specified | 10.27 | [6] |
| Lupinus erectus (Tall Silvery Lupine) | Not specified | Potentially teratogenic levels | [6] |
| Lupinus evermannii (Evermann's Lupine) | Not specified | Potentially teratogenic levels | [6] |
| Lupinus latifolius (Broadleafed Lupine) | Not specified | Potentially teratogenic levels | [6][7] |
| Lupinus leucophyllus (Velvet Lupine) | Whole plant | 2.7 (0.27%) | [8][9] |
| Lupinus leucophyllus (Velvet Lupine) | Pod stage | 2.9 - 3.7 (0.29% - 0.37%) | [5] |
| Lupinus littoralis (Seashore Lupine) | Not specified | Potentially teratogenic levels | [6] |
| Lupinus polyphyllus (Washington Lupine) | Not specified | Potentially teratogenic levels | [6] |
| Lupinus sericeus (Silky Lupine) | Whole plant | > 1.44 | [4][6] |
| Lupinus sulphureus (Sulphur Lupine) | Not specified | Potentially teratogenic levels | [1] |
Note: "Potentially teratogenic levels" refers to concentrations at or above 1.44 g/kg dry matter, a threshold identified to cause "crooked calf disease".[6]
Biosynthesis of this compound
This compound is a quinolizidine alkaloid, a class of compounds biosynthetically derived from the amino acid L-lysine.[10] The biosynthesis of the quinolizidine ring system is a complex process involving several enzymatic steps. The generally accepted pathway proceeds through the formation of cadaverine from lysine, which then serves as the precursor for the formation of the characteristic ring structures of these alkaloids.[1][10] this compound, being a tetracyclic quinolizidine alkaloid with a pyridone ring, is formed through further modifications of the basic tetracyclic structure.
Experimental Protocols
Extraction and Isolation of this compound from Lupinus Species
The following protocol is a representative method for the extraction and isolation of this compound from dried plant material, synthesized from various published methodologies.
Materials:
-
Dried and finely ground Lupinus plant material (leaves, stems, seeds)
-
0.5 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
-
Sonicator
-
pH meter or pH indicator strips
-
Separatory funnel
Procedure:
-
Acid Extraction:
-
Weigh 10 g of the dried, powdered plant material into a flask.
-
Add 100 mL of 0.5 M HCl.
-
Sonication or maceration of the mixture for 1-2 hours at room temperature to facilitate the extraction of the protonated alkaloids into the aqueous acidic phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Decant and collect the acidic supernatant.
-
Repeat the extraction process on the plant residue with another 50 mL of 0.5 M HCl to ensure complete extraction.
-
Combine the acidic supernatants.
-
-
Basification and Liquid-Liquid Extraction:
-
Transfer the combined acidic extract to a separatory funnel.
-
Slowly add 1 M NaOH dropwise while stirring until the pH of the solution reaches 10-11. This deprotonates the alkaloid salts, converting them into their free base form.
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (bottom) containing the free base alkaloids will be a distinct phase from the aqueous layer (top).
-
Drain the lower dichloromethane layer into a clean, dry flask.
-
Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine all the dichloromethane extracts.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate to the combined dichloromethane extract to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue is the crude alkaloid extract containing this compound.
-
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Sample Preparation:
-
Dissolve a known amount of the crude alkaloid extract in a suitable solvent such as methanol or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Quantification:
-
Prepare a series of standard solutions of a certified this compound reference standard at known concentrations.
-
Inject the standards to generate a calibration curve by plotting the peak area of the characteristic this compound ion against concentration.
-
Inject the prepared sample and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from plant material.
Conclusion
This technical guide has provided a detailed overview of the natural sources, geographical distribution, and quantitative analysis of the this compound alkaloid. The primary sources are plants of the Lupinus genus, with significant distribution in western North America. The concentration of this compound is highly variable depending on the species, plant part, and growth stage. The provided experimental protocols for extraction and GC-MS analysis offer a solid foundation for researchers. A deeper understanding of the distribution and biosynthesis of this compound is crucial for mitigating its toxic effects on livestock and for exploring its potential pharmacological properties. The methodologies and data presented herein are intended to facilitate further research into this important natural product.
References
- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKALOIDS AND ITS ASSAY METHODS | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species [frontiersin.org]
- 10. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Anagyrine in Lupinus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine is a tetracyclic quinolizidine alkaloid (QA) found in various species of the genus Lupinus.[1][2] These alkaloids are of significant interest due to their toxic properties, particularly the teratogenic effects of this compound, which can cause "crooked calf disease" in livestock.[1][2] Understanding the biosynthetic pathway of this compound is crucial for developing strategies to mitigate its presence in forage and for exploring the potential pharmacological applications of related compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a branch of the well-established quinolizidine alkaloid pathway, which originates from the amino acid L-lysine. While the initial steps are well-characterized, the terminal steps leading specifically to this compound are less defined and are presented here based on current scientific understanding and biosynthetic logic. The entire pathway is believed to primarily occur in the chloroplasts of leaf tissues.
The biosynthesis can be broadly divided into four key stages:
-
Formation of the Precursor Cadaverine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC).[3]
-
Synthesis of the Quinolizidine Skeleton: Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. Three molecules of cadaverine are ultimately utilized to construct the tetracyclic quinolizidine core of sparteine. While the exact mechanism is still under investigation, it is believed to involve a series of condensation and cyclization reactions. One proposed intermediate is 17-oxosparteine, formed by the enzyme 17-oxosparteine synthase.[3]
-
Formation of Sparteine: Sparteine is considered a central intermediate in the biosynthesis of many tetracyclic QAs.[4] Recent studies in Lupinus angustifolius have identified a cytochrome P450 monooxygenase (CYP71D189) and a short-chain dehydrogenase/reductase (SDR1) that are involved in the conversion of (-)-sparteine to other QAs like (+)-lupanine, confirming sparteine's role as a key precursor.[4][5][6][7]
-
Hypothesized Conversion of Sparteine to this compound: The final steps leading to this compound are not yet fully elucidated. It is hypothesized that sparteine undergoes a dehydrogenation reaction to introduce a double bond into the quinolizidine ring system, a characteristic feature of this compound. This oxidative step is likely catalyzed by a dehydrogenase or oxidase.
Below is a DOT script for visualizing the proposed biosynthesis pathway.
Quantitative Data
The concentration of this compound and other quinolizidine alkaloids can vary significantly between different Lupinus species, as well as within different tissues of the same plant and at different developmental stages. The following tables summarize available quantitative data.
Table 1: this compound Concentration in Various Lupinus Species
| Lupinus Species | Tissue | This compound Concentration (g/kg dry weight) | Reference |
| L. caudatus (Tailcup lupine) | Whole Plant | Up to 1.44 | [2] |
| L. leucophyllus | Whole Plant | 2.7 | [8] |
| L. sericeus (Silky lupine) | Whole Plant | Potentially teratogenic levels | [1] |
| L. argenteus | Seedpods | Present | [9] |
| L. formosus | Whole Plant | Potentially teratogenic levels | [1] |
| L. alpestris | Whole Plant | Not detected | [1] |
| L. andersonii | Whole Plant | Not detected | [1] |
| L. polyphyllus | Not specified | Not detected | [10] |
| L. albus | Not specified | Not detected | [10] |
| L. angustifolius | Not specified | Not detected | [10] |
| L. luteus | Not specified | Not detected | [10] |
| L. mutabilis | Not specified | Not detected | [10] |
Table 2: Total Quinolizidine Alkaloid Content in Selected Lupinus Species
| Lupinus Species | Total Alkaloid Content (% of dry weight) | Reference |
| L. luteus (bitter) | 3.17 | [10] |
| L. angustifolius (bitter) | 0.85 | [10] |
| L. albus (bitter) | 1.25 | [10] |
| L. mutabilis (bitter) | 2.50 | [10] |
| L. luteus (sweet) | 0.003 | [10] |
| L. angustifolius (sweet) | 0.010 | [10] |
| L. albus (sweet) | 0.009 | [10] |
| L. mutabilis (sweet) | 0.040 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Protocol 1: Extraction and Quantification of Quinolizidine Alkaloids by GC-MS
This protocol is adapted from methodologies described for the analysis of lupin alkaloids.[11]
1. Materials and Reagents:
- Dried and ground plant material (Lupinus seeds, leaves, etc.)
- 0.5 N Hydrochloric acid (HCl)
- 5 N Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)
- Solid-phase extraction (SPE) columns (e.g., Extrelut)
- Anhydrous sodium sulfate
- Internal standard (e.g., caffeine)
- This compound analytical standard
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
2. Extraction Procedure:
- Weigh 100 mg of finely ground plant material into a centrifuge tube.
- Add 5 mL of 0.5 N HCl, vortex thoroughly, and sonicate for 30 minutes.
- Centrifuge at 3000 x g for 10 minutes.
- Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of 0.5 N HCl.
- Pool the supernatants and adjust the pH to 12 with 5 N NaOH.
- Apply the alkaline extract to a pre-conditioned SPE column.
- Elute the alkaloids with 20 mL of dichloromethane.
- Dry the eluate over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.
- Re-dissolve the residue in a known volume of dichloromethane (e.g., 1 mL) containing the internal standard.
3. GC-MS Analysis:
- Column: VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]
- Injector Temperature: 250°C.[11]
- Oven Program: Initial temperature of 70°C for 1 min, ramp to 150°C at 40°C/min, then to 300°C at 6°C/min, and hold for 1 min.[11]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
- Mass Spectrometer: Electron impact (EI) mode at 70 eV, scanning from m/z 50 to 450.[11]
4. Quantification:
- Prepare a calibration curve using the this compound analytical standard.
- Quantify the this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
The following DOT script illustrates the workflow for this protocol.
Protocol 2: Assay of Lysine Decarboxylase (LDC) Activity
This protocol is based on a colorimetric assay that measures the pH change resulting from the production of cadaverine.[12][13]
1. Materials and Reagents:
- Plant protein extract
- L-lysine monohydrochloride
- Pyridoxal 5'-phosphate (PLP)
- Potassium phosphate buffer (0.1 M, pH 6.0)
- Bromocresol purple indicator solution
- Spectrophotometer or microplate reader
2. Assay Procedure:
- Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.0), 50 µM L-lysine, 10 µM PLP, and an appropriate concentration of bromocresol purple.[14]
- Add the plant protein extract to initiate the reaction. The final volume should be suitable for the cuvette or microplate well being used.
- Incubate the reaction at 37°C.
- Monitor the change in absorbance at 595 nm over time. The increase in pH due to cadaverine production will cause a color change in the bromocresol purple indicator.
- Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
3. Calculation of Enzyme Activity:
- One unit of LDC activity is typically defined as the amount of enzyme that produces 1 µmol of cadaverine per minute under the specified conditions.
- A standard curve of absorbance versus pH should be generated to relate the change in absorbance to the change in proton concentration, and thus to the amount of cadaverine produced.
Regulation of this compound Biosynthesis
The regulation of quinolizidine alkaloid biosynthesis, including that of this compound, is complex and not fully understood. It is known to be influenced by developmental stage, tissue type, and environmental factors. In some lupin species, "low-alkaloid" mutations have been identified that significantly reduce the overall QA content, suggesting the presence of key regulatory genes.[5] Further research, including transcriptomic and genomic approaches, is needed to identify the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes.
Conclusion and Future Directions
While the general framework of quinolizidine alkaloid biosynthesis is established, the specific enzymatic steps leading to the formation of this compound from sparteine remain an active area of research. The identification and characterization of the enzymes involved in this conversion will be a significant step forward in understanding and potentially manipulating the production of this toxic alkaloid in Lupinus species. The development of advanced analytical techniques and the application of multi-omics approaches will undoubtedly accelerate these discoveries, with implications for agricultural safety and the exploration of novel pharmaceuticals.
References
- 1. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 2. repository.arizona.edu [repository.arizona.edu]
- 3. Sparteine - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. [mdpi.com]
- 12. A Liquid-Based Colorimetric Assay of Lysine Decarboxylase and Its Application to Enzymatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vumicro.com [vumicro.com]
- 14. Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Anagyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine is a tetracyclic quinolizidine alkaloid found in various plant species, most notably in the genus Lupinus and in Anagyris foetida.[1][2] This complex natural product has garnered significant interest due to its teratogenic effects, particularly in livestock, where it is known to cause "crooked calf disease."[3][4] A thorough understanding of its chemical structure and stereochemistry is paramount for researchers in toxicology, natural product chemistry, and drug development who may be investigating its mechanism of action, developing analytical detection methods, or exploring its potential as a pharmacological scaffold. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound, supported by available quantitative data and detailed experimental methodologies.
Chemical Structure
This compound is a member of the quinolizidine alkaloid family, characterized by a core 1-azabicyclo[4.4.0]decane moiety.[1][2] Its molecular formula is C₁₅H₂₀N₂O, with a molar mass of 244.33 g/mol .[5] The systematic IUPAC name for this compound is (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one.[5]
The structure of this compound consists of four fused rings, creating a rigid and complex three-dimensional architecture. This tetracyclic system is comprised of a pyridone ring fused to a quinolizidine skeleton.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O | [5] |
| Molar Mass | 244.33 g/mol | [5] |
| CAS Number | 486-89-5 | [5] |
| IUPAC Name | (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one | [5] |
| Synonyms | Monolupine, Rhombinine, Rhombinin | [5] |
Stereochemistry and Absolute Configuration
The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. This compound possesses three stereogenic centers, leading to the possibility of several stereoisomers. The determination of the precise spatial arrangement of atoms, or absolute configuration, is therefore critical.
The absolute configuration of the protonated form of this compound has been unequivocally determined through single-crystal X-ray diffraction analysis of this compound perchlorate. The chiral centers are assigned as C-6R, C-8R, and C-10R according to the Cahn-Ingold-Prelog priority rules. It is important to note that by protonation, the N2 atom also becomes a chiral center with an S configuration.
The crystal structure reveals specific conformations of the fused ring system. Ring A is nearly planar, ring B adopts a sofa conformation, and the C and D rings are in chair conformations with a cis ring junction.
Table 2: Stereochemical Data for this compound Perchlorate
| Feature | Description | Reference |
| Chiral Centers | C-6, C-8, C-10 | |
| Absolute Configuration | C-6R, C-8R, C-10R | |
| N2 Configuration (protonated) | S | |
| Ring A Conformation | Planar | |
| Ring B Conformation | Sofa | |
| Rings C and D Conformation | Twin-chair | |
| C/D Ring Junction | cis |
Experimental Protocols
The elucidation of this compound's structure and stereochemistry has relied on a combination of spectroscopic and crystallographic techniques.
Isolation and Purification of this compound
A general procedure for the isolation of this compound from plant material, adapted from the literature, is as follows:
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Genista hispanica) is subjected to extraction with a suitable solvent, such as 75% ethanol.
-
Acid-Base Extraction: The ethanolic extract is concentrated, and the residue is acidified with 0.5 N HCl. This protonates the alkaloids, rendering them water-soluble. The acidic aqueous layer is then washed with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-basic compounds.
-
Basification and Extraction: The acidic solution is then basified to a pH of 10 with a base like 15% NaOH or 25% aqueous ammonia. This deprotonates the alkaloids, making them soluble in organic solvents. The free bases are then extracted with a solvent such as chloroform.
-
Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography on silica gel. Elution with a solvent system like chloroform-methanol (e.g., 100:1) allows for the separation of this compound from other alkaloids. Thin-layer chromatography (TLC) can be used to monitor the separation.
X-ray Crystallography of this compound Perchlorate
The following protocol is based on the published crystal structure determination of this compound perchlorate:
-
Crystallization: Purified this compound is dissolved in acetone, and perchloric acid is added to an acidic pH of 5-6. The precipitated this compound perchlorate crystals are then recrystallized from methanol or water to yield colorless prisms suitable for X-ray diffraction.
-
Data Collection: A single crystal is mounted on a diffractometer. Data is collected using a radiation source such as Cu Kα radiation.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined using anomalous dispersion effects.
Table 3: Crystallographic Data for this compound Perchlorate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.3550 (3) |
| b (Å) | 32.982 (1) |
| c (Å) | 12.8849 (4) |
| β (°) | 90.709 (3) |
| V (ų) | 3125.41 (19) |
| Z | 8 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to assign all proton and carbon signals and to elucidate the connectivity of the molecule.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule. For this compound, key absorptions would be expected for the C=O stretch of the pyridone ring, C=C stretches of the aromatic system, and C-N and C-H stretches of the aliphatic portions. The presence of "Bohlmann bands" (around 2700-2800 cm⁻¹) can be indicative of a trans-quinolizidine conformation.[6]
Circular Dichroism (CD) Spectroscopy:
While specific CD data for this compound is not widely published, this technique is a powerful tool for studying the stereochemistry of chiral molecules in solution.
-
Sample Preparation: The sample is dissolved in a suitable transparent solvent.
-
Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter, measuring the differential absorption of left and right circularly polarized light as a function of wavelength.
-
Data Analysis: The sign and intensity of the Cotton effects in the CD spectrum are related to the absolute configuration of the molecule. This experimental data can be compared with theoretically calculated CD spectra to confirm stereochemical assignments.
Logical Relationships in Structure Elucidation
The determination of the complex structure of a natural product like this compound is a stepwise process involving the integration of data from multiple analytical techniques.
Conclusion
The chemical structure and stereochemistry of this compound have been well-established through a combination of isolation techniques, spectroscopic analysis, and definitively by single-crystal X-ray diffraction. Its tetracyclic quinolizidine framework, with a defined absolute configuration at its three chiral centers, provides a rigid molecular scaffold that dictates its biological activity. This in-depth guide, summarizing the key structural data and experimental methodologies, serves as a valuable resource for researchers working with this important and toxicologically relevant natural product. A comprehensive understanding of its structure is the foundation for further investigations into its biosynthesis, mechanism of toxicity, and potential for derivatization in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H20N2O | CID 5351589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
An In-depth Technical Guide on the Teratogenic Mechanism of Anagyrine in Fetal Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagyrine, a quinolizidine alkaloid present in various species of the Lupinus genus, is a potent teratogen, primarily affecting ruminants such as cattle. Ingestion of this compound-containing plants by pregnant animals during specific gestational periods can lead to a range of congenital malformations in offspring, collectively known as "crooked calf syndrome". This syndrome is characterized by skeletal deformities including arthrogryposis (flexed or twisted limbs), scoliosis (curvature of the spine), torticollis (twisted neck), and occasional cleft palate.[1][2] The fundamental mechanism underlying this compound's teratogenicity is the inhibition of fetal movement. This guide provides a comprehensive overview of the molecular and physiological mechanisms of this compound-induced teratogenesis, with a focus on its interaction with nicotinic acetylcholine receptors and the subsequent impact on fetal development. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Teratogenic Mechanism: Inhibition of Fetal Movement
The primary teratogenic effect of this compound is not a direct disruption of organogenesis in the classical sense, but rather a consequence of prolonged reduction in fetal movement during critical developmental periods.[1][2][3] Fetal movement is essential for the proper development of the musculoskeletal system. The absence of this movement leads to joint contractures and skeletal abnormalities.
This compound crosses the placenta and acts on the developing fetal neuromuscular system.[2] The sedative effect on the fetus leads to it becoming fixed in an abnormal position while continuing to grow, resulting in deformed limbs and spine.[4] The severity of the malformations is directly related to the duration of fetal immobility and the developmental stage at which it occurs.[4]
Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
The molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for neuromuscular transmission.[5][6] this compound acts as a partial agonist and a potent desensitizer of nAChRs, particularly the fetal muscle-type receptors.[5][6]
Mechanism of Action at the nAChR
This compound can directly, without metabolic activation, bind to and desensitize nAChRs.[5][6] This desensitization renders the receptor unresponsive to its natural ligand, acetylcholine (ACh). The prolonged inactivation of nAChRs at the neuromuscular junction leads to a failure of muscle contraction and subsequent fetal paralysis.
The interaction of this compound with nAChRs is complex. It acts as a partial agonist, meaning it can weakly activate the receptor. However, its more significant effect is the induction of a desensitized state where the receptor no longer responds to ACh.[5][6]
Quantitative Data
The following tables summarize the quantitative data on the interaction of this compound with nAChRs and its teratogenic dose-response in cattle.
Table 1: In Vitro Activity of this compound on Nicotinic Acetylcholine Receptors [5][6]
| Cell Line | Receptor Type | Parameter | Value (µM) |
| SH-SY5Y | Autonomic nAChR | EC50 | 4.2 |
| SH-SY5Y | Autonomic nAChR | DC50 | 6.9 |
| TE-671 | Fetal Muscle-Type nAChR | EC50 | 231 |
| TE-671 | Fetal Muscle-Type nAChR | DC50 | 139 |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. DC50 (Half maximal desensitizing concentration) is the concentration of an agonist that causes 50% desensitization of the receptor.
Table 2: Dose-Response of this compound in Pregnant Cattle
| This compound Dose | Gestational Period of Exposure | Observed Teratogenic Effects | Reference |
| Not Specified | 40-70 days | Severe skeletal birth defects in calves | [3] |
| Not Specified | 40-100 days | Crooked Calf Syndrome | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound teratogenicity.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Anagyrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of anagyrine, a quinolizidine alkaloid. The information is compiled from various scientific sources to support research and development activities.
Chemical and Physical Properties
This compound is a tetracyclic quinolizidine alkaloid. Its core chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 486-89-5 |
| IUPAC Name | (7R,7aR,14R)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1',2'-e][1][2]diazocin-4-one |
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 244.33 g/mol |
| SMILES | C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O |
| InChI Key | FQEQMASDZFXSJI-JHJVBQTASA-N |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Pale yellow glass | [3] |
| Boiling Point | 210-215 °C at 4 mmHg; 260-270 °C at 12 mmHg | [3] |
| Density | 1.22 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in water, alcohol, chloroform, DMSO, and methanol. Slightly soluble in ether and benzene. | [3][5] |
| Optical Rotation | [α]D²⁵ = -168° (c = 4.8 in ethanol) | [3] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. While complete spectra are not publicly available, the following information has been compiled from various sources.
Table 3: Summary of Spectral Data for this compound
| Technique | Description |
| ¹H and ¹³C NMR | Used for the structural elucidation of this compound. Specific chemical shifts and coupling constants are not detailed in the available literature. |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound would show characteristic absorption bands for C=O (lactam), C-N, C-H (aliphatic and aromatic), and C=C bonds. A typical IR spectrum for a related lupin alkaloid, tetrahydrorhombifoline, shows an amide carbonyl band at 1620 cm⁻¹ and trans-quinolizidine bands (Bohlmann bands) at 2850-2700 cm⁻¹.[6] |
| Mass Spectrometry (MS) | Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ for this compound would be observed at m/z 248.[6] |
Biological Activity and Mechanism of Action
This compound is well-known for its teratogenic effects, causing a condition known as "crooked calf disease" in cattle.[7] Its biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChR).
This compound acts as a partial agonist and a desensitizer of nAChR.[8][9] This interaction is believed to inhibit fetal movement, leading to congenital deformities.[8] The alkaloid can directly desensitize these receptors without prior metabolism.[8][9]
Table 4: Pharmacological Activity of this compound at Nicotinic Acetylcholine Receptors
| Cell Line | Receptor Type | Activity | EC₅₀ (µM) | DC₅₀ (µM) |
| SH-SY5Y | Autonomic nAChR | Partial Agonist & Desensitizer | 4.2 | 6.9 |
| TE-671 | Fetal Muscle-type nAChR | Partial Agonist & Desensitizer | 231 | 139 |
EC₅₀ (Half maximal effective concentration) and DC₅₀ (Half maximal desensitization concentration) values are from studies on cell culture models.[8][9]
Experimental Protocols
A general procedure for extracting alkaloids from plant material involves the following steps.[10] This protocol is not specific to this compound and would require optimization.
The synthesis of this compound has been reported in the chemical literature, but detailed experimental procedures are often proprietary or behind paywalls.[11] The synthesis is complex, involving multiple steps to construct the tetracyclic ring system.
Safety and Handling
This compound is a toxic and teratogenic compound.[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this substance. All work should be conducted in a well-ventilated fume hood.
This guide provides a foundational understanding of the chemical, physical, and biological properties of this compound. For more detailed information, researchers are encouraged to consult the primary scientific literature.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 7. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 8. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Anagyrine's Interaction with Acetylcholine Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagyrine, a quinolizidine alkaloid found in plants of the Lupinus genus, is a known teratogen, primarily recognized for causing "crooked calf syndrome" in livestock. Its toxic effects are largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular dysfunction in developing fetuses. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on both nicotinic and muscarinic acetylcholine receptors. It consolidates quantitative data from key studies, details the experimental methodologies used to elucidate these effects, and presents visual representations of the relevant signaling pathways and experimental workflows. A notable gap in the current research is the lack of direct experimental data on this compound's interaction with muscarinic acetylcholine receptor (mAChR) subtypes. While indirect evidence suggests a low affinity, dedicated binding and functional studies on M1-M5 receptors are absent from the published literature.
This compound's Effects on Nicotinic Acetylcholine Receptors (nAChRs)
This compound has been demonstrated to act as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors. Its effects have been characterized in cell lines expressing different nAChR subtypes, primarily autonomic and fetal muscle-type receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's functional effects on nAChRs in two commonly used cell lines: SH-SY5Y (expressing autonomic nAChRs) and TE-671 (expressing fetal muscle-type nAChRs).
Table 1: Agonist Activity of this compound on nAChRs [1][2]
| Cell Line | nAChR Subtype | Parameter | Value (µM) |
| SH-SY5Y | Autonomic (primarily α3β2, α3β2β4, some α7) | EC50 | 4.2 |
| TE-671 | Fetal Muscle (α1)2β1γδ | EC50 | 231 |
Table 2: Desensitizing Activity of this compound on nAChRs [1][2]
| Cell Line | nAChR Subtype | Parameter | Value (µM) |
| SH-SY5Y | Autonomic (primarily α3β2, α3β2β4, some α7) | DC50 | 6.9 |
| TE-671 | Fetal Muscle (α1)2β1γδ | DC50 | 139 |
This compound's Effects on Muscarinic Acetylcholine Receptors (mAChRs)
Currently, there is a significant lack of direct experimental data on the effects of this compound on muscarinic acetylcholine receptors. One study investigating the nicotinic effects of this compound on SH-SY5Y cells reported that the muscarinic antagonist atropine (at a concentration of 0.1 µM) did not inhibit the this compound-induced response, suggesting that this compound does not act on muscarinic receptors in this cell line to produce the measured effect[3]. However, this is indirect evidence, and to date, no studies have been published that systematically evaluate the binding affinity (Ki) or functional activity (EC50/IC50) of this compound at the five muscarinic receptor subtypes (M1-M5). This represents a critical knowledge gap in understanding the complete pharmacological profile of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on nAChRs.
Cell Culture
-
SH-SY5Y Cells: Human neuroblastoma cells expressing autonomic nAChRs were cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
TE-671 Cells: Human rhabdomyosarcoma cells expressing fetal muscle-type nAChRs were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained under the same conditions as SH-SY5Y cells.
Membrane Potential Assay for Agonist and Desensitization Activity
This assay measures changes in cell membrane potential upon receptor activation using a fluorescent dye.
-
Cell Plating: Cells were seeded into black-walled, clear-bottomed 96-well microplates at a suitable density and allowed to adhere overnight.
-
Dye Loading: The cell culture medium was removed, and the cells were incubated with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at room temperature in the dark.
-
Assay Procedure on a Fluorescence Plate Reader (e.g., FlexStation):
-
The plate was placed in the plate reader, and baseline fluorescence was measured.
-
For Agonist Testing: A range of concentrations of this compound was added to the wells, and the change in fluorescence, indicating membrane depolarization, was recorded over time. The maximum fluorescence change was used to determine the EC50 value.
-
For Desensitization Testing: A range of concentrations of this compound was added to the wells and allowed to incubate for a short period (e.g., ~90 seconds) to induce desensitization. Subsequently, a fixed concentration of acetylcholine (ACh) was added, and the fluorescence response was measured. The inhibition of the ACh-induced response by this compound was used to calculate the DC50 value.
-
-
Data Analysis: The fluorescence data was normalized to the maximum response induced by a potent agonist (e.g., epibatidine) or to the response in control wells. Dose-response curves were generated, and EC50 and DC50 values were calculated using a suitable nonlinear regression model.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the signaling pathways and experimental workflows.
Signaling Pathways
Caption: Signaling pathways of autonomic and fetal muscle nAChRs upon activation by this compound.
Caption: General signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.
Experimental Workflow
Caption: Experimental workflow for determining this compound's agonist and desensitizing effects.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a partial agonist and potent desensitizer of neuronal and fetal muscle-type nicotinic acetylcholine receptors. These actions likely underlie its teratogenic effects. However, the pharmacological profile of this compound remains incomplete due to the absence of data on its interaction with muscarinic acetylcholine receptors. Future research should prioritize the investigation of this compound's binding affinities and functional activities across all five muscarinic receptor subtypes. Such studies are essential for a comprehensive risk assessment and for a complete understanding of the molecule's mechanism of action. This knowledge would be invaluable for the development of potential therapeutic interventions or diagnostic tools related to this compound toxicity.
References
Anagyrine: A Comprehensive Technical Review of its Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagyrine is a quinolizidine alkaloid predominantly found in plants of the Lupinus (lupine) and Anagyris species. Historically, it is most notoriously recognized for its teratogenic effects in livestock, causing a condition known as "crooked calf disease." Extensive research has elucidated its primary mechanism of action, which involves interaction with cholinergic receptors. While its toxicity is well-documented, other potential pharmacological activities, including antiarrhythmic, tachycardic, diuretic, purgative, and antifungal properties, have been reported, although they are less thoroughly investigated. This technical guide provides an in-depth review of the known pharmacological activities of this compound, focusing on its effects on nicotinic acetylcholine receptors and its pharmacokinetic profile. Detailed experimental protocols for key studies are provided, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biological interactions.
Primary Pharmacological Activity: Interaction with Acetylcholine Receptors
The most extensively studied pharmacological effect of this compound is its interaction with both muscarinic and nicotinic acetylcholine receptors (nAChRs). While it binds to both, it exhibits a significantly stronger affinity for muscarinic receptors. However, its teratogenic effects are primarily attributed to its action on nAChRs.[1][2]
Mechanism of Action at Nicotinic Acetylcholine Receptors
This compound acts as a partial agonist and a potent desensitizer of nAChRs.[1][2] This dual action is central to its biological effects. As a partial agonist, it can weakly activate the receptor, but more importantly, it desensitizes the receptor to subsequent stimulation by the endogenous neurotransmitter, acetylcholine. This desensitization is believed to be the underlying cause of reduced fetal movement in pregnant cattle, leading to the skeletal deformities characteristic of crooked calf disease.[1][2] this compound has been shown to directly desensitize nAChRs without the need for metabolic activation.[1][2]
Quantitative Data: In Vitro Receptor Activity
The following table summarizes the quantitative data from in vitro studies on the interaction of this compound with nAChRs expressed in different cell lines.
| Cell Line | Receptor Type Expressed | Parameter | Value (µM) | Reference |
| SH-SY5Y | Autonomic nAChR | EC50 (Activation) | 4.2 | [1][2] |
| SH-SY5Y | Autonomic nAChR | DC50 (Desensitization) | 6.9 | [1][2] |
| TE-671 | Fetal muscle-type nAChR | EC50 (Activation) | 231 | [1][2] |
| TE-671 | Fetal muscle-type nAChR | DC50 (Desensitization) | 139 | [1][2] |
Signaling Pathway at Nicotinic Acetylcholine Receptors
The interaction of this compound with nAChRs leads to a cascade of events that ultimately results in the desensitization of the receptor. The following diagram illustrates this proposed signaling pathway.
Pharmacokinetics in Cattle
Understanding the pharmacokinetic profile of this compound is crucial for assessing its toxic potential. Studies in cattle have provided valuable data on its absorption, distribution, and elimination.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound in cattle after a single oral dose of ground Lupinus leucophyllus (2.0 g/kg of body weight). The study compared cows in low body condition (LBC) and high body condition (HBC).
| Parameter | Low Body Condition (LBC) | High Body Condition (HBC) | Reference |
| Cmax (Maximum Serum Concentration) (µg/mL) | 0.182 ± 0.023 | 0.538 ± 0.159 | [3] |
| Tmax (Time to Maximum Concentration) (hours) | 12 | 2 | [3] |
| AUC (Area Under the Curve) | 3,410 ± 509 | 8,258 ± 4,533 | |
| Elimination Half-life (E1/2) (hours) | 9.6 ± 2.0 | 7.8 ± 0.8 | [4] |
Other Reported Pharmacological Activities
While the primary focus of research has been on this compound's teratogenicity, several other pharmacological activities have been anecdotally reported, often in the context of the broader class of quinolizidine alkaloids. It is important to note that these activities are not as well-documented for this compound specifically, and further research is required to substantiate these claims with robust experimental data.
-
Antifungal Activity: Extracts from plants containing this compound have demonstrated antifungal properties.[5] However, specific studies isolating this compound and quantifying its antifungal efficacy are lacking.
-
Antiarrhythmic, Tachycardic, Diuretic, and Purgative Properties: These activities are mentioned in some chemical supplier literature for this compound.[5] The term "tachycardic" may seem contradictory to "antiarrhythmic," suggesting a complex dose-dependent or context-specific effect on cardiac function. However, primary research articles detailing the experimental conditions and providing quantitative data for these effects of this compound could not be identified in the current literature search.
Experimental Protocols
In Vitro Nicotinic Acetylcholine Receptor Activation and Desensitization Assay
This protocol is based on the methodology described by Green et al. (2017).[1][2]
Objective: To determine the half-maximal effective concentration (EC50) for activation and the half-maximal desensitizing concentration (DC50) of this compound on nAChRs.
Materials:
-
Cell lines expressing the nAChR of interest (e.g., SH-SY5Y for autonomic nAChRs, TE-671 for fetal muscle-type nAChRs).
-
This compound of known purity.
-
Acetylcholine (ACh).
-
Membrane potential-sensing dye.
-
Cell culture medium and supplements.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture the selected cell lines under standard conditions until they reach the desired confluence for plating in 96-well microplates.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the membrane potential-sensing dye according to the manufacturer's instructions.
-
Activation Assay (to determine EC50):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the respective wells.
-
Measure the fluorescence change over time using a fluorescence plate reader to determine the extent of membrane potential change, which corresponds to receptor activation.
-
Plot the fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
-
Desensitization Assay (to determine DC50):
-
Expose the cells to various concentrations of this compound for a predetermined period to induce desensitization.
-
After the pre-incubation with this compound, add a fixed, predetermined concentration of acetylcholine (ACh) to all wells to activate the non-desensitized receptors.
-
Measure the fluorescence response to the ACh challenge.
-
The reduction in the ACh-induced response in the presence of this compound indicates desensitization.
-
Plot the percentage of the maximal ACh response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the DC50.
-
In Vivo Pharmacokinetic Study in Cattle
This protocol is based on the methodology described by Lee et al. (2008).[3]
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life) of this compound in cattle.
Materials:
-
Mature, non-lactating cows.
-
Ground plant material containing a known concentration of this compound (e.g., Lupinus leucophyllus).
-
Oral gavage equipment.
-
Blood collection tubes (e.g., for serum separation).
-
Centrifuge.
-
Analytical equipment for quantifying this compound in serum (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimation and Grouping: Acclimate the cows to the experimental conditions. If investigating factors like body condition, group the animals accordingly (e.g., Low Body Condition vs. High Body Condition).
-
Dosing: Administer a single oral dose of the ground lupine plant material (e.g., 2.0 g/kg of body weight) via oral gavage.
-
Blood Sampling: Collect blood samples via jugular venipuncture at predetermined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 18, 24, 36, 48, and 60 hours) after dosing.
-
Serum Preparation: Process the blood samples to obtain serum by allowing the blood to clot and then centrifuging to separate the serum.
-
Sample Analysis: Quantify the concentration of this compound in the serum samples using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the serum this compound concentration versus time. Use pharmacokinetic software to calculate the key parameters: Cmax, Tmax, AUC, and elimination half-life.
Conclusion
This compound's primary pharmacological activity is centered on its interaction with acetylcholine receptors, particularly its ability to desensitize nicotinic acetylcholine receptors. This mechanism is well-supported by in vitro data and is the basis for its significant teratogenic effects. The pharmacokinetic profile of this compound in cattle has also been characterized, providing insights into its absorption and elimination. While other pharmacological activities such as antifungal, antiarrhythmic, diuretic, and purgative effects have been reported, these are not well-substantiated in the scientific literature with specific experimental data for this compound. Future research should focus on validating these secondary activities and elucidating their underlying mechanisms. A deeper understanding of the full pharmacological spectrum of this compound is essential for a comprehensive risk assessment and could potentially unveil novel therapeutic applications for this and related quinolizidine alkaloids.
References
- 1. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Anagyrine Content Variation in Lupinus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine, a quinolizidine alkaloid found in various species of the Lupinus genus, is a compound of significant interest due to its teratogenic effects in livestock, causing "crooked calf disease".[1][2][3] This toxicity also raises concerns for human health, particularly through the consumption of products from animals that have grazed on this compound-containing lupins.[4] Conversely, the unique chemical structure of this compound and other quinolizidine alkaloids presents potential pharmacological properties that warrant further investigation for drug development. Understanding the variation in this compound content across different Lupinus species is crucial for agricultural safety, toxicological studies, and the exploration of its therapeutic potential. This technical guide provides a comprehensive overview of this compound content in various Lupinus species, detailed experimental protocols for its quantification, and a visualization of its biosynthetic pathway.
Data Presentation: this compound and Total Alkaloid Content in Lupinus Species
The concentration of this compound and total alkaloids can vary significantly between different Lupinus species and even between different accessions of the same species.[1][2] Environmental conditions, plant part, and growth stage also influence alkaloid levels.[5][6] The following tables summarize quantitative data from various studies, providing a comparative look at this compound and total alkaloid content in several Lupinus species. All concentrations are expressed in grams per kilogram (g/kg) of dry matter.
Table 1: this compound and Total Alkaloid Content in Field-Grown Lupinus Species [1]
| Lupinus Species | Common Name | This compound (g/kg) | Total Alkaloids (g/kg) |
| L. argenteus | Silvery Lupine | 0.0 - 4.5 | 11.4 - 50.2 |
| L. leucophyllus | Woolly-leaf Lupine | 0.0 - 3.8 | 8.0 - 25.0 |
| L. sericeus | Silky Lupine | 0.0 - 2.5 | 6.0 - 12.0 |
| L. caudatus | Tailcup Lupine | 1.5 - 3.2 | 6.0 - 12.0 |
| L. burkei | Burke's Lupine | 0.0 - 1.8 | 10.0 - 30.0 |
| L. polyphyllus | Bigleaf Lupine | 0.0 - 0.5 | 5.0 - 15.0 |
| L. laxiflorus | Spurred Lupine | 0.0 - 0.1 | 8.0 - 25.0 |
| L. sulphureus | Sulphur Lupine | Not Detected | 4.2 - 18.0 |
Table 2: this compound Content in Greenhouse-Grown Lupinus Species Accessions with Potentially Teratogenic Levels (>1.44 g/kg) [1]
| Lupinus Species | Common Name | This compound (g/kg) | Total Alkaloids (g/kg) |
| L. alpestris | Mountain Silvery Lupine | 1.5 - 2.8 | 10.0 - 20.0 |
| L. andersonii | Anderson's Lupine | >1.44 | Average |
| L. arbustus | Longspur Lupine | >1.44 | - |
| L. latifolius | Broadleaf Lupine | >1.44 | Above Average |
| L. leucophyllus | Woolly-leaf Lupine | 1.5 - 4.0 | 15.0 - 25.0 |
| L. nevadensis | Nevada Lupine | >1.44 | - |
| L. prunophilus | Pine Lupine | >1.44 | - |
| L. sericeus | Silky Lupine | 1.5 - 3.0 | 10.0 - 20.0 |
| L. sulphureus | Sulphur Lupine | >1.44 | - |
| L. caudatus | Tailcup Lupine | 1.5 - 3.5 | 8.0 - 15.0 |
| L. formosus | Summer Lupine | >1.44 | - |
It is important to note that some Lupinus species, particularly those used for food and feed such as L. luteus, L. angustifolius, and L. albus, have been bred to have very low alkaloid content and typically do not contain this compound.[7]
Experimental Protocols
The accurate quantification of this compound in Lupinus species is essential for research and safety assessment. The most common analytical method employed is gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[6][8]
Sample Preparation and Alkaloid Extraction
This protocol is a synthesis of methods described in the literature.[4][8][9]
Materials:
-
Dried and finely ground Lupinus plant material (leaves, stems, or seeds)
-
0.5 N Hydrochloric acid (HCl)
-
5 N Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Solid Phase Extraction (SPE) columns (e.g., Extrelut)
-
Sonicator
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Weigh approximately 0.25 g of the finely ground plant material into a centrifuge tube.
-
Add 8 mL of 0.5 N HCl to the tube.
-
Sonicate the mixture for 30 minutes to facilitate the extraction of alkaloids as their hydrochloride salts.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-5) on the plant material pellet with another 8 mL of 0.5 N HCl to ensure complete extraction.
-
Pool the supernatants from both extractions.
-
Adjust the pH of the pooled supernatant to approximately 12 with 5 N NaOH. This converts the alkaloid salts back to their free base form.
-
For purification and concentration, apply the basified extract to an SPE column (e.g., Extrelut).
-
Elute the total alkaloids from the column with dichloromethane (3 x 20 mL).
-
Evaporate the dichloromethane eluate to dryness under vacuum at 40°C using a rotary evaporator or vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 1.5 mL) of dichloromethane for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are based on typical conditions used for quinolizidine alkaloid analysis.[6][8]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (e.g., Agilent 6890 GC with 5973 MS detector).
GC Conditions:
-
Column: VF-5ms (5% phenyl, 95% methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:10.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at a rate of 40°C/min.
-
Ramp 2: Increase to 300°C at a rate of 6°C/min.
-
Final hold: 300°C for 1 minute.
-
MS Conditions:
-
Ion Source Temperature: 220°C.
-
Interface Temperature: 270°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50 to 450 m/z.
Quantification:
-
This compound and other alkaloids are identified based on their retention times and mass spectra compared to certified reference standards.
-
Quantification is typically performed by generating a calibration curve with known concentrations of an this compound standard. An internal standard may also be used to improve accuracy.
Mandatory Visualization
Quinolizidine Alkaloid Biosynthesis Pathway
This compound is a member of the quinolizidine alkaloid family, which are all derived from the amino acid L-lysine. The general biosynthetic pathway is initiated by the decarboxylation of L-lysine to form cadaverine.[10]
Caption: General biosynthetic pathway of quinolizidine alkaloids, including this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying this compound in Lupinus samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fingerprinting alkaloids for traceability: Semi-untargeted UHPLC-MS/MS approach in raw lupins as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
The Structural Elucidation of Anagyrine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine, a tetracyclic quinolizidine alkaloid, is a natural product of significant interest due to its teratogenic effects and its presence in various plant species of the Fabaceae family, notably in the genera Anagyris and Lupinus. The rigid, chiral structure of this compound has made it a subject of extensive spectroscopic and crystallographic studies. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its close analogs, lupanine, sparteine, and cytisine. It details the experimental protocols for isolation and characterization and presents key quantitative data to aid researchers in the identification and analysis of these complex natural products.
Structural Elucidation of this compound
The definitive structure of this compound (C₁₅H₂₀N₂O) has been established through a combination of spectroscopic methods and single-crystal X-ray diffraction.
X-Ray Crystallography
The absolute configuration and detailed molecular geometry of this compound were unequivocally determined by X-ray crystallography of its perchlorate salt.[1][2][3]
Table 1: Crystallographic Data for this compound Perchlorate [1][2][3]
| Parameter | Value |
| Molecular Formula | C₁₅H₂₁N₂O⁺·ClO₄⁻ |
| Molecular Weight | 344.79 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.3550 (3) |
| b (Å) | 32.982 (1) |
| c (Å) | 12.8849 (4) |
| β (°) | 90.709 (3) |
| Volume (ų) | 3125.41 (19) |
| Z | 8 |
| Density (calculated) (Mg m⁻³) | 1.465 |
The crystal structure reveals that the this compound molecule consists of four fused rings. Ring A is nearly planar, and ring B adopts a sofa conformation. Rings C and D are in chair conformations with a cis ring junction.[1][2][3]
Spectroscopic Analysis
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Key ¹H and ¹³C NMR Chemical Shift Data for this compound and its Analogs
| Compound | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| This compound | Aromatic Protons | ~6.0 - 7.5 | ~110 - 150 | General Knowledge |
| Carbonyl Carbon | - | ~164 | General Knowledge | |
| Lupanine | H-10eq | 4.49 (dt, J = 13.3, 2.3 Hz) | - | [4] |
| C-2 (C=O) | - | 170.8 | [5] | |
| C-4 | - | 58.4 | [5] | |
| C-6 | - | 56.1 | [5] | |
| C-10 | - | 45.1 | [5] | |
| Sparteine | H-10α | 2.43 (dt, J = 11.0, 2.5 Hz) | - | [1] |
| C-2 | - | 57.0 | [6] | |
| C-6 | - | 61.3 | [6] | |
| C-10 | - | 35.1 | [6] | |
| C-17 | - | 25.1 | [6] | |
| Cytisine | Aromatic Protons | 6.0 - 7.4 | ~105 - 151 | [7][8][9] |
| C-2 (C=O) | - | 164.5 | [8] | |
| C-6 | - | 138.9 | [8] | |
| C-7 | - | 49.9 | [8] | |
| C-9 | - | 53.2 | [8] |
1.2.2. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification of this compound and its analogs. The fragmentation patterns are characteristic of the quinolizidine alkaloid skeleton.
Table 3: Key Mass Spectral Data for this compound
| m/z | Interpretation |
| 244 | [M]⁺ |
| 215 | [M - NCH₃]⁺ |
| 146 | Retro-Diels-Alder fragmentation |
| 134 | Further fragmentation |
Structural Analogs of this compound
This compound belongs to the broader class of tetracyclic quinolizidine alkaloids, which includes structurally related compounds such as lupanine, sparteine, and cytisine. These analogs share a common biosynthetic origin from lysine and exhibit variations in their ring stereochemistry and functional groups.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound from plant material.[1]
-
Extraction:
-
Air-dried and powdered plant material (e.g., aerial parts of Genista hispanica) is extracted with a chloroform-methanol mixture (e.g., 100:1 v/v) at room temperature.
-
The solvent is removed under reduced pressure to yield a crude alkaloid extract.
-
-
Acid-Base Extraction:
-
The crude extract is dissolved in 10% acetic acid.
-
The acidic solution is washed with chloroform to remove neutral and weakly basic compounds.
-
The aqueous layer is then made basic (pH 9-10) with 25% aqueous ammonia.
-
The alkaloids are extracted from the basic aqueous solution with chloroform.
-
The chloroform extract is dried over anhydrous sodium sulfate and concentrated.
-
-
Chromatographic Purification:
-
The concentrated alkaloid mixture is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.
-
Fractions containing this compound are combined and the solvent is evaporated.
-
Crystallization of this compound Perchlorate
For X-ray crystallographic analysis, this compound is often crystallized as its perchlorate salt.[1]
-
Dissolve the purified this compound in acetone.
-
Add perchloric acid dropwise until the pH of the medium is acidic (pH 5-6).
-
The precipitated this compound perchlorate crystals are collected by filtration.
-
Recrystallize the crystals from methanol or water at 50 °C to obtain colorless prisms suitable for X-ray diffraction.
Spectroscopic Analysis Workflow
Biological Activity and Signaling Pathway
This compound is known to interact with acetylcholine receptors, which is believed to be the basis for its teratogenic effects. It acts as an agonist at both nicotinic and muscarinic acetylcholine receptors, with a significantly higher affinity for muscarinic receptors.[10][11] The prolonged activation of these receptors in a developing fetus can lead to reduced fetal movement and subsequent skeletal deformities.
Conclusion
The structural elucidation of this compound and its analogs is a testament to the power of modern analytical techniques. X-ray crystallography has provided an unambiguous determination of the absolute stereochemistry of this compound, while a suite of NMR and MS techniques allows for its identification and characterization from natural sources. This guide provides researchers with the fundamental data and protocols necessary to work with these fascinating and biologically active alkaloids. Further research into the synthesis of novel analogs and a more detailed understanding of their interactions with biological targets will continue to be an active area of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zin.ru [zin.ru]
- 5. frontiersin.org [frontiersin.org]
- 6. NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products | Bruker [bruker.com]
The Role of Anagyrine in Plant Defense: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Anagyrine is a tetracyclic quinolizidine alkaloid predominantly found in various species of the genus Lupinus. It serves as a potent chemical defense agent against herbivory. The primary mechanism of this defense lies in its toxicity to animals, most notably its teratogenic effects in livestock, which lead to a condition known as "crooked calf disease."[1][2] This toxicity stems from this compound's interaction with acetylcholine receptors, disrupting normal neuromuscular function. This guide provides a comprehensive overview of the biosynthesis of this compound, its mode of action as a defensive compound, and the analytical methods for its quantification. It also explores the underlying signaling pathways that likely regulate its production in response to herbivore threats, presenting key data and experimental protocols relevant to the fields of chemical ecology, toxicology, and natural product chemistry.
Introduction: this compound as a Chemical Defense Alkaloid
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens.[3] Among these defenses, secondary metabolites play a crucial role. Alkaloids, a diverse group of nitrogen-containing compounds, are particularly significant due to their wide range of biological activities.[4] this compound is a quinolizidine alkaloid (QA) that exemplifies this defensive strategy in Lupinus species (lupines).[5]
The defensive role of this compound is primarily attributed to its toxicity when ingested by herbivores.[2] While many lupine alkaloids contribute to general toxicity, this compound is infamous for its teratogenicity, causing severe congenital deformities in the offspring of livestock that consume lupines during specific gestation periods.[1] This potent bioactivity acts as a powerful deterrent, reducing the fitness of herbivores and thereby protecting the plant population. Understanding the molecular basis of this compound's function provides critical insights into plant-animal interactions and offers potential avenues for the development of novel bioactive compounds.
Biosynthesis of this compound
This compound is a member of the quinolizidine alkaloid family, which is biosynthetically derived from the amino acid L-lysine.[6] While the entire pathway to this compound is not fully elucidated, the foundational steps are well-established. The synthesis begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[7] Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form a Δ¹-piperideine Schiff base.[7] This intermediate is the universal precursor for various lysine-derived alkaloids. Subsequent cyclization reactions, which are not yet fully characterized enzymatically, lead to the formation of the tetracyclic quinolizidine skeleton characteristic of this compound and its relatives like lupanine and sparteine.[6][8]
Regulation of this compound Production: An Induced Defense Model
The production of defensive alkaloids is often not constitutive but is induced or enhanced upon herbivore attack. This induced defense is regulated by complex signaling networks. While the specific signaling pathway for this compound induction in Lupinus is an active area of research, a general model can be proposed based on well-understood plant defense responses.[5]
Herbivore feeding damage and specific compounds in insect oral secretions trigger a cascade of intracellular signals, including ion fluxes and the generation of reactive oxygen species (ROS). These early signals activate protein kinase cascades and lead to the synthesis of the phytohormone jasmonic acid (JA).[5] JA is a key regulator of defense against chewing insects and is known to activate the expression of genes encoding biosynthetic enzymes for various alkaloids in other plant species.[5] It is hypothesized that JA signaling in Lupinus upregulates the transcription of LDC and other key genes in the QA pathway, leading to an increased accumulation of this compound in the damaged tissues.
Mechanism of Action in Herbivores
The primary defensive action of this compound is its effect on the nervous system of herbivores. This compound functions as an antagonist at certain acetylcholine receptors (AChRs).[9] Specifically, it has been shown to be a potent desensitizer of nicotinic acetylcholine receptors (nAChRs).[10][11]
In vertebrates, nAChRs are critical for neuromuscular signal transmission. By binding to these receptors, this compound can block the action of the neurotransmitter acetylcholine (ACh), inhibiting ion flow and leading to muscle paralysis.[12] In pregnant livestock, this neuromuscular blockade is thought to affect the fetus. The this compound-induced sedation and reduction in fetal movement during critical periods of skeletal development (days 40-70 of gestation in cattle) leads to the characteristic congenital malformations of crooked calf disease, including arthrogryposis (flexed, immovable joints), scoliosis (spinal curvature), and cleft palate.[1][2] This severe impact on reproductive success is a powerful deterrent to grazing on this compound-containing lupines. While less studied, it is presumed that this compound also acts as a feeding deterrent or toxin to insect herbivores by targeting their nAChRs, which are prevalent in their central nervous system.[12][13]
Quantitative Data
The concentration of this compound and total quinolizidine alkaloids varies significantly among Lupinus species and even between different accessions of the same species. This variation has important implications for livestock management and agricultural breeding programs.
Table 1: this compound and Total Alkaloid Content in Select Lupinus Species
| Species | Accessions Tested | Accessions with this compound >1.44 g/kg | Highest this compound (g/kg) | Highest Total Alkaloids (g/kg) |
|---|---|---|---|---|
| L. caudatus (Tailcup lupine) | 5 | 3 | 7.89 | 25.47 |
| L. sericeus (Silky lupine) | 22 | 7 | 5.90 | 21.20 |
| L. leucophyllus | - | - | 0.27% (2.7 g/kg)¹ | - |
| L. sulphureus | - | 0 | - | - |
Data compiled from Davis (1982).[1] A concentration of 1.44 g/kg is considered the minimum teratogenic level. ¹Value from Lee et al. (2008) used in feeding studies.[14][15]
The pharmacokinetics of this compound have been studied in cattle to understand the risks associated with lupine ingestion.
Table 2: Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Low Body Condition (LBC) | High Body Condition (HBC) |
|---|---|---|
| Dose (dry plant matter) | 2.0 g/kg BW | 2.0 g/kg BW |
| This compound Dose Equivalent | 5.4 mg/kg BW | 5.4 mg/kg BW |
| Time to Max Concentration (Tmax) | 12 h | 2 h |
| Max Serum Concentration (Cmax) | Lower (P = 0.02) | Higher (P = 0.02) |
| Elimination Half-Life (E1/2) | 9.6 ± 2.0 h | 7.8 ± 0.8 h |
Data from a study where cows were orally gavaged with ground L. leucophyllus.[14][15][16]
Experimental Protocols
Accurate quantification of this compound is crucial for toxicological studies, food safety analysis, and plant breeding. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful techniques employed for this purpose.
Protocol for this compound Extraction and GC-MS Analysis
This protocol is adapted from methodologies used for quinolizidine alkaloid analysis.[17][18]
Objective: To extract and quantify this compound from plant material (e.g., dried lupine seeds or leaves).
Methodology:
-
Sample Preparation:
-
Dry the plant material at 60°C until a constant weight is achieved.
-
Grind the dried material to a fine powder using a Wiley mill or similar grinder.
-
Accurately weigh approximately 0.25 g of the fine powder into a centrifuge tube.
-
-
Acidic Extraction:
-
Add 8 mL of 0.5 N HCl to the sample.
-
Homogenize the mixture by sonicating for 30 minutes to lyse cells and solubilize the protonated alkaloids.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Carefully decant the supernatant into a clean flask. Repeat the extraction step with another 8 mL of 0.5 N HCl, combine the supernatants.
-
-
Liquid-Liquid Extraction (Alkaloid Isolation):
-
Adjust the pH of the combined acidic supernatant to ~10.0 using 1 N NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Transfer the basified solution to a separatory funnel.
-
Extract the alkaloids by adding 20 mL of dichloromethane (CH₂Cl₂) and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Collect the lower organic (dichloromethane) layer.
-
Repeat the organic extraction two more times, combining all organic fractions.
-
-
Sample Concentration and Analysis:
-
Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator at 40°C.
-
Re-dissolve the dried residue in a known volume (e.g., 1 mL) of a suitable solvent like methanol or ethyl acetate.
-
Inject 1-2 µL of the sample into the GC-MS system.
-
-
GC-MS Parameters (Example):
-
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).[17][19]
-
Carrier Gas: Helium at a constant flow rate of 1.2-1.4 mL/min.[17][18]
-
Oven Program: Initial temperature at 180°C for 2 min, then ramp up to 300°C at 6-10°C/min, and hold for 10 min.[17][18]
-
MS Detector: Operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity, or full scan mode for identification. Characteristic ions for this compound are monitored.
-
Quantification: Based on a calibration curve generated from this compound standards of known concentrations.
-
Workflow Diagram for this compound Analysis
Conclusion and Future Directions
This compound is a clear example of a highly effective, albeit specialized, chemical defense in plants. Its role in deterring mammalian herbivores through severe teratogenic effects is a well-documented case of plant-animal coevolution. The underlying mechanism, involving the disruption of nicotinic acetylcholine receptors, highlights a common target for neurotoxic alkaloids. While significant progress has been made in understanding its biosynthesis and toxicology, several areas warrant further investigation.
Future research should focus on elucidating the complete biosynthetic pathway, identifying the specific enzymes responsible for the later cyclization and dehydrogenation steps. Furthermore, investigating the molecular regulation of this pathway, particularly in response to jasmonate signaling and specific herbivore cues, will provide a more complete picture of its role in induced plant defense. Finally, exploring the efficacy of this compound as a feeding deterrent against a broader range of insect herbivores could reveal a wider ecological role for this potent defensive compound. These efforts will not only deepen our understanding of chemical ecology but may also uncover new molecular targets for drug development or bio-inspired pest control strategies.
References
- 1. repository.arizona.edu [repository.arizona.edu]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid Role in Plant Defense Response to Growth and Stress | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 6. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]
- 8. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 9. bioaustralis.com [bioaustralis.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. The effect of varying alkaloid concentrations on the feeding behavior of gypsy moth larvae, Lymantria dispar (L.) (Lepidoptera: Lymantriidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. QuEChERS Extraction and Simultaneous Quantification in GC-MS/MS of Hexahydrocannabinol Epimers and Their Metabolites in Whole Blood, Urine, and Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Anagyrine: A Comprehensive Technical Guide to its Absorption, Distribution, Metabolism, and Excretion (ADME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine is a quinolizidine alkaloid found in various species of the genus Lupinus (lupines). It is primarily known for its teratogenic effects in livestock, particularly causing "crooked calf disease" when ingested by pregnant cows during specific gestational periods.[1][2] While not a therapeutic agent, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is crucial for toxicological assessments, risk management in animal agriculture, and for researchers studying the mechanisms of teratogenesis. This technical guide provides a comprehensive overview of the current knowledge on the ADME of this compound, highlights significant data gaps, and proposes detailed experimental protocols to address these unknowns.
Absorption
Oral ingestion of contaminated lupine plants is the primary route of exposure to this compound for livestock. Studies in cattle and sheep have demonstrated that this compound is absorbed from the gastrointestinal tract, with its pharmacokinetic profile being influenced by the animal's physiological state.
Pharmacokinetic Parameters
Quantitative data on the absorption and elimination of this compound is available from studies in cattle. These studies reveal that body condition can significantly impact the serum concentrations and kinetics of the alkaloid.
| Parameter | High Body Condition (HBC) Cows | Low Body Condition (LBC) Cows | Reference |
| Cmax (µg/mL) | 0.538 ± 0.159 | 0.182 ± 0.023 | [3] |
| Tmax (hours) | 2 | 12 | [4] |
| AUC (µg·h/mL) | 8.258 ± 4.533 | 3.410 ± 0.509 | [3] |
| Elimination Half-life (t½) (hours) | 7.8 ± 0.8 | 9.6 ± 2.0 | [3] |
| Absorption Half-life (t½a) (hours) | 1.7 ± 1.2 | 2.7 ± 0.7 | [3] |
Table 1: Pharmacokinetic parameters of this compound in high and low body condition cows after a single oral dose of ground Lupinus leucophyllus (2.0 g/kg body weight).
Factors Influencing Absorption
The study by Lee et al. (2008) highlights that cows in high body condition exhibit a more rapid absorption and a higher peak serum concentration of this compound compared to cows in low body condition.[4] This suggests that physiological factors such as fat distribution, metabolic rate, and gastrointestinal function may play a role in the absorption kinetics of this compound.
Distribution
Data on the tissue distribution of this compound is currently unavailable in the scientific literature. Understanding the extent to which this compound distributes into various tissues, particularly the reproductive tract and the fetus, is critical for fully elucidating its teratogenic mechanism.
Proposed Experimental Protocol for Tissue Distribution Studies
To address this data gap, a tissue distribution study in a relevant animal model (e.g., pregnant rodents or sheep) is proposed.
Objective: To determine the concentration of this compound in various tissues at different time points following a single oral dose.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., pregnant Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of radiolabeled ([14C] or [3H]) this compound at a concentration known to be teratogenic.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose), euthanize a subset of animals and collect blood and various tissues, including:
-
Maternal Tissues: Liver, kidney, brain, adipose tissue, uterus, placenta.
-
Fetal Tissues: Whole fetus, fetal liver, fetal brain.
-
-
Sample Processing: Homogenize tissue samples.
-
Quantification:
-
Determine the total radioactivity in each tissue homogenate using liquid scintillation counting to assess the distribution of this compound and its metabolites.
-
Extract this compound from a separate aliquot of the homogenate and quantify the parent compound using a validated LC-MS/MS method to differentiate it from its metabolites.
-
-
Data Analysis: Calculate the concentration of this compound (and total radioactivity) per gram of tissue at each time point. Determine the tissue-to-plasma concentration ratios.
Metabolism
The metabolic fate of this compound is largely unknown. It has been proposed that this compound may be metabolized to a piperidine alkaloid, which could be the active teratogenic agent that inhibits fetal movement by acting on nicotinic acetylcholine receptors.[5] However, no specific metabolites of this compound have been identified and characterized.
Proposed Experimental Protocol for In Vitro Metabolism Studies
To investigate the metabolic pathways of this compound, an in vitro study using liver microsomes is recommended.
Objective: To identify the primary metabolites of this compound and the cytochrome P450 (CYP) enzymes involved in its metabolism.
Methodology:
-
Enzyme Source: Use pooled human and animal (e.g., bovine, ovine, rat) liver microsomes.
-
Incubation: Incubate this compound (at various concentrations) with liver microsomes in the presence of an NADPH-regenerating system.
-
Metabolite Identification:
-
Analyze the incubation mixture using high-resolution LC-MS/MS to detect and tentatively identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
For confirmation, synthesize the proposed metabolite standards.
-
-
CYP Reaction Phenotyping:
-
Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify the specific isoforms responsible for its metabolism.
-
Alternatively, use selective chemical inhibitors for each CYP isoform in incubations with pooled liver microsomes.
-
-
Data Analysis: Determine the rate of this compound depletion and metabolite formation. Identify the major metabolic pathways and the responsible CYP enzymes.
Excretion
There is a complete lack of data regarding the excretion of this compound. Mass balance studies, which are fundamental in understanding the overall disposition of a compound, have not been reported. The routes of elimination (urine, feces, bile) and the chemical nature of the excreted substances (unchanged this compound vs. metabolites) are unknown.
Proposed Experimental Protocol for an Excretion Balance Study
A mass balance study is essential to determine the routes and extent of this compound excretion.
Objective: To quantify the excretion of this compound and its metabolites in urine and feces following a single oral dose.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., rats) housed in metabolic cages that allow for the separate collection of urine and feces.
-
Dosing: Administer a single oral dose of radiolabeled ([14C] or [3H]) this compound.
-
Sample Collection: Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours) post-dose.
-
Sample Processing:
-
Measure the total volume of urine and the total weight of feces at each collection interval.
-
Homogenize feces.
-
-
Quantification:
-
Determine the total radioactivity in aliquots of urine and fecal homogenates using liquid scintillation counting.
-
-
Metabolite Profiling:
-
Analyze pooled urine and fecal extracts by radio-HPLC or LC-MS/MS to determine the proportion of unchanged this compound and its metabolites.
-
-
Data Analysis: Calculate the percentage of the administered radioactive dose excreted in urine and feces at each time interval and cumulatively. Determine the mass balance by summing the total excreted radioactivity.
Analytical Methodologies
The accurate quantification of this compound in biological matrices is fundamental to all ADME studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for this purpose.
Sample Preparation
A robust sample preparation method is critical for removing interfering substances and concentrating the analyte.
Protocol for Extraction from Serum/Plasma:
-
To 1 mL of serum or plasma, add an internal standard (e.g., a structurally similar alkaloid not present in the sample).
-
Add 2 mL of 0.5 M NaOH to basify the sample.
-
Extract the alkaloids by adding 5 mL of dichloromethane and vortexing for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for GC-MS or LC-MS/MS analysis.
GC-MS Analysis
Instrumentation: Gas chromatograph coupled to a mass spectrometer. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). Carrier Gas: Helium at a constant flow rate. Injection Mode: Splitless. Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 244, 146, 132). Full scan mode can be used for qualitative analysis.
LC-MS/MS Analysis
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer. Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). Mobile Phase: A gradient elution using water and acetonitrile, both containing an additive such as formic acid or ammonium formate to improve ionization. Ionization Mode: Electrospray Ionization (ESI) in positive mode. Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a precursor ion for this compound and one or two characteristic product ions.
| Parameter | GC-MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions |
| Sample Derivatization | Generally not required for this compound | Not required |
| Sensitivity | Good | Generally higher than GC-MS |
| Selectivity | Good, based on retention time and mass spectrum | Excellent, based on retention time and specific MRM transitions |
| Throughput | Moderate | High |
Table 2: Comparison of GC-MS and LC-MS/MS for this compound analysis.
Signaling Pathways and Mechanism of Action
This compound's teratogenicity is linked to its interaction with nicotinic acetylcholine receptors (nAChRs).[5] It is proposed that this compound acts as an agonist at fetal muscle nAChRs, leading to initial stimulation followed by desensitization of the receptor. This prolonged receptor desensitization results in reduced fetal movement, which, during critical periods of development, leads to the observed skeletal deformities.
Conclusion and Future Directions
The current understanding of this compound's ADME profile is limited, with significant knowledge gaps in its distribution, metabolism, and excretion. The available pharmacokinetic data in livestock provides a starting point, but a more complete picture is necessary for a thorough toxicological evaluation. The proposed experimental protocols in this guide offer a roadmap for future research to fill these critical data voids. Elucidating the complete ADME profile of this compound will not only enhance our understanding of its toxicity but also provide valuable insights for the broader class of quinolizidine alkaloids. Such data is indispensable for developing strategies to mitigate the risks associated with lupine consumption in animal agriculture and for advancing the fundamental science of teratology.
References
- 1. Binding and sequestration of poison frog alkaloids by a plasma globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vivo Studies of Anagyrine Toxicity and Teratogenicity
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the toxicological and teratological effects of anagyrine, a quinolizidine alkaloid. It synthesizes quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and visualizes key pathways and processes.
Introduction
This compound is a tetracyclic quinolizidine alkaloid found in several species of the genus Lupinus (lupines).[1][2] Its presence in these plants, which are often grazed by livestock, poses a significant risk, particularly to pregnant animals. The primary concern associated with this compound is its potent teratogenicity, leading to a congenital condition known as "crooked calf disease" in cattle.[3][4] This condition is characterized by severe skeletal deformities and cleft palate.[4][5] Understanding the toxicokinetics, mechanism of action, and dose-response relationship of this compound is critical for risk assessment and the development of potential mitigation strategies in animal husbandry and for evaluating its potential impact on other species. This guide consolidates key research findings on the toxicity and teratogenicity of this compound.
Toxicity Profile
While the most documented adverse effect of this compound is teratogenicity, lupine alkaloids, in general, can cause acute toxicity in livestock, including sheep, cattle, and horses.[2][6] Signs of acute poisoning can include ataxia, muscle weakness, and recumbency.[3] Goats have been noted to be quite resistant to the toxic effects of lupines.[6]
Teratogenicity
This compound is a confirmed teratogen, and its effects are most extensively studied in cattle.[7] The ingestion of this compound-containing lupines by pregnant cows during specific gestational periods is the direct cause of crooked calf disease.[1][4]
Susceptible Gestational Period
The susceptibility of the bovine fetus to this compound-induced deformities is highly dependent on the timing of maternal exposure. The critical period is between days 40 and 70 of gestation.[1][3] However, there may still be a risk of congenital deformities if exposure occurs up to day 120.[3][5]
Teratogenic Effects
The congenital defects associated with this compound exposure are primarily musculoskeletal.[6] These include:
-
Arthrogryposis: Flexure and malformation of joints, particularly in the forelimbs.[5]
-
Scoliosis and Kyphosis: Lateral and dorsal curvature of the spine.[5]
-
Torticollis: Twisting of the neck.[5]
-
Cleft Palate: An occasional but severe defect observed as part of the syndrome.[4][5]
The severity of these malformations is directly related to the level of this compound ingested by the dam during the susceptible gestational period.[7]
Mechanism of Action
The teratogenic effects of this compound are not caused by direct developmental toxicity but rather by a functional mechanism that restricts normal fetal development. The proposed mechanism of action involves the inhibition of fetal movement.[4][6]
This compound acts as a partial agonist and potent desensitizer of nicotinic acetylcholine receptors (nAChR), including both autonomic and fetal muscle-type receptors.[8][9] By binding to these receptors, this compound induces a neuromuscular blocking effect, which reduces or inhibits fetal movement.[3] The lack of movement during critical periods of musculoskeletal development leads to the observed contractures and skeletal deformities.[5][6] Importantly, research indicates that this compound can directly desensitize nAChRs without prior metabolic activation.[8][9]
Quantitative Data
Quantitative data on this compound's effects come from both in vivo pharmacokinetic studies in cattle and in vitro receptor binding assays.
In Vivo Pharmacokinetics in Cattle
A study investigating the effect of body condition on the serum concentrations of this compound in non-lactating cows provides key pharmacokinetic insights.[2][10][11]
Table 1: Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Low Body Condition (LBC) | High Body Condition (HBC) | P-value |
|---|---|---|---|
| Dose | 2.0 g/kg BW of L. leucophyllus | 2.0 g/kg BW of L. leucophyllus | N/A |
| Tmax (Time to Peak Concentration) | 12 hours | 2 hours | 0.001 |
| Cmax (Peak Serum Concentration) | Lower | Higher | 0.02 |
| AUC (Area Under the Curve) | Lower | Higher (tendency) | ≤ 0.11 |
Data sourced from Lee et al. (2008).[2][10][11]
These findings suggest that body condition influences the absorption and disposition of this compound, which may impact the risk of toxicity and teratogenicity.[2][10]
In Vitro Activity on nAChRs
In vitro studies using cell lines expressing autonomic (SH-SY5Y) and fetal muscle-type (TE-671) nAChRs have quantified this compound's receptor activity.[8][9]
Table 2: In Vitro Activity of this compound on Nicotinic Acetylcholine Receptors
| Cell Line | Receptor Type | Parameter | Value (µM) |
|---|---|---|---|
| SH-SY5Y | Autonomic nAChR | EC₅₀ (Agonist Activity) | 4.2 |
| DC₅₀ (Desensitization) | 6.9 | ||
| TE-671 | Fetal Muscle-type nAChR | EC₅₀ (Agonist Activity) | 231 |
| DC₅₀ (Desensitization) | 139 |
Data sourced from Green et al. (2017).[8][9]
The lower EC₅₀ and DC₅₀ values in the SH-SY5Y cell line indicate that this compound is a more potent agonist and desensitizer of autonomic nAChRs compared to fetal muscle-type nAChRs.[8][9]
This compound Concentration in Lupinus spp.
The concentration of this compound in lupine plants is highly variable, depending on the species, plant part, and stage of growth.[12] This variability is a key factor in the sporadic nature of crooked calf disease outbreaks.
Table 3: this compound Concentration in Various Lupinus Samples
| Plant Species | Plant Part | This compound Concentration (% of dry matter) |
|---|---|---|
| Lupinus sulphureus | Seed | 1.84% |
| Velvet Lupine (2007) | Pod Stage | 0.29% (Peak) |
| Velvet Lupine (2008) | Pod Stage | 0.37% (Peak) |
Data sourced from Panter et al. (1994) and Welch et al. (2009).[13][14]
Concentrations are generally highest during early growth and peak in the seeds or seed pods before declining as the seeds shatter.[12][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of toxicological research. The following sections describe key experimental protocols used in this compound studies.
Protocol: In Vivo Pharmacokinetic Study in Cattle
This protocol is based on the methodology described by Lee et al. (2008) to determine the effect of body condition on this compound serum concentrations.[2][10][11]
Objective: To evaluate the absorption and elimination of this compound in cattle with different body conditions.
1. Animal Model:
-
Species: Mature, non-lactating cows.
-
Groups: Low Body Condition (LBC, n=4) and High Body Condition (HBC, n=4).
2. Dosing:
-
Test Substance: Dry, ground Lupinus leucophyllus plant material.
-
Dose: 2.0 g/kg of body weight.
-
Administration: Single dose administered via oral gavage.
3. Sample Collection:
-
Matrix: Blood.
-
Collection Method: Jugular venipuncture.
-
Timepoints: Samples collected at 0 (pre-dose), and at various intervals up to 60 hours post-dosing.
4. Sample Analysis:
-
Serum is separated from blood samples.
-
Serum this compound concentrations are quantified using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life) are calculated from the serum concentration-time data using appropriate software (e.g., PK Solutions).
Protocol: In Vitro nAChR Desensitization Assay
This protocol is adapted from the study by Green et al. (2017) to assess the direct effect of this compound on nAChRs.[8][9]
Objective: To determine if this compound can directly desensitize nicotinic acetylcholine receptors.
1. Cell Models:
-
SH-SY5Y cells (expressing autonomic nAChRs).
-
TE-671 cells (expressing fetal muscle-type nAChRs).
2. Experimental Procedure:
-
Cells are cultured in appropriate microplates.
-
Cells are exposed to this compound in increasing log₁₀ molar increments (e.g., 10 nM to 100 µM).
-
Following exposure to this compound, cells are challenged with a fixed concentration of acetylcholine (ACh) (e.g., 10 µM for SH-SY5Y, 1 µM for TE-671).
-
A positive control, such as Dimethylphenylpiperazinium (DMPP), is used to confirm nAChR activation and desensitization.
3. Measurement:
-
Changes in cell membrane potential are measured using a fluorescent membrane potential-sensing dye.
-
The fluorescence response is measured to assess both nAChR activation (by this compound alone) and desensitization (response to ACh after this compound exposure).
4. Data Analysis:
-
Dose-response curves are generated.
-
EC₅₀ (for agonist activity) and DC₅₀ (for desensitization) values are calculated to quantify the potency of this compound.
Logical Framework: From Ingestion to Teratogenesis
The progression from a pregnant cow grazing on lupine to the birth of a deformed calf follows a clear, cause-and-effect pathway.
Conclusion
This compound is a potent, naturally occurring teratogen whose primary mechanism of action is the inhibition of fetal movement through the desensitization of nicotinic acetylcholine receptors. The risk of this compound-induced teratogenicity in livestock, particularly cattle, is a function of the plant species consumed, the concentration of this compound within the plant, the timing of ingestion relative to gestation, and physiological factors of the animal such as body condition. The quantitative data and detailed protocols presented in this guide provide a foundational resource for researchers in toxicology, veterinary science, and drug development for understanding and further investigating the effects of this compound. Future research may focus on developing biomarkers for exposure, identifying genetic factors for susceptibility, and creating effective management strategies to prevent livestock losses.
References
- 1. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetlexicon.com [vetlexicon.com]
- 4. Lupines, poison-hemlock and Nicotiana spp: toxicity and teratogenicity in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crooked calf – lupine induced arthrogryposis | College of Veterinary Medicine | Washington State University [vetmed.wsu.edu]
- 6. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]
- 7. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease [agris.fao.org]
- 12. Lupin alkaloids from teratogenic and nonteratogenic lupins. IV. Concentration of total alkaloids, individual major alkaloids, and the teratogen this compound as a function of plant part and stage of growth and their relationship to crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Anagyrine in Plant Tissue using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of anagyrine in plant tissue using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for researchers, scientists, and professionals in drug development and toxicology for the accurate determination of this compound concentrations in various plant matrices.
Introduction
This compound is a quinolizidine alkaloid found in various plant species, notably in the genus Lupinus. It is known for its teratogenic effects in livestock, causing congenital disabilities. Therefore, accurate quantification of this compound in plant tissues is crucial for agricultural safety, toxicological studies, and the development of safer livestock feed. This application note presents a validated HPLC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound.
Experimental Protocols
Sample Preparation
A reliable extraction procedure is critical for the accurate quantification of this compound. The following protocol outlines an effective method for extracting this compound from plant tissue.
Materials:
-
Fresh or lyophilized plant tissue
-
Mortar and pestle or cryogenic grinder
-
Methanol (HPLC grade)
-
Water (deionized)
-
Formic acid
-
Centrifuge tubes (15 mL and 2 mL)
-
Syringe filters (0.22 µm, PTFE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Homogenization: Weigh approximately 100 mg of fresh or 25 mg of lyophilized plant tissue and homogenize to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.
-
Extraction: Transfer the powdered sample to a 15 mL centrifuge tube. Add 5 mL of extraction solvent (Methanol:Water, 80:20, v/v with 0.1% formic acid).
-
Sonication: Sonicate the sample for 30 minutes in a sonication bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
SPE Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute the this compound with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (Water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound (Quantifier) | 245.2 | 136.1 | 25 |
| this compound (Qualifier) | 245.2 | 98.1 | 30 |
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the analysis of three different plant samples.
| Sample ID | Retention Time (min) | This compound Concentration (µg/g) | % Recovery |
| Plant Sample A | 5.82 | 12.5 | 92.3 |
| Plant Sample B | 5.81 | 28.1 | 95.1 |
| Plant Sample C | 5.83 | 5.7 | 89.8 |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Principle of HPLC-MS/MS for this compound analysis.
Application Note: GC-MS Analysis of Anagyrine and Other Lupin Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinolizidine alkaloids (QAs) are a class of secondary metabolites predominantly found in the genus Lupinus (lupins). These compounds are known for their bitter taste and potential toxicity, posing a concern for the use of lupin seeds in food and feed.[1] Anagyrine, a tetracyclic QA, is of particular interest due to its teratogenic effects in livestock, causing skeletal deformities in the offspring of pregnant animals that consume this compound-containing plants.[2] Other significant lupin alkaloids include lupanine, sparteine, angustifoline, and 13-hydroxylupanine.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of these alkaloids.[3][4] Its high resolution and the structural information provided by mass spectrometry make it an ideal tool for analyzing complex plant extracts.[1] This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound and other key lupin alkaloids.
Quantitative Data Summary
The following table summarizes key analytical parameters for the GC-MS analysis of this compound and other common lupin alkaloids. Retention times are approximate and will vary based on the specific instrument, column, and chromatographic conditions employed. Verification with certified reference standards is essential for accurate identification.
| Alkaloid | Molecular Weight ( g/mol ) | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| Sparteine | 234.38 | ~15.8 | 98, 137, 234[5] |
| Angustifoline | 220.34 | ~17.2 | 112, 136, 149, 220[5] |
| Lupanine | 248.39 | ~18.5 | 136, 149, 248[5] |
| This compound | 244.36 | Varies | 244 (M+), 136, 146 |
| 13-Hydroxylupanine | 264.39 | ~19.8 | 149, 165, 246, 264[5] |
| Multiflorine | 246.37 | Varies | 246 (M+), 134, 148 |
Note: The fragmentation of many lupane-type alkaloids features a characteristic peak at m/z = 58.[1]
Experimental Protocols
Sample Preparation: Acid-Base Extraction and SPE Cleanup
This protocol is designed to efficiently extract and purify quinolizidine alkaloids from lupin seeds, a complex plant matrix.[5]
Materials:
-
Lupin seeds (dried)
-
Mortar and pestle or analytical mill
-
0.5 M Hydrochloric acid (HCl)
-
25% Ammonium hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)[6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (MeOH)
-
Deionized water
-
Centrifuge and tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Grinding: Grind dried lupin seeds into a fine, homogenous powder using a mortar and pestle or an analytical mill.[5]
-
Acid Extraction:
-
Weigh approximately 2 g of the powdered sample into a 50 mL centrifuge tube.[6]
-
Add 25 mL of 0.5 M HCl.[6]
-
Vortex thoroughly and sonicate for 30 minutes at room temperature to lyse cells and protonate the alkaloids, rendering them water-soluble.[6]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[6]
-
Carefully decant the acidic aqueous supernatant into a clean flask.
-
-
Basification and Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the aqueous extract to 11-12 using 25% ammonium hydroxide or NaOH.[5][6] This deprotonates the alkaloids, making them soluble in organic solvents.
-
Transfer the basified solution to a separatory funnel.
-
Extract the alkaloids by adding 20 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction two more times with fresh 20 mL portions of dichloromethane.[5]
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.[5]
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[5]
-
Redissolve the dried extract from the previous step in 1 mL of methanol/water solution.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute the target alkaloids with 5 mL of methanol.[5]
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or chloroform) for GC-MS analysis.[5]
-
GC-MS Analysis Protocol
The following are typical instrument parameters. Optimization may be required based on the specific instrument and target analytes.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu).
GC Conditions:
-
Column: HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1-2 µL.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 40-550.
-
Solvent Delay: 3-5 minutes.
Visualizations
Experimental Workflow
Caption: Workflow for lupin alkaloid extraction and GC-MS analysis.
Mass Spectrometry Fragmentation
Caption: Conceptual diagram of molecular ionization and fragmentation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Synthesis of Anagyrine Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagyrine, a tetracyclic quinolizidine alkaloid found in various lupin species, has garnered significant interest due to its biological activity and complex stereochemical architecture. The development of robust enantioselective synthetic routes is crucial for producing stereochemically pure this compound reference standards, which are essential for analytical and pharmacological studies. This document aims to provide a comprehensive overview of a notable enantioselective synthesis of (-)-anagyrine, detailing the experimental protocols and summarizing the quantitative data. The synthesis described herein is based on the work of Ma and Li (2015), which represents a significant advancement in the asymmetric synthesis of this complex natural product.
Introduction
The asymmetric synthesis of complex natural products like this compound presents a formidable challenge to synthetic organic chemists. The molecule's rigid tetracyclic core and multiple stereocenters necessitate a highly controlled and efficient synthetic strategy. The enantioselective total synthesis of (-)-anagyrine, as reported by Ma and Li in Organic Letters (2015), provides an elegant solution to this challenge. Their approach establishes the key stereocenters with high fidelity and constructs the intricate ring system in a convergent manner. These application notes will delineate the key transformations and provide detailed protocols to enable the replication and adaptation of this synthesis for the preparation of this compound reference standards.
Synthetic Strategy Overview
The enantioselective synthesis of (-)-anagyrine by Ma and Li employs a strategy that hinges on a few key transformations to construct the tetracyclic core. A graphical representation of the logical workflow is provided below.
Application Notes and Protocols for In Vitro Screening of Anagyrine Teratogenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine, a quinolizidine alkaloid found in certain Lupinus species, has been identified as a potent teratogen, primarily associated with "crooked calf disease" in livestock.[1] Its teratogenic effects are believed to stem from the inhibition of fetal movement, leading to musculoskeletal abnormalities.[2][3] The proposed mechanism of action involves the desensitization of nicotinic acetylcholine receptors (nAChRs).[2][4] As part of modern toxicology and drug safety assessment, in vitro assays are crucial for rapid and cost-effective screening of potential teratogens, reducing the reliance on animal testing.[5][6]
These application notes provide detailed protocols for three widely accepted in vitro teratogenicity screening assays: the Embryonic Stem Cell Test (EST), the Micromass (MM) Assay, and the Zebrafish Embryo Developmental Toxicity Assay (ZEDTA). These assays can be adapted to evaluate the teratogenic potential of this compound and its analogs.
Proposed Mechanism of this compound Teratogenicity
This compound acts as a partial agonist and a potent desensitizer of nAChRs.[2][4] In embryonic development, cholinergic signaling is crucial for processes such as chondrogenesis and neuromuscular junction formation.[7] By desensitizing nAChRs, this compound can disrupt these signaling pathways, leading to impaired fetal movement and subsequent skeletal deformities.
Data Presentation: Quantitative Analysis of this compound Bioactivity
The following table summarizes the available quantitative data on the bioactivity of this compound. Data from the proposed in vitro screening assays would be populated upon experimental determination.
| Assay Type | Cell Line / Organism | Endpoint | This compound Concentration (µM) | Reference |
| Nicotinic Acetylcholine Receptor (nAChR) Activation | SH-SY5Y (autonomic nAChR) | EC50 (Partial Agonist) | 4.2 | [2][4] |
| TE-671 (fetal muscle-type nAChR) | EC50 (Partial Agonist) | 231 | [2][4] | |
| Nicotinic Acetylcholine Receptor (nAChR) Desensitization | SH-SY5Y (autonomic nAChR) | DC50 | 6.9 | [2][4] |
| TE-671 (fetal muscle-type nAChR) | DC50 | 139 | [2][4] | |
| Embryonic Stem Cell Test (EST) | Murine Embryonic Stem Cells (e.g., D3) | ID50 (Inhibition of Differentiation) | To be determined | |
| Murine Embryonic Stem Cells (e.g., D3) | IC50 (Cytotoxicity) | To be determined | ||
| 3T3 Fibroblasts | IC50 (Cytotoxicity) | To be determined | ||
| Micromass (MM) Assay | Primary Embryonic Mesenchymal Cells (e.g., chick limb bud) | IC50 (Inhibition of Foci Formation) | To be determined | |
| Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) | Danio rerio (Zebrafish) | LC25 (25% Lethal Concentration) | To be determined | |
| Danio rerio (Zebrafish) | NOAEL (No Observed Adverse Effect Level) | To be determined | ||
| Danio rerio (Zebrafish) | Teratogenic Index (TI = LC25/NOAEL) | To be determined |
Experimental Protocols
Embryonic Stem Cell Test (EST) for this compound Screening
The EST is a validated in vitro assay that assesses the potential of a substance to interfere with the differentiation of murine embryonic stem cells (mESCs) into cardiomyocytes.[8][9][10]
Objective: To determine the concentration of this compound that inhibits the differentiation of mESCs (ID50) and the cytotoxic concentrations for both mESCs and 3T3 fibroblasts (IC50).
Materials:
-
Murine embryonic stem cell line (e.g., D3)
-
3T3 fibroblast cell line
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Non-essential amino acids
-
β-mercaptoethanol
-
Leukemia Inhibitory Factor (LIF)
-
Trypsin-EDTA
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Hanging drop culture plates
-
Standard tissue culture plates (96-well and 24-well)
-
MTT reagent
-
DMSO
References
- 1. researchgate.net [researchgate.net]
- 2. The embryonic stem cell test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enhancement of chondrogenic differentiation of human mesenchymal stem cells by enzymatically regulated RGD functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modified Murine Embryonic Stem Cell Test for Evaluating the Teratogenic Effects of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Teratogenic Potential of Antiepileptic Drugs in the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Validated Embryonic Stem Cell Test with Murine Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Inhibition of DYRK1a Enhances Cardiomyocyte Cycling After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Anagyrine in Animal Serum or Plasma by LC-MS/MS
Introduction
Anagyrine is a quinolizidine alkaloid found in several species of lupine (Lupinus spp.).[1][2] It is a known teratogen, primarily responsible for "crooked calf disease" in cattle, a condition characterized by skeletal deformities in offspring of cows that have ingested lupine during gestation.[1][2] The quantification of this compound in animal serum or plasma is crucial for toxicokinetic studies, toxicological risk assessment, and for establishing a potential biomarker for lupine teratogenicity.[3][4] This application note provides a detailed protocol for the extraction and quantification of this compound from animal serum or plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6][7]
Principle
This method involves the isolation of this compound from the biological matrix (serum or plasma) through protein precipitation, followed by separation and quantification using a validated LC-MS/MS method.[6][8] Protein precipitation is a common and effective method for removing high-abundance proteins from serum or plasma samples that can interfere with the analysis.[8][9][10] The use of LC-MS/MS allows for the accurate and precise measurement of low concentrations of the target analyte.[5][6][7]
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Animal serum or plasma samples
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
Experimental Protocol
Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Collect whole blood from the animal via jugular venipuncture or other appropriate methods.[1]
-
For serum, collect the blood in tubes without anticoagulant and allow it to clot at room temperature for 30-60 minutes.[10]
-
For plasma, collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).[8]
-
Centrifuge the clotted or anticoagulated blood to separate the serum or plasma from the blood cells.[8][10]
-
Carefully transfer the supernatant (serum or plasma) to a clean, labeled tube.
-
If not analyzed immediately, store the samples frozen at -20°C or below.[11]
Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank animal serum or plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (Protein Precipitation)
This is a rapid and effective method for removing the majority of proteins from the sample.[6][12]
-
Allow the frozen serum/plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add a known volume of serum or plasma (e.g., 100 µL).
-
Add the internal standard solution.
-
Add 3 to 4 volumes of cold acetonitrile (e.g., 300-400 µL) to precipitate the proteins.[9]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[12]
LC-MS/MS Analysis
The following are general conditions and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[7]
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[13]
-
Scan Type: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: this compound Concentrations in Bovine Serum after Oral Dosing
| Time (hours) | This compound Concentration (ng/mL) in High Body Condition Cows (Mean ± SE) | This compound Concentration (ng/mL) in Low Body Condition Cows (Mean ± SE) |
| 0 | 0 | 0 |
| 2 | Peak Concentration | Lower Concentration |
| 3 | Decreasing Concentration | Increasing Concentration |
| 6 | Further Decreased | Near Peak Concentration |
| 12 | Low Concentration | Peak Concentration |
| 24 | Very Low/Undetectable | Decreasing Concentration |
| 48 | Undetectable | Low Concentration |
| 60 | Undetectable | Very Low/Undetectable |
Note: This table is a representation of the data described in the study by Green et al.[1][2] Actual values should be obtained from experimental data.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in animal serum or plasma.
Signaling Pathway Diagram
This compound's primary toxic effect is teratogenesis, which is not a classical signaling pathway. However, it is proposed to interact with nicotinic acetylcholine receptors (nAChR), potentially leading to reduced fetal movement.[3][4]
Caption: Proposed mechanism of this compound-induced teratogenesis.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in animal serum or plasma. The use of protein precipitation followed by LC-MS/MS analysis offers a sensitive, selective, and reliable method for researchers, scientists, and drug development professionals studying the toxicokinetics and teratogenic effects of this lupine alkaloid. Adherence to proper sample collection, preparation, and analytical procedures is essential for obtaining accurate and reproducible results.
References
- 1. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases [pubmed.ncbi.nlm.nih.gov]
- 7. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 8. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. organomation.com [organomation.com]
- 11. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Cell Culture Models to Investigate the Mechanism of Action of Anagyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine is a quinolizidine alkaloid found in certain Lupinus species, notoriously linked to "crooked calf syndrome," a form of teratogenesis in livestock.[1][2] Understanding the molecular mechanisms underlying this compound's toxicity is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions. Evidence strongly suggests that this compound's primary mode of action involves the modulation of nicotinic acetylcholine receptors (nAChRs).[1][3] Specifically, this compound acts as a partial agonist and a potent desensitizer of these receptors, a mechanism that can be interrogated using in vitro cell culture models.[1][3]
This document provides detailed protocols for utilizing the human neuroblastoma cell line SH-SY5Y and the human rhabdomyosarcoma cell line TE-671 as model systems to study the effects of this compound on nAChRs. SH-SY5Y cells endogenously express autonomic nAChRs, while TE-671 cells express a fetal muscle-type nAChR, making them highly relevant models for investigating both neurotoxic and teratogenic effects.[1][4][5]
Key Applications
-
Determination of Cytotoxicity: Establishing the concentration range of this compound for mechanistic studies without inducing overt cell death.
-
Assessment of nAChR Activation and Desensitization: Quantifying the agonistic and desensitizing properties of this compound on neuronal and muscle-type nAChRs.
-
Receptor Binding Affinity: Determining the binding affinity of this compound to nAChRs.
-
Downstream Signaling Pathways: Investigating the intracellular signaling cascades affected by this compound's interaction with nAChRs, such as calcium influx and MAPK/ERK pathway activation.
-
Cellular Uptake and Metabolism: Quantifying the amount of this compound that enters the cells.
Data Presentation
Table 1: Reported EC50 and DC50 Values for this compound in SH-SY5Y and TE-671 Cells
| Cell Line | Receptor Type | Parameter | Value (µM) | Reference |
| SH-SY5Y | Autonomic nAChR | EC50 (Activation) | 4.2 | [1][3] |
| DC50 (Desensitization) | 6.9 | [1][3] | ||
| TE-671 | Fetal Muscle-type nAChR | EC50 (Activation) | 231 | [1][3] |
| DC50 (Desensitization) | 139 | [1][3] |
Experimental Workflow
References
- 1. Cholinergic responses in cloned human TE671/RD tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localized functional chemical stimulation of TE 671 cells cultured on nanoporous membrane by calcein and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the human cell line TE671 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Anagyrine and its Metabolites
Introduction
Anagyrine is a quinolizidine alkaloid found in various species of the Lupinus genus (lupines), which are known to be toxic to livestock. Ingestion of this compound by pregnant cattle, particularly between days 40 and 70 of gestation, can lead to a condition known as "crooked calf syndrome," a congenital disorder characterized by skeletal deformities. The teratogenic effects of this compound are believed to be mediated by its metabolites. Therefore, sensitive and reliable analytical methods for the detection and quantification of this compound and its metabolites in various biological matrices are crucial for toxicological studies, livestock management, and ensuring food safety.
These application notes provide an overview of the current analytical methodologies for the detection of this compound and its metabolites, with a focus on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and immunoassays. Detailed protocols for sample preparation and analysis are provided to guide researchers, scientists, and drug development professionals in their work.
Metabolic Pathway of this compound
The metabolism of this compound is a critical aspect of its toxicity. It is proposed that this compound undergoes biotransformation in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes, to a more toxic piperidine metabolite. This metabolic activation is a key area of research in understanding the mechanisms of this compound-induced teratogenesis.
Data Presentation: Quantitative Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. The following table summarizes quantitative data for the analysis of this compound and related quinolizidine alkaloids using various techniques.
| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Bovine Serum | This compound | - | 0.0125 µg/mL (LLOQ) | - | [1] |
| LC-MS/MS | Milk | Quinolizidine Alkaloids | 0.02 - 0.41 µg/kg | 0.06 - 1.36 µg/kg | 85 - 105 | [2] |
| LC-MS/MS | Lupin Beans & Processed Foods | Quinolizidine Alkaloids | 0.5 - 1.7 mg/kg | 1.5 - 5.7 mg/kg | 89.5 - 106.2 | [3] |
| GC-MS | Milk | Pesticides (example) | 0.14 - 2.40 µg/kg | 0.46 - 8.32 µg/kg | 74.8 - 109.5 | [4] |
| ELISA | Human Urine | Mitragynine (example) | 0.412 µg/mL | 1.25 µg/mL | 84.0 - 95.7 | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification. Data for GC-MS and ELISA are provided for other relevant small molecules to indicate typical performance characteristics of these techniques.
Experimental Protocols
Protocol 1: Analysis of this compound in Bovine Serum by LC-MS/MS
This protocol is adapted from the methodology described by M. H. Ralphs et al. for the analysis of this compound in bovine serum.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen serum samples and vortex to ensure homogeneity.
-
Centrifuge the serum at 1,500 x g for 20 minutes to pellet any precipitates.
-
To a 1 mL aliquot of the serum supernatant, add 10 µL of an internal standard solution (e.g., a structurally similar alkaloid not present in the sample).
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the serum sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elute the this compound and internal standard from the cartridge with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard for quantification and confirmation.
3. Quantification
-
Prepare a calibration curve using this compound standards in a blank serum matrix prepared using the same SPE procedure. The concentration range should bracket the expected concentrations in the samples. A typical range is 0.0125 to 0.800 µg/mL.[1]
Protocol 2: General Protocol for GC-MS Analysis of Quinolizidine Alkaloids in Plant Material
This protocol provides a general framework for the analysis of quinolizidine alkaloids, including this compound, in plant matrices.
1. Sample Preparation (Alkaloid Extraction)
-
Dry and grind the plant material (e.g., lupin seeds, leaves) to a fine powder.
-
To 1 g of the powdered material, add 10 mL of 0.5 M HCl.
-
Sonicate the mixture for 30 minutes and then shake for 2 hours at room temperature.
-
Centrifuge the mixture at 3,000 x g for 10 minutes and collect the supernatant.
-
Make the acidic extract alkaline by adding concentrated ammonium hydroxide until the pH is approximately 10-11.
-
Perform a liquid-liquid extraction by adding 10 mL of dichloromethane, vortexing for 1 minute, and then centrifuging to separate the layers.
-
Collect the organic (lower) layer. Repeat the extraction two more times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Identification and Quantification
-
Identify this compound and other alkaloids by comparing their retention times and mass spectra with those of authentic standards.
-
For quantification, prepare a calibration curve using this compound standards.
Protocol 3: General Protocol for Competitive ELISA for Quinolizidine Alkaloid Screening
This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for the screening of quinolizidine alkaloids. Specific antibodies and conjugates for this compound may need to be developed.
1. Reagents and Materials
-
Coating antigen (e.g., this compound-protein conjugate).
-
Primary antibody (specific for quinolizidine alkaloids).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
ELISA plates (96-well).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Standards of this compound.
-
Samples (e.g., diluted serum, urine, or plant extracts).
2. Assay Procedure
-
Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standards or samples to the wells, followed immediately by the primary antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample will compete with the coated antigen for binding to the primary antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis
-
The signal is inversely proportional to the concentration of this compound in the sample.
-
Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The analytical methods described in these application notes provide robust and reliable approaches for the detection and quantification of this compound and its metabolites. LC-MS/MS offers the highest sensitivity and specificity and is the method of choice for quantitative analysis in complex biological matrices. GC-MS is a valuable tool for the analysis of alkaloids in plant materials. Immunoassays, once developed, can serve as a high-throughput screening tool. The selection of the most appropriate method will depend on the specific research question and available resources. The provided protocols offer a starting point for the development and validation of analytical methods for this compound and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Absolute Quantification of Anagyrine using Quantitative Nuclear Magnetic Resonance (qNMR)
Abstract
This application note details a standardized protocol for the absolute quantification of the quinolizidine alkaloid anagyrine in purified samples or extracts using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This compound, a toxic compound found in various Lupinus species, requires accurate quantification for toxicological studies, quality control of agricultural products, and drug development. The described ¹H-qNMR method with an internal standard provides a direct, accurate, and non-destructive approach for determining the absolute purity or concentration of this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, including sample preparation, data acquisition, processing, and analysis, alongside illustrative data tables and workflow diagrams.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the precise quantification of organic molecules.[1][2] The principle of qNMR relies on the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[3][4] This allows for the absolute quantification of a target analyte by co-dissolving it with a certified internal standard of known purity and concentration.[5][6]
This compound is a tetracyclic quinolizidine alkaloid known for its toxicity. Accurate determination of its concentration is crucial for various research and industrial applications. This application note presents a validated ¹H-qNMR protocol for the absolute quantification of this compound.
Experimental Workflow
The overall workflow for the absolute quantification of this compound by qNMR is depicted below.
Caption: Workflow for this compound Quantification by qNMR.
Detailed Protocols
Materials and Reagents
-
This compound Sample: Purified compound or extract.
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%). Other potential standards include dimethyl sulfone or 1,3,5-trimethoxybenzene, chosen to have signals that do not overlap with this compound signals.[7]
-
Deuterated Solvent: Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) for chemical shift referencing. The solvent must completely dissolve both the this compound sample and the internal standard.[5]
-
Equipment:
-
Analytical balance (accuracy ± 0.01 mg)
-
Vortex mixer
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Sample Preparation
Proper sample preparation is critical for accurate qNMR results.[5][8]
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample and 5-10 mg of the internal standard (e.g., maleic acid) into a clean, dry vial.[8] Record the weights with an accuracy of 0.01 mg. The molar ratio of the internal standard to the analyte should ideally be around 1:1.
-
Dissolution: Add a precise volume (e.g., 600 µL for a 5 mm tube) of the chosen deuterated solvent to the vial.[5][8]
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial for at least 1 minute.[5] Visually inspect the solution to confirm there are no suspended particles.
-
Transfer: Carefully transfer the homogenous solution into a 5 mm NMR tube.[5]
NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian) should be used.[8]
-
Pulse Angle: Use a 90° pulse, which should be calibrated for each sample.
-
Relaxation Delay (D1): This is a crucial parameter. The relaxation delay plus the acquisition time (D1 + AQ) should be at least 7 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both this compound and the internal standard).[3][9] A conservative D1 of 30-60 seconds is recommended if T₁ is not measured.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[10] This typically requires 8 to 64 scans, depending on the sample concentration.
-
Dummy Scans (DS): Use 4 dummy scans to allow the sample to reach a steady state before acquisition.[8]
-
Temperature: Maintain a constant temperature, e.g., 298 K (25 °C).[8]
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the S/N without significantly distorting the lineshape.[10]
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, particularly around the signals of interest.[8]
-
Integration:
-
Select well-resolved, non-overlapping signals for both this compound and the internal standard. For this compound, olefinic or other downfield protons are often suitable. For maleic acid, the singlet from its two olefinic protons is ideal.
-
Manually integrate the selected signals. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all integrated signals.[10]
-
Calculation of Absolute Purity
The purity of this compound (P_ana) can be calculated using the following equation:
P_ana (%) = (I_ana / I_is) * (N_is / N_ana) * (MW_ana / MW_is) * (m_is / m_ana) * P_is
Where:
-
I_ana: Integral of the selected this compound signal
-
I_is: Integral of the selected internal standard signal
-
N_ana: Number of protons corresponding to the this compound signal
-
N_is: Number of protons corresponding to the internal standard signal
-
MW_ana: Molecular weight of this compound (244.33 g/mol )
-
MW_is: Molecular weight of the internal standard (e.g., Maleic Acid: 116.07 g/mol )
-
m_ana: Mass of the this compound sample (in mg)
-
m_is: Mass of the internal standard (in mg)
-
P_is: Purity of the internal standard (in %)
Data Presentation
The quantitative results should be summarized in a clear and organized table.
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (mg) | e.g., 8.52 | e.g., 7.25 |
| Molecular Weight ( g/mol ) | 244.33 | 116.07 |
| Purity (%) | To be determined | ≥ 99.5 |
| ¹H Signal (ppm) | e.g., 6.8 (olefinic) | 6.28 (singlet) |
| Number of Protons (N) | e.g., 1 | 2 |
| Integral (I) | e.g., 1.00 | e.g., 1.25 |
| Calculated Purity (%) | 95.8 | - |
Note: The values for signal ppm, number of protons, and integrals for this compound are hypothetical and should be determined from the actual ¹H-NMR spectrum of this compound.
Method Validation
For routine analysis, the qNMR method should be validated according to standard guidelines.[9][11]
Caption: Key Parameters for qNMR Method Validation.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by selecting non-overlapping signals.[2] 2D NMR experiments can be used to ensure signal purity.[9]
-
Linearity: The signal response should be directly proportional to the concentration.[9] This can be assessed by preparing a series of samples with varying analyte concentrations. A correlation coefficient (R²) of ≥ 0.99 is typically required.
-
Accuracy: The closeness of the measured value to the true value. This can be determined by analyzing a certified reference material of this compound, if available, or by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4] LOQ is often determined as the concentration at which the S/N is at least 10:1.
Conclusion
The ¹H-qNMR method described in this application note provides a reliable and accurate means for the absolute quantification of this compound. By adhering to the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible results. This method is a valuable tool for quality control, purity assessment, and concentration determination of this compound in various scientific and industrial settings.
References
- 1. qNMR - BIPM [bipm.org]
- 2. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. frontiersin.org [frontiersin.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Anagyrine Cleanup in Research and Drug Development
Application Note
Abstract
This document provides a detailed solid-phase extraction (SPE) protocol for the cleanup and concentration of anagyrine from plant-based matrices. This compound, a toxic quinolizidine alkaloid, requires efficient isolation from complex samples prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[1] This protocol is designed for researchers, scientists, and drug development professionals requiring a robust method for this compound purification. The described methodology utilizes a strong cation exchange (SCX) SPE sorbent, which has demonstrated efficacy in the extraction of various alkaloids from complex biological samples.
Introduction
This compound is a naturally occurring alkaloid found in various plant species, notably within the Lupinus genus.[1] Its toxic properties necessitate accurate and sensitive detection methods, for which effective sample cleanup is a critical prerequisite. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex mixtures, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving recovery. This protocol focuses on a strong cation exchange-based SPE method, leveraging the basic nature of this compound to achieve selective retention and elution.
Physicochemical Properties of this compound
A comprehensive understanding of the analyte's properties is crucial for developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O | [1] |
| Molar Mass | 244.33 g/mol | [1] |
| pKa | Not available in searched literature. Assumed to be in the typical range for quinolizidine alkaloids, allowing for protonation at acidic pH. |
Experimental Protocol
This protocol is based on established methods for alkaloid extraction using strong cation exchange SPE cartridges, such as the Phenomenex Strata™-X-C.
Materials and Reagents
-
SPE Cartridges: Strong Cation Exchange (SCX), e.g., Phenomenex Strata™-X-C, 60 mg/3 mL
-
Sample Pre-treatment:
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid (or Acetic Acid)
-
-
SPE Solvents:
-
Methanol (HPLC grade)
-
Deionized Water
-
0.1% Formic Acid in Water
-
0.1% Formic Acid in Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
Sample Preparation (Plant Material)
-
Homogenize 1 gram of dried and powdered plant material.
-
Add 10 mL of 1% formic acid in methanol/water (80:20, v/v).
-
Vortex for 15 minutes to ensure thorough extraction of this compound.
-
Centrifuge the mixture at ≥3000 x g for 10 minutes.
-
Carefully collect the supernatant for SPE cleanup.
Solid-Phase Extraction (SPE) Procedure
The following steps outline the SPE protocol for this compound cleanup. The flow rate for all steps should be maintained at approximately 1-2 mL/min.
-
Conditioning:
-
Pass 3 mL of methanol through the SCX cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Do not allow the sorbent to go dry.
-
-
Equilibration:
-
Pass 3 mL of 1% formic acid in water through the cartridge.
-
Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the prepared sample extract (supernatant) onto the conditioned and equilibrated cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for approximately 5 minutes to remove residual solvent.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
A second elution with an additional 2 mL of the elution solvent can be performed to ensure complete recovery.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to a final volume of 1 mL for analysis.
Quantitative Data Summary
While specific recovery data for this compound using this exact protocol is not available in the searched literature, typical recoveries for alkaloids using strong cation exchange SPE are generally high.
| Analyte Class | SPE Sorbent | Typical Recovery (%) | Reference |
| Basic Drugs | Polymeric Cationic Mixed-Mode (Strata™-X-C) | >90% | [2] |
| Tropane Alkaloids | Mixed-Mode Reversed-Phase Cation-Exchange | 80-100% | [3][4] |
| Pyrrolizidine Alkaloids | Nano-zirconium silicate d-SPE | 72-95% | [5] |
| Opium Alkaloids | Reversed-Phase Cation-Exchange | 99-112% | [6][7] |
Experimental Workflow Diagram
Caption: Workflow for this compound cleanup using SPE.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed-mode polymeric sorbent of Datura and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nano-zirconium-silicate solid-phase extraction method for the rapid quantification of pyrrolizidine alkaloids from plant extracts by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. A rapid and reliable solid-phase extraction method for high-performance liquid chromatographic analysis of opium alkaloids from papaver plants [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Anagyrine Using Advanced Immunoassay Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a potent teratogen responsible for "crooked calf disease" in cattle.[1][2] Its presence in livestock feed and potential for environmental contamination necessitates rapid and reliable detection methods. High-throughput screening (HTS) is essential for monitoring large numbers of samples in agricultural, environmental, and toxicological studies.[3] Immunoassays offer a powerful platform for HTS due to their high sensitivity, specificity, and adaptability to automated formats.[4][5] This application note details protocols for two distinct immunoassay formats for the high-throughput screening of this compound: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a Fluorescence Polarization Immunoassay (FPIA).
Principle of Detection
Both immunoassays are based on the principle of competitive binding. In these assays, free this compound in a sample competes with a labeled this compound derivative (enzyme-conjugate in ELISA, fluorescent-tracer in FPIA) for a limited number of binding sites on an anti-anagyrine antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
I. Competitive ELISA for this compound
The competitive ELISA is a robust and sensitive method suitable for screening a large number of samples.[6][7] The assay involves the immobilization of an this compound-protein conjugate on a microplate. A mixture of the sample and a specific anti-anagyrine antibody is then added. The amount of antibody that binds to the immobilized conjugate is inversely related to the amount of this compound in the sample.
Experimental Workflow: Competitive ELISA
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical performance characteristics of the described competitive ELISA for this compound. This data is for illustrative purposes and is based on typical performance of immunoassays for other small molecule toxins.
| Parameter | Value |
| IC50 (50% Inhibitory Concentration) | 2.5 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Working Range | 1.0 - 20.0 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Cross-Reactivity Data (Hypothetical)
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Lupanine | < 5 |
| Sparteine | < 1 |
| Ammodendrine | < 1 |
II. Fluorescence Polarization Immunoassay (FPIA) for this compound
FPIA is a homogeneous immunoassay, meaning it does not require separation steps, making it particularly well-suited for rapid, high-throughput screening.[3][8] The assay measures the change in fluorescence polarization of a small, fluorescently labeled this compound tracer. When the tracer is bound to the larger antibody molecule, its rotation slows, and the polarization of its emitted light increases. Free this compound in the sample displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.[9][10]
Experimental Workflow: FPIA
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical performance characteristics of the described FPIA for this compound. This data is for illustrative purposes and is based on typical performance of immunoassays for other small molecule toxins.
| Parameter | Value |
| IC50 (50% Inhibitory Concentration) | 5.0 ng/mL |
| Limit of Detection (LOD) | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Working Range | 2.5 - 50.0 ng/mL |
| Intra-assay Precision (%CV) | < 8% |
| Inter-assay Precision (%CV) | < 12% |
Cross-Reactivity Data (Hypothetical)
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Lupanine | < 8 |
| Sparteine | < 2 |
| Ammodendrine | < 2 |
Protocols
Antibody Production Protocol
1. Hapten Synthesis (Proposed Strategy)
Since this compound is a small molecule, it must be conjugated to a carrier protein to become immunogenic.[11][12] A common strategy for small molecule hapten synthesis involves introducing a linker arm with a reactive group. For this compound, a possible approach is to introduce a carboxyl group for subsequent conjugation.
2. Conjugation to Carrier Protein
The synthesized this compound hapten is then conjugated to a carrier protein such as Bovine Serum Albumin (BSA) for use as a coating antigen in the ELISA, and Keyhole Limpet Hemocyanin (KLH) for immunization to produce antibodies.[12] The carbodiimide crosslinker chemistry (e.g., using EDC) is a common method for conjugating a carboxyl group on the hapten to primary amines on the protein.
3. Immunization and Antibody Purification
-
Immunize rabbits or other suitable host animals with the this compound-KLH conjugate.
-
Collect antiserum after a series of booster injections.
-
Purify the polyclonal antibodies from the antiserum using affinity chromatography with an this compound-linked resin.
Competitive ELISA Protocol
Materials:
-
96-well microtiter plates
-
This compound-BSA conjugate
-
Anti-anagyrine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
This compound standards and samples
Procedure:
-
Coating: Dilute the this compound-BSA conjugate in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of diluted anti-anagyrine antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Fluorescence Polarization Immunoassay (FPIA) Protocol
Materials:
-
Black, opaque 96- or 384-well microplates
-
Anti-anagyrine antibody
-
This compound-fluorophore tracer
-
Assay buffer (e.g., PBS)
-
This compound standards and samples
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound standards in assay buffer. Dilute the anti-anagyrine antibody and this compound-fluorophore tracer to their optimal working concentrations in assay buffer.
-
Assay Setup: In each well, add:
-
25 µL of assay buffer
-
25 µL of this compound standard or sample
-
25 µL of diluted anti-anagyrine antibody
-
25 µL of diluted this compound-fluorophore tracer
-
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Reading: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Conclusion
The described competitive ELISA and FPIA protocols provide sensitive and high-throughput methods for the screening of this compound. The ELISA offers very high sensitivity, while the FPIA provides a rapid and homogeneous format ideal for automated screening platforms. The choice of assay will depend on the specific requirements for throughput, sensitivity, and available instrumentation. The development of such immunoassays is a critical step towards effective monitoring of this compound in various matrices, thereby safeguarding animal and potentially human health.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. Analysis of quinolizidine alkaloids in lupins and lupin products - Eurofins Scientific [eurofins.de]
- 3. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ELISA - Wikipedia [en.wikipedia.org]
- 8. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - IN [thermofisher.com]
Application of Anagyrine as a Biomarker for Lupine Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupine species (genus Lupinus) are legumes found worldwide, with some varieties containing toxic quinolizidine alkaloids. Anagyrine is a prominent quinolizidine alkaloid found in certain "bitter" lupine species and is a known teratogen, particularly in cattle.[1][2][3] Exposure to this compound-containing lupines during specific gestational periods (days 40-70 in cattle) can lead to "crooked calf syndrome," a congenital condition characterized by skeletal deformities.[1][3] The presence and concentration of this compound in biological samples can serve as a reliable biomarker for recent lupine exposure and aid in diagnosing related toxicities. These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices.
Principle of this compound as a Biomarker
The use of this compound as a biomarker is predicated on its presence in toxic lupine species and its absorption into the bloodstream and subsequent distribution and excretion following ingestion by an animal. While it has been proposed that this compound may be metabolized to a piperidine alkaloid, recent studies suggest that this compound can act directly by desensitizing nicotinic acetylcholine receptors (nAChR), which is a plausible mechanism for inhibiting fetal movement and causing teratogenic effects.[1][2][4][5][6] Therefore, the detection of this compound itself in biological fluids is a direct indicator of exposure to this compound-containing lupines.
I. Experimental Protocols
A. Sample Collection and Handling
1. Blood (Serum)
-
Collection: Collect whole blood via jugular venipuncture into serum separator tubes.
-
Processing: Allow blood to clot at room temperature for at least 1 hour. Centrifuge at 1,000-1,300 x g for 30 minutes to separate the serum.
-
Storage: Immediately transfer the serum to clean, labeled polypropylene tubes and store frozen at -20°C or below until analysis. Long-term stability studies for this compound are not extensively documented; therefore, analysis should be performed as soon as is practical.
2. Urine
-
Collection: Collect urine samples in sterile containers.
-
Storage: Store urine samples at 4°C for short-term storage (up to 24 hours) or frozen at -20°C or below for long-term storage.
3. Milk
-
Collection: Collect milk samples in clean, sterile containers.
-
Storage: Store milk samples at 4°C for short-term storage or frozen at -20°C for long-term storage.
B. Protocol for this compound Extraction from Serum (Solid-Phase Extraction)
This protocol is adapted from methods for extracting alkaloids and other small molecules from bovine serum. Method validation is required before routine use.
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropanol
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Condition the SPE Cartridge: Sequentially wash the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Preparation: Thaw frozen serum samples at room temperature. Vortex to ensure homogeneity.
-
Sample Loading: To 1 mL of serum, add 1 mL of deionized water and vortex. Load the diluted serum onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water. Discard the washings.
-
Elution: Elute the this compound from the cartridge with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
C. Protocol for this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of quinolizidine alkaloids. Method validation is required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for alkaloid analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound should be determined from a pure standard.
Calibration: Prepare a series of calibration standards of this compound (analytical standard available from suppliers such as Biosynth and Sigma-Aldrich[4][7][8]) in the reconstitution solvent. Analyze these standards to generate a calibration curve.
D. Protocol for this compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on general methods for alkaloid analysis in biological fluids. Method validation is required.
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound must be optimized by infusing a pure standard.
Calibration: Prepare a series of calibration standards of this compound in the reconstitution solvent. Analyze these standards to generate a calibration curve.
II. Data Presentation
The following tables summarize quantitative data related to this compound exposure and analysis.
Table 1: Toxicokinetic Parameters of this compound in Cattle Serum [3]
| Parameter | High Body Condition (HBC) | Low Body Condition (LBC) |
| Dose | 2 g/kg BW of ground Lupinus leucophyllus | 2 g/kg BW of ground Lupinus leucophyllus |
| Cmax (µg/mL) | 1.4 ± 0.2 | 0.8 ± 0.2 |
| Tmax (hours) | 2 | 12 |
| AUC (µg·h/mL) | 20.1 ± 3.5 | 13.9 ± 3.5 |
| Elimination Half-life (hours) | Not specified | Not specified |
Table 2: Method Validation Parameters for Alkaloid Analysis in Biological Matrices (Illustrative)
Note: Specific validation data for this compound is limited in the literature. The following are typical performance characteristics that should be established during method validation for similar alkaloid assays.
| Parameter | Target Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
III. Visualizations
Caption: this compound exposure and its pathway as a biomarker.
Caption: Workflow for the analysis of this compound in biological samples.
Caption: Logical relationship of this compound as a biomarker.
References
- 1. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound HBr | 486-89-5 | XA183065 | Biosynth [biosynth.com]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydrochloride phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound hydrochloride phyproof® Reference Substance | 74195-83-8 [sigmaaldrich.com]
Application Notes and Protocols for Studying Anagyrine-Induced Developmental Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine is a quinolizidine alkaloid found in several species of the genus Lupinus (lupines), which are common plants on rangelands in various parts of the world. Ingestion of this compound-containing lupines by pregnant livestock, particularly cattle, during specific periods of gestation can lead to a congenital condition known as "crooked calf disease"[1][2]. This condition is characterized by a range of severe skeletal deformities, making the study of this compound a critical area of research in veterinary toxicology and developmental biology. These application notes provide an overview of the current understanding of this compound-induced developmental toxicity and detail the available animal models and experimental protocols for its study.
The primary mechanism of this compound's teratogenic effects is the inhibition of fetal movement. This compound acts as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChRs), which are crucial for neuromuscular transmission[3][4]. By desensitizing these receptors in the fetus, this compound reduces fetal movement (fetal akinesia) during critical periods of musculoskeletal development. This prolonged lack of movement leads to joint contractures (arthrogryposis), twisted limbs, and spinal deviations[1][5][6][7][8].
Animal Models
The primary and most relevant animal model for studying this compound-induced developmental toxicity is the pregnant cow. Attempts to replicate the specific teratogenic effects of this compound in common laboratory animals such as rodents and rabbits have not been successful, suggesting a species-specific sensitivity or metabolic pathway in cattle[9]. Therefore, research has predominantly focused on cattle, with some mechanistic studies utilizing in vitro cell-based assays.
Quantitative Data
Quantitative data on the developmental toxicity of purified this compound is limited. Most studies have utilized ground lupine plant material with known concentrations of this compound, which introduces variability. The following tables summarize the available quantitative data.
Table 1: In Vitro Activity of this compound on Nicotinic Acetylcholine Receptors
| Cell Line | Receptor Type | Parameter | Value (µM) | Reference |
| SH-SY5Y | Autonomic nAChR | EC50 | 4.2 | [3][4] |
| SH-SY5Y | Autonomic nAChR | DC50 | 6.9 | [3][4] |
| TE-671 | Fetal Muscle-Type nAChR | EC50 | 231 | [3][4] |
| TE-671 | Fetal Muscle-Type nAChR | DC50 | 139 | [3][4] |
EC50: Half maximal effective concentration for receptor activation. DC50: Half maximal desensitizing concentration.
Table 2: Toxicokinetics of this compound in Cattle after Oral Administration of Ground Lupinus leucophyllus (2.0 g/kg body weight)
| Cow Body Condition | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (hours) | Reference |
| High | 0.538 ± 0.159 | 2 | 7.8 ± 0.8 | [10][11] |
| Low | 0.182 ± 0.023 | 12 | 9.6 ± 2.0 | [10][11] |
Cmax: Maximum serum concentration. Tmax: Time to reach maximum serum concentration.
Signaling Pathways and Pathogenesis
The developmental toxicity of this compound is initiated by its interaction with nicotinic acetylcholine receptors. The subsequent pathological changes are a direct consequence of reduced fetal movement.
Caption: Signaling pathway of this compound-induced developmental toxicity.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Lupinus spp.
This protocol describes a general method for the extraction of alkaloids from lupine plant material for quantification. For preparation of purified this compound for administration, further purification steps such as column chromatography would be necessary.
Materials:
-
Dried and ground Lupinus plant material
-
0.5 M Hydrochloric acid (HCl)
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph with tandem mass spectrometry (HPLC-MS/MS)
-
This compound standard
Procedure:
-
Extraction:
-
Mix a known weight of finely ground lupine material with 0.5 M HCl.
-
Homogenize the mixture using a sonicator or blender.
-
Centrifuge the mixture and collect the acidic aqueous supernatant.
-
Repeat the extraction process on the plant pellet to ensure complete recovery of alkaloids.
-
Combine the supernatants.
-
-
Alkaloid Isolation:
-
Make the acidic extract basic (pH > 10) by adding NaOH.
-
Perform a liquid-liquid extraction with chloroform to move the alkaloids into the organic phase.
-
Repeat the chloroform extraction multiple times.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
-
Concentration and Quantification:
-
Evaporate the chloroform under reduced pressure using a rotary evaporator.
-
Re-dissolve the alkaloid residue in a known volume of a suitable solvent (e.g., methanol).
-
Quantify the this compound concentration using GC-MS or HPLC-MS/MS by comparing with a standard curve prepared from a purified this compound standard.
-
Protocol 2: Induction of "Crooked Calf Disease" in Pregnant Cows
This protocol outlines the experimental induction of this compound-induced developmental toxicity in pregnant cattle. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Time-mated pregnant cows
-
Ground this compound-containing lupine plant material with a known this compound concentration (or purified this compound if available)
-
Oral gavage equipment
-
Ultrasound equipment for monitoring fetal movement (optional)
Procedure:
-
Animal Selection and Acclimation:
-
Use time-mated pregnant cows. The susceptible gestational period for this compound-induced teratogenesis is approximately days 40 to 70 of gestation[12].
-
Acclimate the animals to their housing and diet for at least one week before the start of the experiment.
-
-
Dosing Regimen:
-
Administer the ground lupine material or purified this compound orally via gavage. Dosing is typically done daily.
-
A control group should receive a placebo (e.g., alfalfa meal).
-
Dosing can be continuous throughout the susceptible period (e.g., days 40-70 of gestation) or intermittent (e.g., 10 days on, 5 days off) to study the effects of exposure duration[12].
-
-
Monitoring:
-
Monitor the cows daily for any signs of maternal toxicity (e.g., changes in appetite, behavior, or clinical signs).
-
Optionally, fetal movement can be monitored using ultrasound to correlate with this compound exposure[12].
-
Collect blood samples periodically to determine serum this compound concentrations.
-
-
Assessment of Developmental Toxicity:
-
Allow the pregnancies to proceed to term.
-
At birth, perform a thorough clinical examination of each calf, paying close attention to the limbs, spine, neck, and palate.
-
Document any observed malformations with photographs and detailed descriptions.
-
Perform radiographic examinations to assess skeletal abnormalities.
-
A scoring system can be used to quantify the severity of the malformations.
-
In cases of severe malformations requiring euthanasia, a complete necropsy and histopathological examination of relevant tissues should be performed[13].
-
Caption: Experimental workflow for studying this compound-induced developmental toxicity in cattle.
Conclusion
The study of this compound-induced developmental toxicity provides a valuable model for understanding the pathogenesis of congenital skeletal malformations resulting from reduced fetal movement. The pregnant cow is the only established animal model that replicates the full spectrum of "crooked calf disease." While the primary mechanism involving nAChR desensitization is known, further research is needed to elucidate the downstream signaling pathways and to establish a clear dose-response relationship with purified this compound. The development of a reliable laboratory animal model would significantly advance research in this area and aid in the screening of potential therapeutic interventions.
References
- 1. Crooked calf – lupine induced arthrogryposis | College of Veterinary Medicine | Washington State University [vetmed.wsu.edu]
- 2. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 3. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Arthrogryposis | PM&R KnowledgeNow [now.aapmr.org]
- 7. arthrogryposis.co.uk [arthrogryposis.co.uk]
- 8. Arthrogryposis: an update on clinical aspects, etiology, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A retrospective analysis of developmental toxicity studies in rat and rabbit: what is the added value of the rabbit as an additional test species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Anagyrine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a chiral compound with known teratogenic effects. The differential pharmacological and toxicological activities of its enantiomers necessitate their isolation for further study and for the safety assessment of agricultural products and potential therapeutic agents. These application notes provide detailed protocols for the separation of this compound enantiomers using three established techniques: Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enantioselective Liquid-Liquid Extraction.
Diastereomeric Salt Crystallization
This classical resolution method involves the reaction of the racemic this compound base with a chiral acid to form diastereomeric salts.[1][2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]
Experimental Protocol
-
Salt Formation:
-
Dissolve 1.0 g of racemic this compound in 20 mL of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve a stoichiometric equivalent (e.g., 0.5 molar equivalent) of a chiral resolving agent, such as (+)-tartaric acid, in the minimum amount of the same solvent.[1][3]
-
Slowly add the chiral acid solution to the this compound solution while stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Induce crystallization by either slow evaporation of the solvent, cooling the solution (e.g., to 4°C), or adding a less polar co-solvent (e.g., diethyl ether) until turbidity is observed.
-
Allow the crystals to form over several hours to days. The less soluble diastereomeric salt will crystallize out first.[2]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The mother liquor, now enriched in the more soluble diastereomer, should be saved for subsequent isolation of the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected crystals in a minimal amount of water.
-
Basify the solution with a suitable base (e.g., 1 M NaOH or ammonium hydroxide) to a pH > 10 to deprotonate the this compound.
-
Extract the free this compound base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the isolated this compound enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the isolated this compound using chiral HPLC or polarimetry.
-
The process can be repeated with the mother liquor, potentially using the opposite enantiomer of the chiral resolving agent, to isolate the other this compound enantiomer.
-
Data Presentation
| Parameter | Expected Outcome |
| Yield of Less Soluble Salt | Varies (e.g., 30-45%) |
| Enantiomeric Excess (ee) | >95% after recrystallization |
| Optical Rotation | Specific value for each enantiomer |
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[4][5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4][6][7]
Experimental Protocol
-
Column Selection and Mobile Phase Screening:
-
Select a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of alkaloids.[4][8]
-
Screen different mobile phases to achieve optimal separation. Common modes include:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures with a basic additive (e.g., diethylamine, 0.1%) to improve peak shape.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).
-
-
-
Analytical Method Development:
-
Prepare a standard solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) onto the chiral column.
-
Optimize the mobile phase composition, flow rate (e.g., 0.5-1.5 mL/min), and column temperature to maximize the resolution between the two enantiomer peaks.
-
-
Preparative Separation:
-
Once an effective analytical method is established, scale up to a preparative or semi-preparative column with the same stationary phase.
-
Dissolve a larger quantity of racemic this compound in the mobile phase.
-
Perform multiple injections, collecting the fractions corresponding to each enantiomer peak.
-
-
Post-Separation Processing:
-
Combine the fractions for each enantiomer.
-
Remove the mobile phase solvent under reduced pressure to obtain the purified enantiomers.
-
-
Analysis:
-
Verify the purity and enantiomeric excess of the collected fractions using the analytical chiral HPLC method.
-
Data Presentation
| Parameter | Example Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Retention Time (Enantiomer 1) | e.g., 8.5 min |
| Retention Time (Enantiomer 2) | e.g., 10.2 min |
| Resolution (Rs) | > 1.5 |
Workflow Diagram
Caption: Workflow for Chiral HPLC Separation.
Enantioselective Liquid-Liquid Extraction
Enantioselective liquid-liquid extraction utilizes a chiral selector dissolved in one of the two immiscible liquid phases to preferentially complex with one enantiomer, thereby enriching it in that phase.[9]
Experimental Protocol
-
System Setup:
-
Prepare an aqueous phase, typically a buffer at a specific pH.
-
Prepare an organic phase (e.g., chloroform, dichloromethane) containing a chiral selector. For this compound, a chiral acid or a derivative of tartaric acid could be suitable.
-
Dissolve the racemic this compound in the organic phase.
-
-
Extraction:
-
Combine the aqueous and organic phases in a separatory funnel.
-
Shake the funnel vigorously for several minutes to facilitate the formation of diastereomeric complexes and their partitioning between the two phases.
-
Allow the layers to separate. The enantiomer that forms a more stable complex with the chiral selector will be enriched in the organic phase, while the other enantiomer will be enriched in the aqueous phase.[9]
-
-
Separation and Isolation:
-
Carefully separate the two phases.
-
From the Organic Phase: Wash the organic layer with a basic aqueous solution to break the complex and then with water. Dry the organic layer and evaporate the solvent to recover the enriched enantiomer.
-
From the Aqueous Phase: Acidify the aqueous layer and extract with an organic solvent to recover the other enriched enantiomer.
-
-
Multi-stage Extraction:
-
To improve the enantiomeric excess, a multi-stage or counter-current extraction process can be implemented.
-
-
Analysis:
-
Determine the enantiomeric excess of the product from each phase using chiral HPLC.
-
Data Presentation
| Parameter | Example Value |
| Chiral Selector | Di-p-toluoyl-tartaric acid |
| Organic Phase | Chloroform |
| Aqueous Phase | Phosphate Buffer (pH 7.0) |
| Distribution Coefficient (K) | Varies for each enantiomer |
| Enantioselectivity (α) | > 1.2 (for single stage) |
Workflow Diagram
Caption: Workflow for Enantioselective Liquid-Liquid Extraction.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 6. Khan Academy [khanacademy.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for Fluorescent Labeling of Anagyrine for Cellular Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine is a quinolizidine alkaloid found in various Lupinus species, known for its teratogenic effects in cattle, leading to "crooked calf disease".[1] Its mechanism of action is primarily attributed to its interaction with acetylcholine receptors, acting as an agonist for both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[1][2] Specifically, it has been shown to be a potent desensitizer of nAChRs.[3][4] Understanding the cellular uptake, distribution, and target engagement of this compound is crucial for elucidating its toxicological profile and exploring any potential therapeutic applications.
Fluorescent labeling of small molecules like this compound is a powerful technique for visualizing their localization and dynamics within living cells.[5][6] This application note provides a detailed protocol for the fluorescent labeling of this compound and its subsequent use in cellular imaging studies to investigate its interaction with target cells. The proposed strategy involves the covalent conjugation of a fluorescent dye to the this compound molecule.
Principle
The chemical structure of this compound contains a secondary amine group which can serve as a reactive handle for covalent modification with an amine-reactive fluorescent dye.[7] This protocol will focus on the use of an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye, which reacts with the secondary amine on this compound to form a stable amide bond.[4][8] The choice of fluorophore should be guided by the specific imaging setup (e.g., microscope filters) and the desire to minimize background fluorescence.
It is critical to acknowledge that modification of the this compound structure with a bulky fluorophore may impact its biological activity. Therefore, a thorough validation of the fluorescently labeled this compound's binding affinity and functional activity is an essential component of this protocol.
Data Presentation
The following table summarizes key quantitative data for this compound's interaction with acetylcholine receptors, which is essential for designing and interpreting cellular imaging experiments.
| Parameter | Cell Line | Receptor Type | Value | Reference |
| EC50 (Agonist activity) | SH-SY5Y | Autonomic nAChR | 4.2 µM | [3][4] |
| EC50 (Agonist activity) | TE-671 | Fetal muscle-type nAChR | 231 µM | [3][4] |
| DC50 (Desensitization) | SH-SY5Y | Autonomic nAChR | 6.9 µM | [3][4] |
| DC50 (Desensitization) | TE-671 | Fetal muscle-type nAChR | 139 µM | [3][4] |
| IC50 (Binding) | - | Muscarinic receptors | 132 µM | [1] |
| IC50 (Binding) | - | Nicotinic receptors | 2,096 µM | [1] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
Materials:
-
This compound hydrochloride
-
Amine-reactive fluorescent dye with NHS ester (e.g., Alexa Fluor™ 488 NHS Ester, Cy5™ NHS Ester)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in the reaction buffer to a final concentration of 10 mM.
-
Preparation of Dye Solution: Immediately before use, dissolve the NHS ester-functionalized fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the this compound solution and the fluorescent dye solution at a molar ratio of 1:1.2 (this compound:dye). The slight excess of the dye ensures efficient labeling.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Spot the reaction mixture, this compound standard, and dye standard on a TLC plate and develop it using an appropriate solvent system (e.g., dichloromethane:methanol, 9:1 v/v). Visualize the spots under UV light. The formation of a new, fluorescent spot with a different Rf value from the starting materials indicates successful conjugation.
-
Purification: Purify the fluorescently labeled this compound from the reaction mixture using reverse-phase HPLC. Collect the fractions corresponding to the desired product.
-
Characterization: Confirm the identity and purity of the fluorescently labeled this compound using mass spectrometry to verify the expected molecular weight and HPLC to assess purity.
-
Quantification: Determine the concentration of the purified product using the Beer-Lambert law, based on the absorbance of the fluorophore at its maximum absorption wavelength.
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound
Materials:
-
Cell line expressing acetylcholine receptors (e.g., SH-SY5Y or TE-671 cells)
-
Cell culture medium and supplements
-
Fluorescently labeled this compound
-
Unlabeled this compound (for competition experiments)
-
Confocal microscope
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixation, optional)
-
DAPI (for nuclear counterstaining, optional)
Procedure:
-
Cell Culture: Culture the chosen cell line on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency.
-
Labeling:
-
Prepare a working solution of the fluorescently labeled this compound in cell culture medium at the desired final concentration (e.g., starting with a concentration around the EC50 or DC50 values).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing the fluorescently labeled this compound to the cells.
-
-
Incubation: Incubate the cells with the labeled compound for a specific time period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Live-Cell Imaging:
-
Add fresh, warm culture medium or PBS to the cells.
-
Immediately image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.
-
-
Competition Experiment (to verify specific binding):
-
Pre-incubate a separate set of cells with a high concentration of unlabeled this compound (e.g., 100-fold excess) for 30 minutes before adding the fluorescently labeled this compound.
-
Follow the labeling, washing, and imaging steps as described above. A significant reduction in the fluorescent signal in the pre-incubated cells would indicate specific binding of the labeled this compound to its target receptors.
-
-
Fixed-Cell Imaging (Optional):
-
After the washing step, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Optionally, counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and image.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 7. This compound | C15H20N2O | CID 5351589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Anagyrine Carryover in LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address anagyrine carryover in their Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover in LC-MS/MS systems?
This compound is a quinolizidine alkaloid, a type of naturally occurring chemical compound found in certain plants. Its chemical properties, particularly its basicity (predicted pKa of 9.71) and polarity, contribute to its tendency for carryover.[1] Basic compounds like this compound can interact with acidic sites on surfaces within the LC-MS/MS system, such as metal components (e.g., stainless steel tubing, injector parts) and residual silanols on the stationary phase of the column. This interaction can lead to its retention in the system and subsequent elution in later runs, causing carryover.
Q2: What are the common sources of this compound carryover in an LC-MS/MS system?
Carryover of this compound can originate from several components of the LC-MS/MS system. The most common sources include:
-
Autosampler and Injection System: The injection needle, sample loop, and valve rotor seals are frequent culprits. This compound can adsorb to the surfaces of these components.[2][3]
-
LC Column: The stationary phase, frits, and column hardware can retain this compound, especially if the column chemistry is not optimized for polar, basic compounds.[4]
-
Tubing and Fittings: Dead volumes and surface interactions within the system's tubing and connections can trap and later release the analyte.
-
MS Ion Source: Contamination of the ion source, such as the ESI probe and curtain plate, can also contribute to background signals that may be mistaken for carryover.[5]
Q3: How can I distinguish between carryover and general system contamination?
A systematic approach involving blank injections is the most effective way to differentiate between carryover and contamination.[6]
-
Classic Carryover: Inject a high concentration standard of this compound, followed by a series of blank injections. If the this compound peak appears in the first blank and its area decreases with each subsequent blank injection, it is indicative of carryover.[7]
-
Constant Contamination: If a consistent this compound peak is observed in all blank injections, even before the injection of a high concentration standard, it suggests contamination of the mobile phase, solvents, or a heavily contaminated system component.[7]
Troubleshooting Guides
Guide 1: Systematic Identification of the Carryover Source
This guide provides a step-by-step process to pinpoint the source of this compound carryover in your LC-MS/MS system.
Experimental Workflow for Carryover Source Identification
Caption: A logical workflow to systematically isolate the source of carryover.
Detailed Protocol:
-
Initial Assessment: Confirm the presence of carryover by injecting a high-concentration this compound standard followed by at least three blank samples.
-
Isolate the LC System:
-
Disconnect the analytical column from the system.
-
Replace the column with a zero-dead-volume union.
-
-
Test the Autosampler and Injector:
-
Repeat the injection sequence of a high-concentration this compound standard followed by blanks.
-
If carryover is still observed: The source is likely the autosampler needle, sample loop, or injection valve. Proceed to Guide 2: Optimizing Wash Solvents and Cleaning Protocols .
-
If carryover is significantly reduced or eliminated: The analytical column is the primary source of carryover. Proceed to Guide 3: Column-Specific Troubleshooting .
-
Guide 2: Optimizing Wash Solvents and Cleaning Protocols
This guide focuses on developing an effective cleaning strategy to remove residual this compound from the LC system.
Table 1: Comparison of Wash Solvent Effectiveness for a Basic Compound (Granisetron HCl)
| Wash Solvent Composition | Average Carryover (%) |
| 100% Acetonitrile | 0.015 |
| 100% Methanol | 0.010 |
| 90:10 Water:Acetonitrile | 0.005 |
| 50:50 Water:Acetonitrile | <0.001 |
| 90:10 Water:Methanol | 0.003 |
| 50:50 Water:Methanol | 0.002 |
Data adapted from a study on Granisetron HCl, a basic compound, demonstrating the impact of wash solvent composition on carryover.[3]
Recommended Cleaning Protocols:
Protocol 2.1: Enhanced Needle and Injector Wash
-
Prepare Strong and Weak Wash Solvents:
-
Strong Wash: A mixture that effectively solubilizes this compound and disrupts its interaction with system surfaces. A good starting point is a "magic mixture" of Water:Methanol:Acetonitrile:Isopropanol (25:25:25:25 v/v/v/v) with 0.1-0.5% formic acid.[5] The acid helps to protonate residual basic compounds, making them more soluble in the wash solvent and reducing their interaction with metal surfaces.
-
Weak Wash: Typically the initial mobile phase composition.
-
-
Optimize Wash Parameters:
-
Increase the volume of the needle wash.
-
Implement both pre- and post-injection washes.
-
Increase the duration of the wash cycle.
-
-
For Persistent Carryover: Consider using a wash solvent containing a small percentage of a non-polar solvent like Tetrahydrofuran (THF) (e.g., Acetonitrile/THF 90/10 v/v), if compatible with your system, to remove more stubborn residues.
Protocol 2.2: Full System Flush for Severe Carryover
-
Remove the Column and any Guard Column: Replace with a union.
-
Flush with a Series of Solvents: Sequentially flush the entire system (flow rate of 1-2 mL/min for 30-60 minutes per solvent) with:
-
HPLC-grade Water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
Re-equilibrate the system with your initial mobile phase conditions.
-
Guide 3: Column-Specific Troubleshooting
If the analytical column is identified as the source of carryover, the following steps can be taken.
Table 2: Effect of Column Washing Strategy on Carryover
| Washing Strategy | Carryover Reduction |
| Continuous high organic wash | Less effective |
| Cycling between high and low organic mobile phases | More effective |
Finding from a study on minimizing carryover for a diverse set of new chemical entities.[4]
Experimental Protocol: Column Regeneration
-
Disconnect the Column from the Detector: This prevents contaminants from entering the mass spectrometer.
-
Reverse the Column Flow Direction: This helps to flush strongly retained compounds from the column inlet frit.
-
Wash with a Series of Solvents: Flush the column with 20-30 column volumes of each of the following solvents:
-
95:5 Water:Acetonitrile (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (for highly non-polar residues)
-
70:30 Acetonitrile:Water
-
Initial mobile phase
-
-
Re-install the Column in the Correct Flow Direction: Equilibrate thoroughly with the initial mobile phase conditions before analysis.
Preventative Measures for Column Carryover:
-
Use a Guard Column: A guard column can trap strongly retained compounds and is more easily replaced than the analytical column.
-
Optimize Mobile Phase pH: For a basic compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to ensure it is in its protonated form, which can improve peak shape and reduce tailing, but may also increase its affinity for certain stationary phases. Experiment with mobile phase pH to find the optimal balance.
-
Incorporate a High Organic Wash Step in Your Gradient: At the end of each run, include a step with a high percentage of a strong organic solvent (e.g., 95-100% acetonitrile or methanol) to elute any remaining this compound from the column. Cycling between high and low organic content during this wash can be particularly effective.[4]
Signaling Pathways and Logical Relationships
Troubleshooting Logic Diagram for this compound Carryover
Caption: A flowchart illustrating the logical progression from observing carryover to its resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
optimizing anagyrine extraction efficiency from complex matrices
Technical Support Center: Optimizing Anagyrine Extraction
Welcome to the technical support center for optimizing this compound extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound is a quinolizidine alkaloid found in various plant species, notably in the genus Lupinus (lupines). It is of significant interest to researchers due to its biological activities, including its known teratogenic effects, which can cause "crooked calf disease" in livestock.[1] Efficient and optimized extraction is crucial for accurate toxicological studies, development of analytical standards, and investigation of its pharmacological potential.
Q2: What are the common methods for extracting this compound?
Like other alkaloids, this compound can be extracted using both conventional and modern techniques. The choice of method depends on the matrix, available equipment, and desired scale.
-
Conventional Methods: These are well-established but can be time and solvent-intensive.[2]
-
Maceration: Soaking the plant material in a solvent for an extended period.[2][3]
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles a solvent through the sample.[2]
-
Acid-Base Extraction: This classic method exploits the basic nature of alkaloids. The alkaloid is first converted into a water-soluble salt with an acid, separated from neutral and acidic impurities, and then precipitated as a free base by adding a base, which can then be extracted with an organic solvent.[3]
-
-
Modern Methods: These techniques offer advantages like reduced extraction time, lower solvent consumption, and often higher efficiency.[2][4]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3][4]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to rapid cell rupture and release of target compounds.[4]
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures, which increases their solvating power and reduces extraction time.[2][4]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. This method is environmentally friendly but requires specialized equipment.[2][3]
-
Q3: How do I select the appropriate solvent for this compound extraction?
The principle of "like dissolves like" is central to solvent selection.[2] this compound, as an alkaloid, exists in two forms: the free base and the salt form.
-
Free Base Form: Soluble in moderately polar to non-polar organic solvents like chloroform, ether, and dichloromethane.
-
Salt Form: Soluble in polar solvents like water and alcohols (methanol, ethanol).[5]
A common strategy is to use acidified water or an alcohol-water mixture (e.g., 80% methanol) to extract the this compound in its salt form, which is often more efficient for initial extraction from the plant matrix.[5][6]
Q4: What are the most critical parameters to optimize for maximizing extraction yield?
Several factors can significantly influence the extraction yield and should be systematically optimized.[7][8]
-
Solvent-to-Solid Ratio: A higher ratio can increase the concentration gradient and improve extraction, but an excessively high ratio can be wasteful and lead to lower extraction yields due to the presence of more water.[2][9]
-
Temperature: Increased temperature generally enhances solubility and diffusion rates. However, alkaloids can be sensitive to heat, so an optimal temperature must be found to maximize extraction without causing degradation.[2][5][10]
-
Extraction Time: The yield will increase with time up to a certain point, after which it will plateau. Prolonged extraction times can risk compound degradation.[10]
-
pH: For acid-base extractions, pH is critical. Acidic conditions (pH < 2) are used to protonate this compound into its salt form for aqueous extraction, while alkaline conditions (pH > 9) are needed to deprotonate it back to the free base for organic solvent extraction.[3]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, enhancing extraction efficiency.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low this compound Yield
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | This compound's solubility depends on its form (salt or free base). If using an organic solvent, ensure the matrix is basified first. If using an aqueous solvent, ensure it is acidified. Try different solvents; alcohols like methanol and ethanol are often effective for extracting total alkaloids. |
| Suboptimal Extraction Parameters | Systematically optimize key parameters. Use a design of experiments (DoE) approach to test different temperatures, times, and solvent-to-solid ratios to find the optimal conditions for your specific matrix.[7][10][11] |
| Incomplete Cell Lysis | Ensure the plant material is ground to a fine, consistent powder.[2] Consider using a modern technique like Ultrasound-Assisted Extraction (UAE) to facilitate the rupture of cell walls and improve solvent penetration.[4][5] |
| This compound Degradation | Alkaloids can be sensitive to high temperatures and light.[5] Perform extractions at a controlled, moderate temperature (e.g., 40-60°C) and protect extracts from direct light. |
Problem 2: High Level of Impurities in the Extract
| Possible Cause | Suggested Solution |
| Non-Selective Solvent | A single-solvent extraction may co-extract numerous other compounds like pigments and lipids. Implement a multi-step purification process. An initial "defatting" step with a non-polar solvent like hexane can remove lipids before the main alkaloid extraction. |
| Co-extraction of Interfering Compounds | Utilize an acid-base extraction protocol. This is highly selective for basic compounds like this compound, leaving behind neutral and acidic impurities.[3] For further cleanup, use Solid Phase Extraction (SPE). Cation-exchange SPE cartridges (like Strata X-C) are effective for isolating protonated alkaloids from complex samples like serum or crude plant extracts.[1] |
| Complex Sample Matrix | For very complex matrices (e.g., blood, processed foods), significant cleanup is required. Techniques like SPE are essential to remove matrix components that can interfere with downstream analysis.[1][12] |
Problem 3: Inconsistent Results & Poor Reproducibility
| Possible Cause | Suggested Solution |
| Matrix Effects in Analysis | Co-extracted matrix components can interfere with quantification, causing ion suppression or enhancement in mass spectrometry.[13][14][15] To mitigate this, prepare calibration standards in a blank matrix extract that is free of the analyte (matrix-matched calibration).[15][16] The use of a suitable internal standard is also highly recommended.[1] |
| Variability of Starting Material | The concentration of this compound in plants can vary significantly based on the species, harvest time, and growing conditions.[17] For reproducible results, use a single, homogenized batch of plant material for the entire experiment. |
| Inconsistent Sample Preparation | Ensure all experimental steps, from grinding the material to the final extraction, are performed consistently. Use precise measurements for all reagents and maintain stable conditions (temperature, time) for each sample. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for this compound from Plant Material
This protocol is a standard method for selectively extracting alkaloids.
-
Preparation: Dry and grind the plant material to a fine powder (e.g., 40-mesh).
-
Acidification: Macerate 10g of the powdered material in 100 mL of 1% hydrochloric acid (HCl) for 24 hours with occasional stirring. This converts this compound into its water-soluble hydrochloride salt.[3]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with a small amount of fresh 1% HCl and combine the filtrates.[3]
-
Basification: Transfer the acidic aqueous extract to a separatory funnel. Slowly add a concentrated ammonium hydroxide solution until the pH is approximately 9-10. This converts the this compound salt back to its free base form, which will precipitate or become less water-soluble.[1][3]
-
Liquid-Liquid Extraction: Add 50 mL of chloroform (or another suitable organic solvent) to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate completely.[3]
-
Collection: Drain the lower organic layer (chloroform) into a clean flask. Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of chloroform.
-
Drying and Evaporation: Combine all organic extracts. Dry the extract by passing it through anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup
This protocol is adapted from a method for cleaning up biological samples and is effective for purifying crude extracts.[1]
-
Sample Preparation: Dissolve the crude extract from Protocol 1 in 15 µL of methanol and dilute with 5 mL of distilled deionized water. Add 50 µL of 85% phosphoric acid and mix well.[1]
-
Cartridge Conditioning: Condition a Strata X-C (or equivalent strong cation-exchange) SPE cartridge by passing 2 mL of methanol, followed by 2 mL of distilled deionized water through it.[1]
-
Loading: Apply the prepared sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of 0.1% phosphoric acid, then dry it under vacuum for 3 minutes. Follow with a wash of 2 mL of methanol to remove remaining impurities.[1]
-
Elution: Elute the this compound from the cartridge by passing two 1.5 mL portions of 5% ammonium hydroxide in methanol through it.[1]
-
Final Step: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen. The resulting residue contains the purified this compound fraction, ready for quantification.
Data Presentation: Comparison of Extraction Parameters
Table 1: Influence of Key Parameters on Alkaloid Extraction Efficiency
| Parameter | Effect on Yield | Considerations |
| Solvent Polarity | Crucial for dissolving the target form of this compound (salt vs. base). | Alcohols (methanol, ethanol) are good all-purpose solvents for total alkaloids. Acidified water is selective for alkaloid salts.[2] |
| Temperature | Higher temperatures generally increase yield up to an optimal point. | This compound may degrade at excessively high temperatures.[5][10] Optimal range is often 40-60°C. |
| Extraction Time | Yield increases with time until a plateau is reached. | Modern methods like UAE and MAE significantly reduce required time compared to maceration.[4][18][19] |
| Solvent:Solid Ratio | Higher ratios can improve extraction efficiency. | Ratios above an optimal point (e.g., 12.5:1) may not increase and could even slightly decrease yield while increasing costs.[9] |
Table 2: Comparison of Common Alkaloid Extraction Techniques
| Extraction Method | Typical Time | Solvent Usage | Efficiency | Key Advantage |
| Maceration | 24-72 hours | High | Low to Moderate | Simple, no specialized equipment needed.[2][3] |
| Soxhlet Extraction | 6-24 hours | Moderate | Moderate to High | Continuous and more efficient than maceration.[2] |
| Ultrasound (UAE) | 15-60 minutes | Low | High | Fast, efficient, and operates at lower temperatures.[4][18][19] |
| Microwave (MAE) | 5-30 minutes | Low | High | Extremely fast and highly efficient.[4][18] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livetoplant.com [livetoplant.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. EMAN RESEARCH PUBLISHING |Full Text|Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mag.go.cr [mag.go.cr]
- 16. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. customprocessingservices.com [customprocessingservices.com]
- 18. mdpi.com [mdpi.com]
- 19. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anagyrine Peak Resolution in RP-HPLC
Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to improve the peak resolution of anagyrine in reversed-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution for this compound?
Poor peak resolution in the analysis of this compound, a basic alkaloid, is often due to peak tailing or co-elution with other structurally similar compounds. The primary causes include:
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Secondary Silanol Interactions: this compound, having basic amine groups, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to significant peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and unionized forms, causing peak broadening or splitting.[4][5]
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) directly impact selectivity and retention, which are crucial for resolving closely eluting peaks.[6][7]
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.[8]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening, which deteriorates resolution.[1]
Q2: How does mobile phase pH affect the peak shape and retention of this compound?
Mobile phase pH is a critical parameter for analyzing basic compounds like this compound.[4][5][9]
-
Peak Shape: this compound contains basic nitrogen atoms that can be protonated. At a low pH (e.g., pH 2.5-4), the compound is fully protonated (ionized), and the residual silanol groups on the C18 column are suppressed. This minimizes undesirable secondary interactions and significantly reduces peak tailing, resulting in sharper, more symmetrical peaks.[3][8][10]
-
Retention Time: In its ionized form (at low pH), this compound is more polar and will have less retention on a non-polar C18 stationary phase, leading to shorter retention times.[5][9] Conversely, at a higher pH, it becomes less ionized and more hydrophobic, increasing retention.[9]
Q3: Which organic solvent, acetonitrile or methanol, is better for this compound resolution?
Both acetonitrile (ACN) and methanol (MeOH) can be used, but they offer different selectivities.
-
Acetonitrile generally has a lower viscosity and provides higher efficiency (sharper peaks). It is often the first choice for achieving good peak shape.
-
Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. If this compound is co-eluting with an impurity when using ACN, switching to MeOH (or using a mix of ACN/MeOH) can alter the elution order and improve resolution.[6] The choice depends on the specific sample matrix and potential co-eluents.
Q4: Can adjusting column temperature improve the resolution of this compound?
Yes, adjusting the column temperature can be a useful tool.
-
Improved Efficiency: Increasing the temperature (e.g., from 30°C to 45°C) decreases the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.[11][12]
-
Selectivity Changes: Temperature can also affect the selectivity between this compound and other compounds, potentially improving the resolution of critical pairs.[6] However, it's important to ensure that this compound is stable at elevated temperatures.
Q5: What type of reversed-phase column is recommended for this compound analysis?
For basic compounds like this compound, a modern, high-purity silica column with low silanol activity is recommended.
-
End-capped C18 Columns: A high-quality, fully end-capped C18 column is a standard choice. End-capping blocks many of the residual silanol groups, reducing peak tailing.[2]
-
Columns with Polar-Embedded Phases: These columns have a polar group embedded near the base of the C18 chain, which further shields the analyte from residual silanols and can provide alternative selectivity.
-
Smaller Particle Sizes: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and can significantly improve resolution, though they require systems capable of handling higher backpressure.[7][13]
Troubleshooting Guides
Guide: Systematic Approach to Improving this compound Peak Resolution
This guide provides a step-by-step workflow for troubleshooting and resolving common peak resolution issues with this compound.
Step 1: Assess the Initial Chromatogram
-
Problem: Peak Tailing (Asymmetry Factor > 1.5)
-
Likely Cause: Secondary interactions with silanol groups.
-
Action: Proceed to Step 2 to adjust the mobile phase pH.
-
-
Problem: Co-elution or Poor Resolution (Rs < 1.5)
-
Likely Cause: Suboptimal mobile phase strength or selectivity.
-
Action: Proceed to Step 3 to optimize the organic solvent concentration.
-
Step 2: Optimize Mobile Phase pH
-
Protocol: Prepare a mobile phase with a low pH to ensure this compound is fully ionized and silanol interactions are minimized.
-
Start with an aqueous mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), which typically brings the pH to ~2.5-3.0.[10]
-
If tailing persists, ensure the buffer concentration is adequate (e.g., 20-25 mM phosphate buffer) to control the pH effectively across the column.[8]
-
Caution: Always operate within the pH stability range of your column (typically pH 2-8 for silica-based columns).[9]
-
Step 3: Optimize Mobile Phase Strength and Selectivity
-
Protocol for Isocratic Elution:
-
If peaks elute too quickly, decrease the percentage of organic solvent (e.g., from 50% ACN to 45% ACN) to increase retention and allow more time for separation.[7]
-
If peaks are too retained, increase the organic solvent percentage.
-
-
Protocol for Gradient Elution:
-
For complex samples, a gradient is often more effective.[14]
-
Start with a shallow gradient (e.g., 10-50% ACN over 20 minutes).
-
To improve the resolution of closely eluting peaks, make the gradient shallower in the region where this compound elutes.
-
-
Change Solvent Type:
-
If resolution is still poor with acetonitrile, replace it with methanol at an equivalent solvent strength (e.g., 40% ACN is roughly equivalent to 50% MeOH).[6] This change can significantly alter selectivity.
-
Step 4: Adjust Flow Rate and Temperature
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency and improve resolution, at the cost of a longer run time.[11][12]
-
Temperature: Increase the column temperature in increments of 5°C (e.g., from 30°C to 35°C, then 40°C). Monitor resolution and peak shape.[11]
Step 5: Verify Sample and System Conditions
-
Sample Diluent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[8]
-
Injection Volume: If you suspect mass overload, reduce the injection volume by half and re-analyze.[8]
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase Aqueous Component | pH | Tailing Factor (Tf) | Theoretical Plates (N) |
|---|---|---|---|
| Deionized Water | 7.0 | 2.8 | 2,100 |
| 20 mM Phosphate Buffer | 5.0 | 1.9 | 4,500 |
| 0.1% Formic Acid in Water | 2.8 | 1.2 | 8,900 |
| 0.1% TFA in Water | 2.5 | 1.1 | 9,200 |
Conditions: C18 Column (4.6 x 150 mm, 5 µm), 40:60 Acetonitrile:Aqueous, 1.0 mL/min, 35°C.
Table 2: Influence of Organic Modifier on this compound Resolution
| Organic Modifier (% v/v) | Retention Time (min) | Resolution (Rs) from Impurity X |
|---|---|---|
| 40% Acetonitrile | 8.5 | 1.3 |
| 35% Acetonitrile | 10.2 | 1.6 |
| 50% Methanol | 9.1 | 1.9 |
| 45% Methanol | 11.5 | 2.1 |
Conditions: C18 Column (4.6 x 150 mm, 5 µm), Aqueous phase is 0.1% Formic Acid, 1.0 mL/min, 35°C.
Experimental Protocols
Protocol 1: Optimized HPLC Method for this compound Analysis
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 45% B
-
15-17 min: Linear gradient from 45% to 90% B
-
17-20 min: Hold at 90% B
-
20.1-25 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 235 nm or 310 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 10:90 Acetonitrile:Water with 0.1% Formic Acid.
Mandatory Visualization
Caption: Troubleshooting workflow for improving this compound peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. mastelf.com [mastelf.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
addressing matrix effects in anagyrine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of anagyrine. The following information is designed to help you address common challenges, particularly those related to matrix effects in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of this compound quantification by LC-MS/MS, these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise results.[2] Biological matrices such as plasma, urine, and milk are complex and contain numerous endogenous components that can interfere with the ionization of this compound.[1]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: The most common and accepted method for evaluating matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a pure solvent to the response of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte).[3] A significant difference between these two signals indicates the presence of matrix effects.
Q3: What is the "gold standard" for compensating for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4] A SIL-IS for this compound (e.g., this compound-d3) would have nearly identical chemical and physical properties to the unlabeled this compound. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal and reliable quantification.[5]
Q4: Are there any commercially available stable isotope-labeled internal standards for this compound?
Q5: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A5: Several sample preparation techniques can be employed to minimize matrix effects by removing interfering components from the sample. These include:
-
Protein Precipitation (PPT): Commonly used for plasma and serum samples, this technique uses a solvent like acetonitrile to precipitate and remove proteins.[3]
-
Solid-Phase Extraction (SPE): A more selective technique that can be tailored to isolate this compound from complex matrices like urine and plasma based on its chemical properties.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly effective for complex matrices like milk and involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of this compound | Inefficient extraction from the matrix. | Optimize the sample preparation protocol. For plasma, ensure complete protein precipitation. For milk, ensure proper phase separation in the QuEChERS method. For urine, select an appropriate SPE sorbent and optimize wash and elution steps. |
| High variability in results | Inconsistent matrix effects between samples. | The use of a stable isotope-labeled internal standard is highly recommended to correct for inter-sample variability.[5] If a SIL-IS is not available, use matrix-matched calibration standards. |
| Significant ion suppression | Co-elution of matrix components (e.g., phospholipids in plasma, salts in urine). | Improve sample cleanup by using a more rigorous SPE protocol or a different QuEChERS cleanup sorbent.[10] Modify the chromatographic method to separate this compound from the interfering compounds. |
| Non-linear calibration curve | Matrix effects that are concentration-dependent. | Use matrix-matched calibration curves prepared in the same biological matrix as the samples. This helps to mimic the matrix effects across the calibration range. |
| Carryover of this compound in the LC system | Adsorption of the analyte to parts of the LC-MS system. | Optimize the wash solvent for the autosampler and injection port. A wash solution containing a high percentage of organic solvent and a small amount of acid or base may be effective. |
Quantitative Data Summary
The following table summarizes typical matrix effects and recovery data for quinolizidine alkaloids, including this compound, in various biological matrices. This data is compiled from multiple studies and is intended to be representative. Actual values will vary depending on the specific analytical method and matrix composition.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference(s) |
| Quinolizidine Alkaloids (incl. This compound) | Cow Milk | QuEChERS | -20 to +20 (Weak) | 70 - 120 | [11][12] |
| Pyrrolizidine Alkaloids | Cow Milk | LLE and SPE | -20 to +20 (Weak) | 65.2 - 112.2 | [12] |
| Various Alkaloids | Rat Plasma | Protein Precipitation | -13.3 to +15 | 81.2 - 110.1 | |
| Various Alkaloids | Rat Urine | LLE | -14.9 to +9.0 | 76.4 - 98.6 |
Matrix Effect (%): Calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
This protocol describes the "golden standard" method for quantitatively assessing matrix effects.[3]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Sample): Take a blank matrix sample (e.g., plasma, urine, or milk known to be free of this compound) and perform the complete extraction procedure. In the final extract, spike this compound to the same concentration as in Set A.
-
Set C (Pre-Spiked Sample): Spike the blank matrix with this compound at the same concentration as in Set A before starting the extraction procedure. Process this sample through the entire extraction method.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Protocol 2: QuEChERS Extraction for this compound in Milk
This protocol is adapted from a validated method for the analysis of multiple toxins, including quinolizidine alkaloids, in milk.[2][10]
-
Sample Preparation:
-
Weigh 10 g of milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.
-
Protocol 3: Protein Precipitation for this compound in Plasma/Serum
This is a common and rapid method for preparing plasma or serum samples.[3]
-
Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (1:3 ratio).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
-
Protocol 4: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol provides a more selective cleanup for urine samples.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine 1:1 with an appropriate buffer to adjust the pH if necessary.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visual Workflow for Addressing Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects in this compound quantification.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agris.fao.org [agris.fao.org]
- 3. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. A validated LC–MS/MS multi-method for the determination of 110 mycotoxins and plant toxins in cow milk and application to samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
anagyrine stability in biological samples under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of anagyrine in biological samples. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma and serum at different temperatures?
Q2: How do freeze-thaw cycles affect the concentration of this compound in biological samples?
A2: Repeated freeze-thaw cycles can lead to the degradation of analytes in biological samples.[1][4][5] Although specific data for this compound is limited, it is recommended to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller, single-use volumes before freezing is a standard practice to maintain sample integrity. If repeated analysis is necessary, it is advisable to use a fresh aliquot for each experiment.
Q3: Is this compound sensitive to light? What precautions should be taken during sample handling and storage?
A3: Many alkaloid compounds are known to be sensitive to light, which can cause photodegradation.[6][7] To mitigate this, it is recommended to handle and store biological samples containing this compound in amber-colored tubes or by wrapping standard tubes in aluminum foil to protect them from light exposure. All experimental procedures should be conducted under subdued lighting conditions whenever possible.
Q4: What are the best practices for storing whole blood samples for this compound analysis?
A4: For the analysis of this compound in whole blood, it is recommended to process the samples as soon as possible. If immediate analysis is not feasible, whole blood samples should be stored at 2-8°C for no longer than 24 hours.[2][8] For longer-term storage, it is preferable to separate plasma or serum and freeze it at -20°C or -80°C. The use of anticoagulants such as EDTA or heparin is standard for collecting whole blood for plasma separation.
Q5: Are there any known issues with this compound stability in urine samples?
A5: The stability of analytes in urine can be affected by pH and bacterial growth.[9] While specific studies on this compound stability in urine are not widely published, it is generally recommended to store urine samples at 2-8°C for short-term storage and frozen at -20°C or lower for long-term storage to inhibit microbial activity and chemical degradation. Adjusting the pH to be slightly acidic may improve the stability of some alkaloids.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound from stored samples | Analyte degradation due to improper storage temperature. | Ensure samples are stored at -20°C or -80°C for long-term storage. For short-term, use 2-8°C. Avoid repeated exposure to room temperature.[1][2] |
| Degradation from multiple freeze-thaw cycles. | Aliquot samples into single-use tubes before initial freezing.[4] | |
| Photodegradation from exposure to light. | Store and process samples in light-protected tubes (e.g., amber tubes) or away from direct light.[6][7] | |
| Inconsistent results between replicates of the same sample | Non-homogeneous sample after thawing. | Vortex the sample gently but thoroughly after thawing and before taking an aliquot for analysis. |
| Sample contamination. | Ensure proper aseptic techniques during sample collection and handling. | |
| Presence of unexpected peaks in chromatogram | Formation of degradation products. | Review storage history and handling procedures. If possible, use mass spectrometry to identify potential degradation products. |
| Matrix effects from the biological sample. | Optimize the sample extraction and clean-up procedure to remove interfering substances.[11] |
Quantitative Data Summary
Specific quantitative stability data for this compound under various storage conditions is not extensively available in the reviewed literature. The following tables provide a generalized summary based on best practices for the stability of alkaloids and other small molecules in biological samples.
Table 1: this compound Stability in Plasma/Serum
| Storage Condition | Duration | Expected Stability (General Guidance) |
| Room Temperature (20-25°C) | < 8 hours | Potential for significant degradation. Not recommended. |
| Refrigerated (2-8°C) | 24-48 hours | Generally acceptable for short-term storage. |
| Frozen (-20°C) | 1-3 months | Adequate for medium-term storage.[1][4] |
| Ultra-low Freezer (-80°C) | > 3 months | Recommended for long-term storage to ensure stability.[12][13][14] |
Table 2: Effect of Freeze-Thaw Cycles on this compound in Plasma/Serum
| Number of Freeze-Thaw Cycles | Expected Impact on Analyte Concentration (General Guidance) |
| 1-3 cycles | Minimal to slight degradation may be observed. |
| > 3 cycles | Increased potential for significant degradation.[1][5] |
Table 3: this compound Stability in Whole Blood
| Storage Condition | Duration | Expected Stability (General Guidance) |
| Room Temperature (20-25°C) | < 4 hours | Not recommended due to ongoing cellular processes. |
| Refrigerated (2-8°C) | < 24 hours | Acceptable for very short-term storage before processing.[2] |
Table 4: this compound Stability in Urine
| Storage Condition | Duration | Expected Stability (General Guidance) |
| Room Temperature (20-25°C) | < 8 hours | Risk of bacterial growth and pH changes affecting stability. |
| Refrigerated (2-8°C) | 24-72 hours | Recommended for short-term storage. |
| Frozen (-20°C) | > 3 months | Suitable for long-term storage.[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Serum/Plasma using Solid-Phase Extraction (SPE)
This protocol is a general procedure adapted from methods used for other alkaloids and may require optimization for this compound.[2][15][16]
-
Sample Pre-treatment:
-
Thaw frozen serum or plasma samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 1,360 x g for 10 minutes to pellet any precipitates.
-
Transfer a 1 mL aliquot of the supernatant to a clean glass tube.
-
Acidify the sample by adding 50 µL of 1 M phosphoric acid and vortex to mix.
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M phosphoric acid, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound from the cartridge with two 1.5 mL portions of a 5% ammonium hydroxide in methanol solution.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general method and should be validated for the specific application.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar alkaloid).
-
Quantification: Generate a standard curve using this compound standards of known concentrations prepared in a blank biological matrix.
-
Visualizations
Caption: Experimental workflow for this compound analysis in biological samples.
Caption: this compound's interaction with the nicotinic acetylcholine receptor signaling pathway.[3][15][17][18]
References
- 1. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of strychnine in human blood using solid-phase extraction and GC-EI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aegislabs.com [aegislabs.com]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples | National Institute of Justice [nij.ojp.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. researchgate.net [researchgate.net]
- 14. Post-Reconstitution Hemostatic Stability Profiles of Canadian and German Freeze-Dried Plasma [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the total synthesis of anagyrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of the quinolizidine alkaloid, anagyrine. The guidance provided is based on established synthetic strategies and addresses common challenges encountered in the synthesis of this compound and related lupin alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around three key areas:
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Construction of the Tetracyclic Quinolizidine Core: Assembling the rigid, bridged [6.6.6.6] ring system with the correct stereochemistry is a significant hurdle.
-
Formation of the α-Pyridone Ring: Introducing the pyridone moiety, often at a late stage, can be problematic due to the potential for side reactions and the need for specific regiochemical control.
-
Stereochemical Control: this compound possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout the synthesis is critical and often requires sophisticated stereoselective reactions or resolutions.
Q2: A flexible synthetic strategy for (+/-)-anagyrine has been reported. What is the key feature of this approach?
A2: A notable strategy for the synthesis of racemic this compound, as well as related alkaloids like cytisine and thermopsine, utilizes a flexible approach that constructs the tetracyclic core through a key cyclization step. This strategy often involves the formation of a key intermediate that can be divergently converted to the different target alkaloids.
Q3: What are common side reactions observed during the formation of the pyridone ring?
A3: Formation of the α-pyridone ring can be susceptible to several side reactions, including:
-
Incomplete cyclization: Leading to the recovery of starting materials or acyclic intermediates.
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Formation of regioisomers: Depending on the synthetic route, alternative cyclization pathways can lead to undesired pyridone isomers.
-
Decomposition of sensitive intermediates: The precursors to the pyridone ring can be unstable under the reaction conditions required for cyclization.
-
N-alkylation vs. O-alkylation of the pyridone: In subsequent steps, the pyridone can react at either the nitrogen or the oxygen atom, requiring careful selection of reagents and conditions to ensure the desired regioselectivity.
Q4: How can I control the stereochemistry at the C-11 position to selectively synthesize this compound over its epimer, thermopsine?
A4: this compound and thermopsine are epimers at the C-11 position. Achieving stereocontrol at this center is a critical challenge. Strategies to address this include:
-
Diastereoselective Reduction: A ketone precursor at C-11 can be reduced using stereoselective reducing agents. The choice of reagent and the steric environment around the ketone will influence the facial selectivity of the reduction.
-
Substrate-Controlled Reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions.
-
Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries or catalysts in key bond-forming reactions can establish the desired stereochemistry early in the synthesis.
Troubleshooting Guides
Problem 1: Low Yield in the Construction of the Tetracyclic Quinolizidine Core
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Recovery of starting materials | Incomplete reaction due to insufficient activation or steric hindrance. | - Increase reaction temperature or time.- Use a more reactive catalyst or reagent.- Re-evaluate the protecting group strategy to minimize steric hindrance near the reaction center. |
| Formation of multiple unidentified byproducts | Decomposition of starting materials or intermediates. Side reactions such as elimination or rearrangement. | - Lower the reaction temperature.- Screen different solvents to improve solubility and stability.- Use a milder catalyst or reagent system.- Analyze byproducts by LC-MS or NMR to identify decomposition pathways and adjust the synthetic route accordingly. |
| Formation of diastereomers | Lack of stereocontrol in the key cyclization step. | - Optimize the reaction conditions (temperature, solvent, catalyst) to enhance diastereoselectivity.- Employ a chiral catalyst or auxiliary.- Modify the substrate to introduce a directing group that favors the formation of the desired diastereomer. |
Problem 2: Issues with Pyridone Ring Formation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Failure to form the pyridone ring; starting material recovered | The cyclization precursor is not sufficiently activated. The reaction conditions are too mild. | - Use a stronger base or acid to promote cyclization.- Increase the reaction temperature.- Modify the substrate to make the cyclization more favorable (e.g., introduce an electron-withdrawing group). |
| Low yield of the desired pyridone with significant byproduct formation | Competing side reactions, such as polymerization or decomposition. | - Screen different solvents and reaction temperatures to find a window where the desired reaction is faster than competing pathways.- Use high-dilution conditions to disfavor intermolecular reactions.- Protect sensitive functional groups that may be interfering with the reaction. |
| Formation of an undesired regioisomer of the pyridone | Lack of regiochemical control in the cyclization step. | - Redesign the cyclization precursor to favor the desired regioselectivity.- Explore alternative synthetic routes to the pyridone ring that offer better regiocontrol, such as those starting from pre-functionalized pyridines. |
Experimental Protocols
While specific, detailed experimental protocols for every reported synthesis of this compound are proprietary to the publishing research groups, the following represents a generalized methodology for a key transformation based on common strategies for lupin alkaloid synthesis.
Generalized Protocol for a Key Cyclization Step to Form a Quinolizidine Precursor:
-
Reaction: Intramolecular cyclization of an N-acyliminium ion precursor.
-
Starting Material: A suitably protected amino-aldehyde or amino-ketone with a pendant nucleophilic moiety.
-
Reagents and Conditions:
-
Dissolve the starting material in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to control the initial reaction rate.
-
Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) or a protic acid (e.g., trifluoroacetic acid) dropwise to generate the N-acyliminium ion in situ.
-
Allow the reaction to warm slowly to room temperature and stir for a specified time (typically monitored by TLC or LC-MS) until the starting material is consumed.
-
Quench the reaction by the slow addition of a basic solution (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Note: The choice of solvent, temperature, Lewis/protic acid, and reaction time are critical parameters that must be optimized for each specific substrate to maximize the yield and diastereoselectivity of the cyclization.
Visualizations
Caption: A generalized synthetic workflow for the total synthesis of this compound.
Caption: Troubleshooting flowchart for pyridone ring formation in this compound synthesis.
minimizing ion suppression of anagyrine in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of anagyrine during electrospray ionization liquid chromatography-mass spectrometry (ESI-LC/MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to ion suppression.
| Issue | Potential Cause | Recommended Action |
| Low or no this compound signal | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 2. Optimize Chromatography: Adjust the gradient, change the column chemistry, or modify the mobile phase to separate this compound from matrix components. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression.[1] |
| Poor peak shape (tailing, fronting) | Matrix Effects: Residual matrix components interacting with the analytical column or interfering with the ionization process. | 1. Optimize Mobile Phase: Add a small percentage of an organic modifier or an appropriate additive (e.g., formic acid) to improve peak shape. 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Evaluate Column Choice: A different stationary phase may provide better separation and peak shape for this compound in the specific matrix. |
| Inconsistent results (poor reproducibility) | Variable Ion Suppression: Inconsistent levels of matrix components across different samples. | 1. Implement Internal Standards: Use a stable isotope-labeled this compound or a structurally similar compound as an internal standard to compensate for variations in ion suppression. 2. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the matrix. |
| Signal intensity decreases over a sequence of injections | Matrix Buildup: Accumulation of non-volatile matrix components in the ion source or on the analytical column. | 1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ESI source components. 2. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 3. Optimize Sample Cleanup: A more effective sample preparation method can reduce the amount of non-volatile material introduced into the system. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix. This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility. The competition for charge in the ESI droplet is a primary cause of this suppression.
Q2: How can I detect ion suppression in my this compound analysis?
A2: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip in the this compound signal at the retention time of interfering matrix components indicates ion suppression.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for this compound?
A3: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for removing matrix components that cause ion suppression. For quinolizidine alkaloids, which are structurally similar to this compound, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been shown to provide good recoveries with minimal matrix effects.[1]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1] However, this may also decrease the concentration of this compound to below the limit of quantification of the instrument, so a balance must be found.
Q5: How do I optimize my ESI source parameters to minimize ion suppression for this compound?
A5: Key parameters to optimize include capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A systematic approach, such as a design of experiments (DOE), can help identify the optimal settings for this compound. Generally, using the lowest capillary voltage that provides a stable signal and optimizing gas flows to ensure efficient desolvation without causing fragmentation can improve signal-to-noise and potentially reduce the impact of some matrix effects. For quinolizidine alkaloids, a capillary voltage of 3.0 kV, a source temperature of 150 °C, and a desolvation temperature of 600 °C have been used successfully.[2]
Q6: Should I use a positive or negative ionization mode for this compound?
A6: this compound, as an alkaloid, contains basic nitrogen atoms and is therefore expected to ionize well in the positive ion mode (e.g., as [M+H]⁺). Switching to negative ion mode is a potential strategy to reduce interferences if the suppressing compounds are less likely to ionize in negative mode, but it is crucial to first confirm that this compound can be efficiently ionized in the negative mode.
Quantitative Data on Ion Suppression and Recovery for Related Alkaloids
While specific quantitative data for this compound ion suppression in various biological matrices is limited in the literature, data from studies on structurally related quinolizidine alkaloids can provide valuable insights.
Table 1: Matrix Effect and Recovery of Quinolizidine Alkaloids in Leguminous Plants using a Modified QuEChERS Method [1]
| Analyte | Matrix Effect (%) | Recovery (%) |
| Angustifoline | -20 to 14 | 71 - 115 |
| Hydroxylupanine | -20 to 14 | 71 - 115 |
| Lupanine | -20 to 14 | 71 - 115 |
| Sparteine | -20 to 14 | 71 - 115 |
Table 2: Matrix Effect and Recovery of Lupin Alkaloids in Lupin Seeds using HPLC-MS/MS [3]
| Analyte | Matrix Effect (%) | Recovery (%) |
| Various Lupin Alkaloids | ≤ 23 | Satisfactory |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is a general procedure and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general procedure and should be optimized for your specific application.
-
Sample Preparation: To 1 mL of urine, add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 9).
-
Extraction: Add 5 mL of a mixture of dichloromethane and isopropanol (9:1, v/v). Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
Navigating Anagyrine Analysis: A Guide to Optimal Internal Standard Selection
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the quinolizidine alkaloid anagyrine, the selection of an appropriate internal standard (IS) is a critical step to ensure accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the challenges of internal standard selection for this compound analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for this compound analysis?
An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the variability inherent in the analytical process.[1][2] Sources of variability can include sample preparation (extraction efficiency), injection volume, and instrument response (ionization efficiency in the mass spectrometer).[3] By normalizing the analyte signal to the internal standard signal, the accuracy and precision of the quantitative results are significantly improved.[4]
Q2: What are the characteristics of an ideal internal standard for this compound analysis?
The ideal internal standard should mimic the chemical and physical properties of this compound as closely as possible.[4] Key characteristics include:
-
Structural Similarity: The IS should be structurally similar to this compound to ensure comparable behavior during sample extraction and ionization.
-
Co-elution (for isotopically labeled standards): An isotopically labeled internal standard should ideally co-elute with the analyte.[5]
-
Resolution (for structural analogs): A structural analog should have a slightly different retention time to be chromatographically separated from this compound.
-
No Interference: The IS should not interfere with the detection of this compound or other components in the sample matrix.[4]
-
Stability: The IS must be chemically stable throughout the entire analytical procedure.
-
Purity: The internal standard should be of high purity to not introduce interfering signals.[3]
Q3: What is the optimal type of internal standard for this compound analysis by LC-MS/MS?
For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard, such as deuterated this compound (this compound-dn), is considered the gold standard.[5][6] SIL internal standards have the same chemical structure, and thus the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[5] This close similarity allows for the most effective correction of matrix effects and other sources of variability. However, the synthesis of deuterated this compound can be a complex and costly process, and its commercial availability is limited.[7][8][9]
Q4: Are there any commonly used and commercially available internal standards for this compound analysis?
Yes, caffeine has been successfully used as an internal standard for the quantification of this compound and other lupin alkaloids in both gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While not structurally identical to this compound, caffeine is a suitable and cost-effective alternative when a deuterated standard is not available. Its chromatographic behavior and ionization properties have been shown to be adequate for reliable quantification in various studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area | Inconsistent addition of the internal standard solution. | Ensure precise and consistent pipetting of the internal standard into all samples, standards, and QCs. Use a calibrated pipette and verify the volume. |
| Degradation of the internal standard. | Check the stability of the internal standard in the sample matrix and storage conditions. Prepare fresh stock solutions regularly. | |
| Matrix effects suppressing or enhancing the IS signal. | While a good IS should compensate for matrix effects, extreme variations may indicate a need for improved sample cleanup or a different choice of IS. A stable isotope-labeled IS is less susceptible to differential matrix effects. | |
| Poor Linearity of the Calibration Curve | Inappropriate concentration of the internal standard. | The concentration of the internal standard should be consistent across all points of the calibration curve and within the linear range of the detector. Ideally, its concentration should be in the mid-range of the analyte concentrations being measured. |
| Interference from a co-eluting compound. | Check for isobaric interferences in blank matrix samples. If an interference is present, optimize the chromatographic method to separate the interfering peak from the internal standard or select a different MRM transition. | |
| Analyte/IS Response Ratio is Not Consistent | The chosen internal standard is not behaving similarly to this compound. | This is more likely to occur with a structural analog that has significantly different chemical properties. Re-evaluate the choice of internal standard. A stable isotope-labeled standard is the best option to mitigate this issue. |
| Cross-talk between analyte and IS MRM transitions. | Ensure that the MRM transitions for the analyte and the internal standard are specific and do not have isotopic overlap.[10] |
Quantitative Data Summary
| Internal Standard | Type | Rationale for Use | Advantages | Disadvantages |
| Deuterated this compound (this compound-dn) | Stable Isotope Labeled | Ideal internal standard; identical chemical and physical properties to this compound. | Most accurate correction for matrix effects and variability; co-elutes with the analyte.[5] | Often not commercially available; requires custom synthesis which can be expensive.[7] |
| Caffeine | Structural Analog | Has been successfully used in published methods for quinolizidine alkaloid analysis. | Commercially available, cost-effective, and has demonstrated acceptable performance. | Not structurally identical to this compound, which may lead to differences in extraction efficiency and ionization response in some matrices. |
Experimental Protocols
Detailed Methodology for this compound Analysis using Caffeine as Internal Standard
This protocol is a representative example based on common practices for alkaloid analysis.
1. Sample Preparation (e.g., for plant material)
-
Homogenize 100 mg of the dried and ground sample material.
-
Add 1 mL of an extraction solvent (e.g., methanol/water, 70:30 v/v).
-
Spike the sample with a known concentration of the caffeine internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 245 -> Product ions (Q3) (specific product ions would need to be determined during method development).
-
Caffeine: Precursor ion (Q1) m/z 195 -> Product ions (Q3) (e.g., m/z 138, 110).
-
3. Calibration Curve Preparation
-
Prepare a series of calibration standards of this compound in a blank matrix (a sample matrix known to not contain this compound).
-
Add the same constant amount of caffeine internal standard to each calibration standard.
-
Plot the ratio of the this compound peak area to the caffeine peak area against the concentration of this compound to generate the calibration curve.
Workflow for Optimal Internal Standard Selection
The following diagram illustrates a logical workflow for selecting the most appropriate internal standard for your this compound analysis.
Caption: Workflow for selecting an optimal internal standard for this compound analysis.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices-A Practical Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. irl.umsl.edu [irl.umsl.edu]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. lcms.cz [lcms.cz]
method development for separating anagyrine from isomeric alkaloids
Welcome to the technical support center for methodologies aimed at separating anagyrine from its isomeric alkaloids. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomeric alkaloids?
A1: The primary challenges stem from the structural similarities between this compound and its isomers, such as thermopsine and the enantiomer of this compound itself. These molecules often have identical mass-to-charge ratios (m/z) and similar polarities and functional groups, leading to co-elution in standard chromatographic systems. Achieving baseline separation requires highly selective analytical methods that can differentiate subtle stereochemical or structural differences.[1][2] Chiral separation techniques are often necessary to resolve enantiomeric pairs.[3][4]
Q2: Which analytical technique is generally preferred for this separation: HPLC or GC?
A2: High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is the most widely used and effective technique.[5][6] HPLC offers versatility in stationary phase chemistry and mobile phase composition, which is crucial for separating polar, non-volatile compounds like alkaloids.[7] Gas Chromatography (GC) can also be used, but it may require derivatization for these polar compounds and is generally better suited for more volatile alkaloids.[8][9]
Q3: Why is Solid-Phase Extraction (SPE) a recommended sample preparation step?
A3: Solid-Phase Extraction (SPE) is a critical step for cleaning up complex sample matrices, such as plant extracts, before chromatographic analysis.[5][10] It effectively removes interfering compounds like fats, pigments, and other matrix components that can contaminate the analytical column, cause ion suppression in MS detection, and lead to poor peak shapes.[11][12] A well-developed SPE protocol improves method robustness, sensitivity, and the overall quality of the analytical results.[13][14]
Q4: What role does the mobile phase pH play in the HPLC separation of alkaloids?
A4: Mobile phase pH is a critical parameter for controlling the retention and peak shape of basic compounds like alkaloids.[10][12] this compound and its isomers contain amine groups that can be protonated. Operating at a low pH (e.g., using formic acid) ensures that these basic analytes are in their ionized form, which can reduce strong interactions with residual silanol groups on silica-based columns and thereby minimize peak tailing.[12][15] However, the pH must be carefully optimized to achieve the desired retention and selectivity between isomers.
Q5: Is a chiral column necessary for separating all this compound isomers?
A5: A chiral stationary phase (CSP) is essential if you need to separate enantiomers, which are non-superimposable mirror images of each other.[1][3] For separating diastereomers (isomers that are not mirror images, like this compound and thermopsine), a standard achiral column, such as a C18 or a more specialized phase like a pentafluorophenyl (PFP) column, can often provide sufficient selectivity.[14][16] The choice depends on the specific isomers present in your sample.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its isomers.
Chromatographic Issues
Q: I'm observing severe peak tailing for all my alkaloid peaks. What is the cause and how can I fix it?
A: Severe peak tailing for basic compounds like alkaloids is a common problem in reversed-phase HPLC.
-
Primary Cause: Secondary interactions between the protonated amine groups of the alkaloids and ionized residual silanol groups on the silica-based column packing.[12] This is especially problematic at mid-range pH.
-
Solutions:
-
Mobile Phase Modification: Add an ion-pairing agent or a competing base to the mobile phase. Using an acidic modifier like 0.1% formic acid is a good starting point. If tailing persists, consider a stronger ion-pairing agent like heptafluorobutyric acid (HFBA), which has been shown to improve peak shape for lupin alkaloids.[13][14][16]
-
Use a Deactivated Column: Employ a modern, high-purity silica column with end-capping (often labeled as "base-deactivated"). These columns have fewer accessible silanol groups.[10]
-
Column Contamination: Sample matrix components can accumulate on the column frit or packing material, leading to poor peak shape and increased backpressure.[11] Try flushing the column with a strong solvent or, if using a guard column, replace it.
-
Check for Dead Volume: Ensure all column fittings are properly connected to minimize extra-column volume, which can cause peak broadening and tailing, especially for early-eluting peaks.[10][11]
-
Q: My resolution between this compound and its isomer (e.g., thermopsine) is poor. How can I improve it?
A: Improving the resolution between closely eluting isomers requires optimizing the selectivity of your chromatographic system.
-
Solutions:
-
Change Stationary Phase: If a standard C18 column is insufficient, switch to a stationary phase that offers different retention mechanisms. A pentafluorophenyl (PFP) phase can provide hydrogen bonding and dipole-dipole interactions, which can enhance selectivity for alkaloids.[13][14] A mixed-mode C18-PFP column can also be highly effective.[16]
-
Optimize Mobile Phase: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol) and the concentration of the acidic modifier.[16] Methanol can provide different selectivity compared to acetonitrile due to its hydrogen-bonding capabilities.
-
Adjust Gradient and Flow Rate: A shallower gradient or a lower flow rate can increase the interaction time with the stationary phase, often leading to better separation of critical pairs.
-
Temperature Control: Adjusting the column temperature can alter selectivity. Try analyzing at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on resolution.
-
Sample Preparation & Detection Issues
Q: My recovery of this compound after Solid-Phase Extraction (SPE) is low and inconsistent. What could be wrong?
A: Low and variable recovery from SPE usually points to a suboptimal protocol for the analytes and matrix.
-
Solutions:
-
Optimize Extraction Solvent: The initial extraction from the sample matrix is crucial. For lupin alkaloids, a mixture of methanol and water (e.g., 60:40 v/v) has been shown to provide a high extraction yield.[13][14]
-
Conditioning and Loading: Ensure the SPE cartridge is properly conditioned and that the sample is loaded under pH conditions where the analyte is retained. For cation-exchange SPE, the sample should be loaded at a low pH.
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analytes. Test different solvent compositions and volumes.
-
Elution Step: The elution solvent must be strong enough to fully desorb the analytes from the sorbent. For alkaloids on a cation-exchange sorbent, this is typically a basic organic solvent. Ensure the elution volume is sufficient to recover all analytes.
-
Q: I cannot differentiate between this compound and an isobaric isomer using my single quadrupole mass spectrometer. What are my options?
A: Distinguishing between isomers with the same mass requires either chromatographic separation or more advanced mass spectrometry techniques.
-
Solutions:
-
Optimize Chromatography: The first step is to achieve chromatographic separation using the methods described above (e.g., changing the column or mobile phase).
-
Use Tandem Mass Spectrometry (MS/MS): If you have access to a triple quadrupole or ion trap mass spectrometer, you can develop a Multiple Reaction Monitoring (MRM) method. Even if the parent ions are the same, isomers often produce different fragment ions or different ratios of fragment ions upon collision-induced dissociation, allowing for their differentiation and quantification.[13][17]
-
High-Resolution Mass Spectrometry (HRMS): While HRMS may not distinguish between isomers, it is invaluable for confirming the elemental composition of your analytes and ruling out other isobaric interferences.
-
Data Presentation
Table 1: Example HPLC-MS/MS Parameters for Lupin Alkaloid Separation
| Parameter | Condition 1: Standard C18 | Condition 2: PFP-Enhanced Selectivity |
| Column | C18, 100 mm x 2.1 mm, 2 µm | Mixed-ligand C18-PFP, 100 mm x 2.1 mm, 2 µm[13][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% HFBA in Water[13][14][16] |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% HFBA[13][16] |
| Gradient | 5% B to 95% B over 15 min | 10% B to 80% B over 12 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Injection Vol. | 5 µL | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MS/MS Transitions | Analyte-specific (e.g., this compound, Thermopsine) | Analyte-specific |
Table 2: Example GC-MS Parameters for Lupin Alkaloid Analysis
| Parameter | Condition |
| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-550 amu |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plant Material
This protocol provides a general workflow for extracting and cleaning up this compound and related alkaloids from a dried, ground plant matrix (e.g., lupin seeds).
-
Sample Extraction:
-
Weigh 200 mg of finely ground plant material into a centrifuge tube.
-
Add 1 mL of extraction solvent (Methanol:Water 60:40 v/v).[13][14]
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube. This is your crude extract.
-
-
SPE Cartridge Conditioning (Cation-Exchange Cartridge):
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of 0.5 N HCl through the cartridge.
-
Pass 3 mL of deionized water through the cartridge to equilibrate. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Take the crude extract and dilute it 1:1 with 0.5 N HCl to ensure the alkaloids are protonated.
-
Load the acidified extract onto the conditioned SPE cartridge at a slow, steady drip rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 N HCl to remove neutral and acidic interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained alkaloids with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an HPLC vial for analysis.
-
Protocol 2: HPLC-MS/MS Method for Separation and Quantification
This protocol is based on the PFP-enhanced selectivity conditions described in Table 1.
-
System Preparation:
-
Equilibrate the HPLC system and the C18-PFP column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Set up the MS/MS method with the appropriate MRM transitions for this compound and its known isomers.
-
-
Calibration Standards:
-
Prepare a series of calibration standards of this compound and any available isomeric standards in the reconstitution solvent, covering the expected concentration range of the samples.
-
-
Sample Analysis:
-
Inject 5 µL of the reconstituted sample extract from the SPE protocol.
-
Run the gradient program as defined (e.g., 10% B to 80% B over 12 minutes).
-
Acquire data using the pre-defined MRM transitions.
-
-
Data Processing:
-
Integrate the peak areas for the quantifier and qualifier ions for each analyte in the standards and samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Calculate the concentration of this compound and its isomers in the samples using the regression equation from the calibration curve.
-
Visualizations
Method Development Workflow
Caption: A typical workflow for developing an analytical method for alkaloid separation.
Troubleshooting Poor Chromatography
Caption: Decision tree for troubleshooting common HPLC peak shape and resolution issues.
Integrated Analytical Process
Caption: Logical flow from raw sample to final data in an integrated analytical process.
References
- 1. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 2. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecules | Free Full-Text | Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
- 17. researchgate.net [researchgate.net]
enhancing the sensitivity of anagyrine detection in low concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of anagyrine, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive analytical techniques for detecting low concentrations of this compound?
A1: For trace-level detection of alkaloids like this compound, hyphenated chromatographic and mass spectrometric techniques are indispensable.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and highly sensitive and specific method for the quantification of lupin alkaloids.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer even higher resolution and faster analysis times.[1] For volatile alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable option.[1][3]
Q2: How can I optimize my sample preparation to enhance this compound detection sensitivity?
A2: Effective sample preparation is crucial for minimizing matrix effects and improving the signal-to-noise ratio, especially for complex samples with low analyte concentrations.[4] Solid-Phase Extraction (SPE) is a highly effective technique for extracting and cleaning up this compound from complex matrices like serum or plant extracts.[2][5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another efficient approach for extracting pesticides and other contaminants from food and agricultural samples and can be adapted for alkaloids.[6]
Q3: What are the common causes of low or no signal in this compound analysis using LC-MS?
A3: A complete loss of signal in LC-MS can often be attributed to a singular issue.[7] Common causes include problems with the extraction process, the LC system, or the mass spectrometer itself.[7] Specific issues can range from inefficient ionization and ion suppression due to matrix effects to contamination in the ion source.[8] It is advisable to systematically check the system, starting with the preparation of fresh standards to rule out extraction issues, and then verifying the proper functioning of the MS and LC components.[7]
Q4: Are there signal amplification strategies applicable to small molecules like this compound?
A4: While many signal amplification techniques are designed for larger biomolecules, some strategies can be adapted for small molecules.[9][10] Enzyme-catalyzed signal amplification, for instance, has been demonstrated for the detection of small reactive species.[9][10] Another approach involves the use of Mg2+-dependent DNAzymes, which can be designed to be activated by the small molecule of interest, leading to a continuously cleaved enzyme substrate and an amplified fluorescence signal.[11] Nanoparticle-based amplification, such as using gold nanoparticles in Surface Plasmon Resonance (SPR), can also significantly enhance the signal for small molecules.[12]
Q5: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A5: The Limit of Detection (LOD) is the lowest concentration of a substance that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[4][13] For this compound in serum samples analyzed by HPLC-MS/MS, quantification has been demonstrated with standard curves ranging from 0.0125 µg/mL to 0.800 µg/mL.[14] The specific LOD and LOQ are method-dependent and will vary based on the instrumentation, sample matrix, and sample preparation procedures used.
Troubleshooting Guides
Problem: I am not detecting any this compound peak in my LC-MS/MS analysis.
Solution:
-
Verify Standard and Sample Integrity: Prepare fresh standards to confirm that the issue is not with degraded or improperly prepared stock solutions.[7] If possible, use a certified reference material.
-
Check the LC System:
-
Inspect the Mass Spectrometer:
-
Verify that the MS is functioning correctly by infusing a known standard directly into the source.
-
Check the voltages for the spray and optics, as well as the nitrogen gas flow for nebulization.[7]
-
-
Review the Method Parameters: Double-check the precursor and product ion m/z values for this compound in your acquisition method. Ensure the collision energy is appropriately set for fragmentation.
Problem: My this compound peak is present, but the signal-to-noise ratio is very low due to high background.
Solution:
-
Improve Sample Cleanup: High background noise is often a result of matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte.[8][15] Enhance your sample preparation by incorporating a more rigorous cleanup step, such as Solid-Phase Extraction (SPE) or the QuEChERS method.[2][6]
-
Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from interfering matrix components.[15] Experiment with different column chemistries to improve resolution.
-
Clean the Ion Source: Contamination from sample residues, mobile phase impurities, or column bleed can lead to high background noise.[8] Follow the manufacturer's protocol to clean the ion source and interface of your mass spectrometer.
-
Use High-Purity Solvents: Ensure that the mobile phases are prepared with high-purity, LC-MS grade solvents to minimize contamination.[15]
Problem: The peak shape for this compound is poor (e.g., tailing, splitting, or broad).
Solution:
-
Check for Column Overload: Injecting a sample with a concentration that is too high can lead to peak broadening and tailing.[8] Dilute your sample and reinject.
-
Assess Column Health: Poor peak shape can indicate a contaminated or degraded column. Try flushing the column or replacing it if necessary.
-
Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like alkaloids. Adjust the pH to ensure this compound is in a single ionic state.
-
Investigate Injection Technique: Improper injection techniques can cause peak splitting.[8] Ensure the injection solvent is compatible with the mobile phase.
Data Summary
Table 1: Comparison of Analytical Techniques for Alkaloid Detection
| Technique | Principle | Sensitivity | Specificity | Throughput |
| HPLC-UV | Separation by liquid chromatography, detection by UV-Vis absorption.[1] | Moderate | Moderate | High |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry.[1][3] | High | High | Moderate |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry.[1] | Very High | Very High | High |
| UHPLC-MS/MS | A faster, higher-resolution version of LC-MS/MS.[1] | Very High | Very High | Very High |
| CE | Separation of charged molecules in an electric field.[1] | High | Moderate | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Condition a Strata X-C SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water.[5] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pre-treat the serum sample as required (e.g., dilution, protein precipitation).
-
Load the pre-treated sample onto the conditioned SPE cartridge.[5]
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interfering compounds. The choice of solvent will depend on the specific matrix and should be optimized.
-
-
Elution:
-
Elute the this compound from the cartridge using an appropriate solvent mixture (e.g., a mixture of methanol and ammonium hydroxide).[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The specific gradient program should be optimized to achieve good separation of this compound from matrix components.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize source parameters such as nebulizing gas flow and temperature, and drying gas flow and temperature for maximum signal intensity.[4]
-
Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. Select the appropriate precursor ion (the protonated molecule [M+H]+ of this compound) and one or two specific product ions for quantification and confirmation.
-
Visual Guides
Caption: Experimental workflow for enhancing this compound detection sensitivity.
Caption: Troubleshooting flowchart for low signal intensity in LC-MS analysis.
Caption: The four main steps in Solid-Phase Extraction (SPE).
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. zefsci.com [zefsci.com]
- 9. Signal Amplification and Detection of Small Molecules via the Activation of Streptavidin and Biotin Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Signal-amplification detection of small molecules by use of Mg2+-dependent DNAzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor recovery of anagyrine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor recovery of anagyrine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is a quinolizidine alkaloid found in various species of the Lupinus genus (lupins)[1]. It is a toxic compound that can have significant health implications. Accurate quantification of this compound is crucial for food safety, toxicological studies, and the development of pharmaceutical products derived from lupins. Poor recovery during sample preparation can lead to an underestimation of its concentration, posing risks to consumers and compromising research data.
Q2: What are the general principles of this compound extraction?
Like most alkaloids, this compound is a basic compound. Extraction protocols typically exploit this property through acid-base liquid-liquid extraction or solid-phase extraction (SPE)[2]. The general workflow involves:
-
Acidic Extraction: The plant material is first extracted with an acidic solution to protonate the alkaloids, rendering them soluble in the aqueous phase.
-
Basification: The acidic extract is then made alkaline to deprotonate the alkaloids, making them soluble in organic solvents.
-
Organic Solvent Extraction: The alkaloids are then extracted into an immiscible organic solvent.
-
Purification/Cleanup: The crude extract is often purified using techniques like solid-phase extraction (SPE) to remove interfering substances before analysis.
Q3: What are the most common causes of poor this compound recovery?
Poor recovery of this compound can stem from several factors during the sample preparation process:
-
Incomplete Extraction: The solvent and method used may not efficiently extract this compound from the plant matrix.
-
Degradation: this compound may degrade due to improper pH, high temperatures, or exposure to light during extraction and storage.
-
Loss during Liquid-Liquid Extraction: Emulsion formation or incomplete phase separation can lead to the loss of analyte.
-
Inefficient Solid-Phase Extraction (SPE): Incorrect cartridge selection, improper conditioning, or the use of unsuitable washing and elution solvents can result in poor recovery.
-
Adsorption to Labware: this compound may adsorb to the surfaces of glass or plastic containers, especially if the sample is stored for extended periods.
Troubleshooting Guides
Problem 1: Low Recovery During Initial Extraction from Plant Material
Possible Causes:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
-
Insufficient Grinding of Plant Material: Large particle sizes can limit solvent penetration and efficient extraction.
-
Inadequate Extraction Time or Temperature: The extraction may not be long enough or at a suitable temperature to release the analyte from the plant matrix.
-
Incorrect pH of Extraction Solvent: The pH may not be acidic enough to fully protonate and solubilize the this compound.
Solutions:
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use a polar protic solvent such as methanol or ethanol, often in combination with a small amount of acid (e.g., 0.1 M HCl or 1% acetic acid). | Acidified polar solvents are effective at extracting protonated alkaloids from plant matrices. |
| Sample Preparation | Grind the dried plant material to a fine, homogenous powder (e.g., passing through a 0.5 mm sieve). | Increases the surface area for solvent interaction, leading to more efficient extraction. |
| Extraction Conditions | Employ methods like sonication or Soxhlet extraction to enhance efficiency. Optimize extraction time (typically 30-60 minutes for sonication) and temperature (avoiding excessive heat to prevent degradation). | These techniques improve solvent penetration and can reduce extraction times compared to simple maceration. |
| pH Control | Ensure the extraction solvent has a pH between 2 and 4. | An acidic environment ensures that this compound, a basic alkaloid, is in its protonated, more soluble salt form. |
Problem 2: Poor Recovery During Liquid-Liquid Extraction (LLE)
Possible Causes:
-
Incorrect pH for Partitioning: The pH of the aqueous phase may not be optimal for driving the deprotonated this compound into the organic phase.
-
Emulsion Formation: Vigorous shaking can lead to the formation of stable emulsions, trapping the analyte at the interface.
-
Inappropriate Organic Solvent: The chosen organic solvent may have poor solubility for this compound or be partially miscible with the aqueous phase.
Solutions:
| Parameter | Recommendation | Rationale |
| pH Adjustment | Adjust the pH of the aqueous extract to 9-11 with a base like ammonium hydroxide or sodium hydroxide before extracting with an organic solvent[3]. | At this alkaline pH, this compound will be in its deprotonated, free base form, which is more soluble in organic solvents. |
| Emulsion Breaking | If an emulsion forms, try adding a small amount of a saturated NaCl solution, gently swirling instead of shaking, or centrifuging the sample to break the emulsion. | These techniques help to increase the density of the aqueous phase and promote phase separation. |
| Solvent Selection | Use water-immiscible organic solvents like dichloromethane or a mixture of chloroform and isopropanol. | These solvents have been shown to be effective for extracting quinolizidine alkaloids. |
Problem 3: Low Recovery During Solid-Phase Extraction (SPE) Cleanup
Possible Causes:
-
Incorrect Sorbent Material: The chosen SPE sorbent (e.g., C18, silica) may not have the appropriate chemistry for retaining and eluting this compound.
-
Improper Cartridge Conditioning: Failure to properly activate and equilibrate the sorbent can lead to inconsistent retention.
-
Analyte Breakthrough During Loading: The sample may be loaded too quickly, or the sorbent capacity may be exceeded.
-
Loss of Analyte During Washing: The wash solvent may be too strong, causing the premature elution of this compound.
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to fully recover the analyte from the sorbent.
Solutions:
| SPE Step | Recommendation | Rationale |
| Sorbent Selection | For retaining the protonated form of this compound from an acidified sample, a cation-exchange SPE cartridge is often suitable. Alternatively, for retaining the neutral form from a basified sample, a reversed-phase (e.g., C18) or normal-phase (e.g., silica) sorbent can be used. | The choice of sorbent depends on the extraction strategy and the properties of the analyte and matrix. |
| Conditioning | Condition the cartridge according to the manufacturer's instructions. For C18, this typically involves washing with methanol followed by water or an appropriate buffer. | Proper conditioning ensures the sorbent is activated and provides reproducible retention. |
| Sample Loading | Load the sample at a slow, consistent flow rate (e.g., 1-2 mL/min). Ensure the amount of analyte loaded does not exceed the sorbent's capacity. | A slow flow rate allows for adequate interaction between the analyte and the sorbent. |
| Washing | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. For C18, this might be a low percentage of methanol in water. | This step is critical for removing matrix components that can interfere with the final analysis. |
| Elution | For C18, elute with a solvent of sufficient polarity to displace the analyte, such as methanol or acetonitrile. The eluting solvent can be made slightly acidic or basic to facilitate the elution of the corresponding form of the alkaloid. | The choice of elution solvent should be optimized to ensure complete recovery of the analyte in a minimal volume. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound from Lupin Seeds
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Sample Preparation: Grind dried lupin seeds to a fine powder.
-
Acidic Extraction:
-
Weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 0.5 M HCl.
-
Vortex for 1 minute and then sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Basification:
-
Adjust the pH of the supernatant to 10-11 using 1 M NaOH.
-
-
Liquid-Liquid Extraction:
-
Add 10 mL of dichloromethane to the basified extract.
-
Gently invert the tube for 5 minutes to mix the phases.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the this compound.
-
Repeat the extraction of the aqueous layer twice more with 10 mL of dichloromethane.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., methanol).
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound Extract
This protocol assumes a C18 SPE cartridge is being used to clean up the reconstituted extract from Protocol 1.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Dilute the reconstituted extract from Protocol 1 with water to reduce the methanol concentration to less than 5%.
-
Load the diluted sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS or another analytical technique.
-
Visualizations
References
Technical Support Center: Optimization of Mobile Phase for Anagyrine Separation in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of anagyrine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mobile phase optimization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Interactions: this compound, as a basic compound, can interact with residual acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2][3] | 1. Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to be 2-3 units below the pKa of this compound. A pH of around 3.0 or lower is often effective at protonating the silanol groups and minimizing these secondary interactions.[1] 2. Use Mobile Phase Additives: Incorporate additives like 0.1% formic acid or ammonium formate into the mobile phase. These additives help to mask the silanol groups and improve peak shape.[1] 3. Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and reduce tailing. However, for LC-MS, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[1] 4. Column Choice: Consider using a column with a highly inert silica base or an end-capped column to minimize silanol interactions. Alternatively, HILIC columns can be a good option for polar basic compounds. |
| Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1] | 1. Dilute the Sample: Reduce the concentration of the sample and reinject. If the peak shape improves, mass overload was likely the issue. 2. Reduce Injection Volume: Decrease the volume of the injected sample. | |
| Extra-column Volume: Dead volume in the system, such as from improperly fitted tubing or a void in the column, can cause peak broadening and tailing.[1] | 1. Check Fittings: Ensure all tubing connections between the injector, column, and detector are secure and have minimal dead volume. 2. Inspect Column: If a void is suspected at the column inlet, it may be possible to carefully repack the void. However, column replacement is often the most reliable solution.[1] | |
| Poor Peak Shape (Splitting or Shouldering) | Co-elution: An unresolved impurity or isomer may be co-eluting with this compound. | 1. Modify Gradient: Adjust the gradient profile to improve the separation between this compound and the interfering peak. 2. Change Mobile Phase Selectivity: Alter the organic modifier (e.g., from acetonitrile to methanol) or the mobile phase additives to change the selectivity of the separation. |
| Injection Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. | 1. Match Injection Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible. | |
| Low Sensitivity / Poor Ionization | Suboptimal Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization efficiency of this compound in the mass spectrometer source. | 1. Optimize pH for Ionization: For positive ion mode ESI, a lower pH (e.g., using formic acid) will ensure this compound is protonated and readily ionized. |
| Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a weaker signal. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4] 2. Modify Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds. | |
| Inappropriate Mobile Phase Additives: Some additives, while beneficial for chromatography, can suppress the MS signal (e.g., trifluoroacetic acid - TFA). | 1. Use MS-Friendly Additives: Opt for volatile additives that are known to be compatible with MS, such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[5] | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of the mobile phase over time can lead to shifts in retention time. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements of all components. 2. Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
| Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | 1. Use a Guard Column: A guard column can help protect the analytical column and extend its lifetime. 2. Replace Column: If retention times continue to shift and peak shape deteriorates, the column may need to be replaced. | |
| High Backpressure | System Blockage: Particulate matter from the sample or mobile phase, or precipitation of buffer salts, can cause blockages in the LC system. | 1. Filter Samples and Mobile Phases: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. 2. Flush the System: Flush the system with an appropriate solvent to dissolve any precipitated salts or remove blockages. If the pressure remains high, systematically check components (e.g., in-line filter, guard column, analytical column) to locate the blockage. |
Frequently Asked Questions (FAQs)
Mobile Phase Composition
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A good starting point for reversed-phase separation of this compound is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
The formic acid helps to improve peak shape by protonating this compound and minimizing interactions with residual silanols on the column. It also promotes better ionization in positive mode ESI-MS.
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity, which may be useful for resolving co-eluting peaks. A common starting point is acetonitrile. If resolution is an issue, experimenting with methanol or a mixture of acetonitrile and methanol is recommended.
Q3: What is the role of additives like formic acid and ammonium formate?
-
Formic Acid: As a weak acid, it lowers the mobile phase pH, which is beneficial for the peak shape of basic compounds like this compound by reducing silanol interactions. It also provides a source of protons to enhance ionization in positive ESI mode.
-
Ammonium Formate: This salt acts as a buffer to control the pH and can also improve peak shape. In some cases, it can enhance MS signal intensity compared to using only an acid. A combination of ammonium formate and formic acid is often a good choice for robust LC-MS methods.[6]
Q4: Can I use HILIC for this compound separation?
Yes, Hydrophilic Interaction Chromatography (HILIC) is a viable alternative to reversed-phase chromatography for polar basic compounds like this compound, especially if retention is poor on a C18 column.[7][8] A typical HILIC mobile phase would consist of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate in water).
Troubleshooting Specific Issues
Q5: My this compound peak is tailing significantly. What is the most likely cause and how do I fix it?
The most common cause of peak tailing for this compound is secondary ionic interactions with the stationary phase.[1][3] To fix this, you should lower the pH of your mobile phase by adding 0.1% formic acid. This will protonate the this compound and minimize its interaction with any negatively charged sites on the column.
Q6: I am observing a loss in sensitivity for this compound. What should I check first?
First, check the pH of your mobile phase. This compound is a basic compound and will ionize most efficiently in positive ion mode ESI when it is protonated. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid). If the mobile phase is appropriate, consider the possibility of ion suppression from matrix effects and investigate improving your sample cleanup procedure.[4]
Q7: I see a small peak on the shoulder of my main this compound peak. What could this be?
This could be an isomer or a closely related impurity. To resolve this, you can try optimizing your gradient to be shallower, which will increase the separation between the two peaks. Alternatively, you can try changing the selectivity by switching your organic modifier from acetonitrile to methanol or vice versa.
Experimental Protocols
Recommended LC-MS Method for this compound
This protocol is a general starting point and may require further optimization based on your specific instrument and sample matrix.
| Parameter | Recommendation |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Parameters | Optimize precursor and product ions for this compound (e.g., monitor the transition m/z 245 -> [specific fragment ion]) |
Sample Preparation from Plant Material (e.g., Lupin Seeds)
-
Homogenization: Grind the plant material to a fine powder.
-
Extraction: Extract a known amount of the homogenized sample (e.g., 1 g) with an acidified methanol/water solution (e.g., 10 mL of 70:30 methanol:water with 0.1% formic acid).[9][10]
-
Sonication/Shaking: Sonicate or shake the mixture for a specified time (e.g., 30 minutes) to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS system.
-
Optional SPE Cleanup: For complex matrices, a solid-phase extraction (SPE) cleanup step using a cation-exchange or reversed-phase cartridge can be employed to remove interferences.[4]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Effect of mobile phase pH on this compound ionization.
References
- 1. This compound | C15H20N2O | CID 5351589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 8. agilent.com [agilent.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. files.core.ac.uk [files.core.ac.uk]
strategies to prevent anagyrine degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent anagyrine degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a quinolizidine alkaloid found in various plant species, notably in the genus Lupinus. It is a tetracyclic compound containing a pyridone ring.[1] this compound is recognized for its teratogenic effects, causing developmental abnormalities.[2] Maintaining its structural integrity during extraction is crucial for accurate quantification, toxicological studies, and the development of any potential pharmaceutical applications. Degradation can lead to a loss of the target compound and the formation of unknown products with different biological activities, compromising research outcomes.
Q2: What are the main factors that can cause this compound degradation during extraction?
A2: The primary factors contributing to the degradation of alkaloids like this compound during extraction are:
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pH: this compound's stability is highly dependent on the pH of the extraction solvent.[3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3]
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Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of oxidation products.[5]
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Enzymatic Activity: Endogenous plant enzymes can degrade this compound if not properly inactivated.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, a quinolizidine alkaloid with a lactam function, the following degradation pathways are plausible:
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Hydrolysis: The lactam ring in the this compound structure can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, leading to ring-opening.[6][7]
-
Oxidation: The tertiary amine nitrogen in the quinolizidine ring system is prone to oxidation, which can form N-oxides.[8]
-
Dehydrogenation: Modifications to the pyridone ring, such as dehydrogenation, can occur, altering the compound's structure and properties.[9]
Q4: Which analytical techniques are recommended for monitoring this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a highly effective technique.[10][11] This method allows for the separation, identification, and quantification of this compound and its degradation products with high sensitivity and specificity. UV-Visible spectroscopy can also be used to monitor changes in the concentration of the parent compound during the extraction process.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound yield in the final extract. | Degradation due to improper pH. | Maintain a slightly acidic to neutral pH (around 4-6) during the initial aqueous extraction to protonate the alkaloid and increase its stability and solubility. For the subsequent liquid-liquid extraction, basify the aqueous extract to a pH of 9-11 to deprotonate the alkaloid, making it soluble in organic solvents. |
| Thermal degradation. | Avoid high temperatures during extraction and solvent evaporation. Use low-temperature extraction methods like maceration or ultrasound-assisted extraction. If heat is necessary, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. | |
| Incomplete extraction. | Ensure the plant material is finely ground to increase the surface area for solvent penetration. Optimize the solvent-to-solid ratio and extraction time. Perform multiple extraction cycles to ensure exhaustive extraction. | |
| Presence of unknown peaks in the chromatogram. | Formation of degradation products. | Implement the preventative measures for pH, temperature, and light exposure mentioned in this guide. Analyze the unknown peaks using LC-MS/MS to identify their structures and elucidate the degradation pathway. |
| Oxidative degradation. | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. | |
| Inconsistent results between batches. | Variability in extraction conditions. | Standardize all extraction parameters, including pH, temperature, extraction time, solvent-to-solid ratio, and light exposure. Use calibrated equipment and document all steps meticulously. |
| Enzymatic degradation. | Consider a pre-treatment step to inactivate endogenous enzymes. This can be achieved by briefly blanching the plant material with steam or hot water, or by freeze-drying (lyophilization) immediately after harvesting. |
Experimental Protocols
Protocol 1: Cold Percolation Extraction for this compound
This method minimizes thermal degradation.
-
Sample Preparation:
-
Dry the plant material (e.g., Lupinus seeds or leaves) at room temperature in a well-ventilated, dark place.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Acidic Extraction:
-
Macerate the powdered plant material in 0.5 M HCl (1:10 solid-to-solvent ratio) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1).
-
Repeat the extraction on the plant residue two more times with fresh acidic solution.
-
Combine the acidic extracts.
-
-
Liquid-Liquid Extraction:
-
In a separatory funnel, wash the combined acidic extract with dichloromethane (1:1 v/v) to remove non-polar impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 10-11 with 25% ammonium hydroxide solution.
-
Extract the alkaloids from the basified aqueous solution with dichloromethane (1:1 v/v) three times.
-
Combine the organic layers.
-
-
Solvent Evaporation and Storage:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the resulting crude alkaloid extract in a sealed, amber vial at -20°C.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This method is faster and can be performed at lower temperatures.
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Ultrasonic Extraction:
-
Place the powdered plant material in a flask with 70% ethanol (1:20 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
Filter the extract.
-
Repeat the sonication on the residue twice more with fresh solvent.
-
Combine the ethanolic extracts.
-
-
Solvent Evaporation and Acid-Base Partitioning:
-
Evaporate the ethanol from the combined extracts under reduced pressure.
-
Dissolve the residue in 0.5 M HCl.
-
Proceed with the liquid-liquid extraction as described in Protocol 1, steps 3 and 4.
-
Visualizations
Caption: Potential degradation pathways of this compound during extraction.
Caption: General workflow for the extraction of this compound.
References
- 1. Quinolizidine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The degradation of the natural pyrethrins in crop storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with cross-reactivity in anagyrine immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anagyrine immunoassays. The following information is designed to help you address common challenges, particularly those related to assay cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?
This compound is a toxic quinolizidine alkaloid found in certain species of lupin plants (Lupinus spp.).[1] It is known to be a teratogen, causing birth defects in livestock, a condition sometimes referred to as "crooked calf disease".[2] Immunoassays for this compound are susceptible to cross-reactivity because of the structural similarity of this compound to other non-teratogenic or less toxic lupin alkaloids, such as lupanine and sparteine. This can lead to inaccurate quantification and false-positive results.
Q2: Which compounds are most likely to cross-react with this compound antibodies?
The primary candidates for cross-reactivity in this compound immunoassays are other quinolizidine alkaloids that share a similar core structure. The degree of cross-reactivity will depend on the specificity of the antibody used in the assay. Key potential cross-reactants include:
-
Lupanine: A major alkaloid in many lupin species.
-
Sparteine: Another common lupin alkaloid.
-
Thermopsine: An epimer of this compound.
-
17-oxolupanine: A compound that can be mistaken for this compound in chromatographic analysis.[1]
Q3: How can I determine the cross-reactivity of my this compound immunoassay?
Cross-reactivity is typically determined by running a competitive ELISA.[3] In this assay, varying concentrations of the potentially cross-reacting compounds are tested for their ability to inhibit the binding of the this compound-specific antibody to the coated this compound antigen. The results are often expressed as the concentration of the cross-reactant that causes 50% inhibition of the maximal signal (IC50), which is then compared to the IC50 of this compound itself.
Q4: What are the initial steps to take if I suspect cross-reactivity is affecting my results?
If you suspect cross-reactivity, the first step is to confirm the issue. This can be done by:
-
Analyzing a sample known to be free of this compound but containing the suspected cross-reacting alkaloid. If a positive signal is detected, cross-reactivity is likely occurring.
-
Performing a serial dilution of your sample. If the measured this compound concentration does not decrease linearly with dilution, it may indicate the presence of interfering substances.
-
Confirming results with a secondary, more specific method, such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section provides guidance on common issues encountered during this compound immunoassays, with a focus on problems arising from cross-reactivity.
Issue 1: High Background Signal
A high background signal can mask the true signal from your samples and reduce the sensitivity of the assay.
| Possible Cause | Troubleshooting Action |
| Non-specific binding of antibodies | Increase the number and duration of wash steps. Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer. Optimize the concentration of the blocking agent (e.g., BSA or casein). |
| Contamination of reagents or plate | Use fresh, sterile reagents and pipette tips. Ensure the microplate is clean and has not been contaminated. |
| Incorrect incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in your protocol.[3] |
| Over-dilution of samples or reagents | Prepare fresh dilutions of your samples and reagents according to the protocol's recommendations. |
Issue 2: Poor Reproducibility (High Coefficient of Variation - CV)
Poor reproducibility between replicate wells can cast doubt on the validity of your results.
| Possible Cause | Troubleshooting Action |
| Pipetting errors | Ensure your pipettes are calibrated and use proper pipetting techniques. Change pipette tips between each sample and reagent. |
| Inconsistent washing | Use an automated plate washer if available. If washing manually, ensure that all wells are filled and aspirated consistently. |
| Uneven temperature across the plate | Ensure the plate is incubated in an environment with stable and uniform temperature. Avoid stacking plates during incubation. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Issue 3: Inaccurate Standard Curve
An inaccurate standard curve will lead to incorrect quantification of this compound in your samples.
| Possible Cause | Troubleshooting Action |
| Improper preparation of standards | Prepare fresh standards for each assay. Ensure the stock standard is properly reconstituted and vortexed before preparing dilutions. |
| Degradation of standard | Store the this compound standard according to the manufacturer's instructions, protected from light and at the correct temperature. |
| Incorrect curve fitting model | Use the appropriate curve fitting model for your assay (e.g., four-parameter logistic fit for competitive ELISAs). |
| Pipetting inaccuracies | Use calibrated pipettes and ensure accurate dilutions when preparing the standard curve. |
Data Presentation: Potential Cross-Reactants in this compound Immunoassays
While specific quantitative cross-reactivity data for commercially available this compound antibodies is not always provided, it is crucial for researchers to be aware of the structural similarities between this compound and other lupin alkaloids. The following table lists key alkaloids that have the potential to cross-react in an this compound immunoassay due to their shared quinolizidine ring structure. The degree of cross-reactivity should be experimentally determined for your specific assay.
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Structural Relationship to this compound | Potential for Cross-Reactivity |
| This compound | C₁₅H₂₀N₂O | 244.33 | Target Analyte | High (Reference) |
| Lupanine | C₁₅H₂₄N₂O | 248.37 | Structurally very similar; lacks the pyridone ring of this compound. | High |
| Sparteine | C₁₅H₂₆N₂ | 234.38 | Shares the tetracyclic quinolizidine core but lacks the carbonyl group. | Moderate to High |
| Thermopsine | C₁₅H₂₀N₂O | 244.33 | Epimer of this compound (stereoisomer). | High |
| 13α-Hydroxylupanine | C₁₅H₂₄N₂O₂ | 264.36 | A hydroxylated derivative of lupanine. | Moderate |
| Angustifoline | C₁₄H₂₂N₂O | 234.34 | Structurally related, but with a different ring structure. | Low to Moderate |
Experimental Protocols
Protocol 1: Determining Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to assess the cross-reactivity of potentially interfering compounds in your this compound immunoassay.
1. Preparation:
- Coat a 96-well microplate with this compound-protein conjugate and incubate overnight at 4°C.
- Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Standard and Cross-Reactant Preparation:
- Prepare a serial dilution of the this compound standard.
- Prepare serial dilutions of the potential cross-reacting alkaloids (e.g., lupanine, sparteine) at concentrations that are expected to span the range of inhibition.
3. Competitive Reaction:
- Add the this compound standards and the dilutions of the potential cross-reactants to the wells in duplicate or triplicate.
- Add a fixed, predetermined concentration of the anti-anagyrine antibody to all wells.
- Incubate for 1-2 hours at room temperature to allow for competition between the free alkaloid and the coated this compound for antibody binding.
4. Detection:
- Wash the plate to remove unbound antibodies and alkaloids.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
- Incubate for 1 hour at room temperature.
- Wash the plate.
- Add the substrate (e.g., TMB) and incubate until color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
- Read the absorbance at the appropriate wavelength (e.g., 450 nm).
- Plot the absorbance versus the log of the concentration for this compound and each potential cross-reactant.
- Determine the IC50 value for each compound.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Protocol 2: Sample Preparation from Plant Material (General Guideline)
This protocol provides a general guideline for extracting alkaloids from plant material for analysis in an this compound immunoassay.
1. Homogenization:
- Weigh a representative sample of the dried and ground plant material (e.g., 1 gram).
- Homogenize the sample in an appropriate extraction solvent (e.g., methanol/water mixture).
2. Extraction:
- Shake or vortex the sample for a specified period (e.g., 30 minutes) to ensure efficient extraction of the alkaloids.
- Centrifuge the sample to pellet the solid plant material.
3. Clean-up (Optional but Recommended):
- For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
- Pass the supernatant through an appropriate SPE cartridge (e.g., a C18 cartridge).
- Wash the cartridge to remove impurities.
- Elute the alkaloids with a suitable solvent.
4. Final Preparation:
- Evaporate the solvent from the eluate under a stream of nitrogen.
- Reconstitute the dried extract in the immunoassay buffer.
- The sample is now ready for analysis in the this compound immunoassay.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound immunoassay results.
Caption: Experimental workflow for determining percent cross-reactivity.
References
- 1. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of allergen cross-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of In Vitro Anagyrine Toxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro anagyrine toxicity experiments. Our goal is to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in vitro?
A1: this compound, a quinolizidine alkaloid, primarily acts as a potent desensitizer of nicotinic acetylcholine receptors (nAChRs).[1] It can directly, without metabolic activation in cell culture models, act as a partial agonist and desensitizer of both autonomic and fetal muscle-type nAChRs.[1] This desensitization is thought to inhibit fetal movement, which is the proposed mechanism behind its teratogenic effects, such as "crooked calf disease".[1]
Q2: Which cell lines are suitable for studying this compound toxicity?
A2: The choice of cell line depends on the specific research question. Commonly used cell lines include:
-
SH-SY5Y: A human neuroblastoma cell line that endogenously expresses autonomic nAChRs.[1] These cells are useful for studying the effects of this compound on neuronal nAChRs.
-
TE-671: A human rhabdomyosarcoma cell line that expresses fetal muscle-type nAChRs.[1] This cell line is particularly relevant for investigating the teratogenic potential of this compound by studying its effects on receptors involved in muscle function.
-
CHO (Chinese Hamster Ovary) cells: These cells can be transfected to express specific nAChR subtypes, allowing for the study of this compound's effects on individual receptor isoforms.
Q3: My this compound solution appears cloudy after dilution in cell culture medium. What should I do?
A3: Cloudiness indicates that the this compound may be precipitating out of solution, which will lead to inaccurate dosing and non-reproducible results. Here are some troubleshooting steps:
-
Check the final solvent concentration: If using a stock solution of this compound in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.5%) to avoid precipitation.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase the solvent concentration in the stock: If possible, prepare a more concentrated stock solution to reduce the volume added to the medium.
-
Test solubility in different media: The composition of the cell culture medium can affect compound solubility. If the problem persists, consider testing the solubility of this compound in a different basal medium.
Q4: I am observing high variability between replicate wells in my MTT assay. What are the possible causes?
A4: High variability in MTT assays is a common issue. Potential causes and solutions include:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
Incomplete formazan solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization solvent (e.g., DMSO or SDS). Pipette up and down gently to mix.
-
Interference from this compound: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by having a color that absorbs at the same wavelength as formazan. Run a control plate with this compound in cell-free medium to check for interference.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or medium.
Q5: How can I assess nAChR desensitization in my in vitro model?
A5: A common method to assess nAChR desensitization is to use a two-pulse protocol with a calcium-sensitive dye or a membrane potential-sensing dye. The basic steps are:
-
Establish a baseline reading of fluorescence.
-
Apply a short "test" pulse of a nAChR agonist (e.g., acetylcholine) to measure the initial receptor response.
-
Apply a longer "conditioning" pulse of this compound to induce desensitization.
-
Apply a second "test" pulse of the nAChR agonist.
-
The reduction in the response to the second test pulse compared to the first indicates the degree of desensitization.
Troubleshooting Guides
Troubleshooting Guide: Cell Viability Assays (MTT & LDH)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal or no dose-response in MTT assay | 1. Cell seeding density is too low. 2. Incubation time with MTT is too short. 3. This compound is not cytotoxic at the tested concentrations. 4. This compound interferes with formazan formation. | 1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase. 2. Increase the incubation time with MTT (typically 2-4 hours). 3. Increase the concentration range of this compound. 4. Run a cell-free control to check for interference. |
| High background in LDH assay | 1. High spontaneous LDH release due to unhealthy cells. 2. Serum in the culture medium contains LDH. 3. This compound is causing membrane leakage at non-lethal concentrations. | 1. Ensure cells are healthy and not overgrown before starting the experiment. 2. Use a serum-free medium for the assay or run a medium-only background control. 3. Correlate LDH release with another viability assay (e.g., MTT) to confirm cell death. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Instability of this compound in solution. | 1. Use cells within a consistent and low passage number range. 2. Standardize all incubation times precisely. 3. Prepare fresh this compound solutions for each experiment. |
Troubleshooting Guide: Membrane Potential Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no fluorescence signal | 1. Low expression of nAChRs on the cell surface. 2. Incorrect dye loading or concentration. 3. Inappropriate filter set on the plate reader. | 1. Confirm nAChR expression using a positive control agonist (e.g., nicotine or acetylcholine). 2. Optimize dye loading time and concentration according to the manufacturer's protocol. 3. Ensure the excitation and emission wavelengths match the dye's specifications. |
| High background fluorescence | 1. Autofluorescence of this compound. 2. Cell autofluorescence. 3. Dye leakage from cells. | 1. Measure the fluorescence of this compound in cell-free medium to determine its contribution to the signal. 2. Include a no-dye control to measure the intrinsic fluorescence of the cells. 3. Ensure cells are healthy and the dye is not toxic at the used concentration. |
| Rapid signal decay | 1. Photobleaching of the dye. 2. Rapid desensitization of nAChRs. | 1. Reduce the intensity and duration of the excitation light. 2. This may be the expected biological response. Analyze the initial peak of the response. |
Data Presentation
Table 1: In Vitro Activity of this compound on Nicotinic Acetylcholine Receptors
| Cell Line | Receptor Type | Assay Type | Parameter | Value (µM) | Reference |
| SH-SY5Y | Autonomic nAChR | Membrane Potential | EC50 | 4.2 | [1] |
| SH-SY5Y | Autonomic nAChR | Membrane Potential | DC50 | 6.9 | [1] |
| TE-671 | Fetal Muscle-type nAChR | Membrane Potential | EC50 | 231 | [1] |
| TE-671 | Fetal Muscle-type nAChR | Membrane Potential | DC50 | 139 | [1] |
EC50 (Half maximal effective concentration) refers to the concentration of this compound that elicits a half-maximal response as a partial agonist. DC50 (Half maximal desensitizing concentration) refers to the concentration of this compound that causes 50% desensitization of the receptor response to acetylcholine.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for testing the cytotoxicity of natural compounds like this compound.
Materials:
-
Cells (e.g., SH-SY5Y or TE-671)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Cells and culture reagents as in Protocol 1
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagents according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in a positive control (fully lysed cells).
Mandatory Visualizations
Caption: Experimental workflow for in vitro this compound toxicity testing.
Caption: Simplified signaling pathway of this compound-induced nAChR desensitization.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Anagyrine in Bovine Serum
For Researchers, Scientists, and Drug Development Professionals
Anagyrine, a quinolizidine alkaloid present in certain Lupinus species, is a known teratogen in cattle, leading to a condition commonly referred to as "crooked calf syndrome".[1][2] Accurate and sensitive detection of this compound in bovine serum is crucial for both toxicological studies and for the development of diagnostic tools to prevent economic losses in the livestock industry. The concentration of this compound in maternal serum has been identified as a potential biomarker for this teratogenic risk.[1][3][4]
This guide provides a comparative overview of the validation of a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in bovine serum. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data from existing literature on related compounds and matrices.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the quantitative analysis of trace-level compounds in complex biological matrices due to its high selectivity, sensitivity, and accuracy. While a single, complete validated method for this compound in bovine serum is not available in the public literature, this guide proposes a best-practice method synthesized from validated protocols for quinolizidine alkaloids in similar matrices, such as bovine milk and lupin seeds.[5][6][7][8]
Proposed HPLC-MS/MS Method Validation Parameters
The following table summarizes the expected validation parameters for the proposed HPLC-MS/MS method for this compound in bovine serum, based on data from analogous studies.
| Validation Parameter | HPLC-MS/MS | Alternative Method: GC-MS | Alternative Method: ELISA |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 1 - 10 µg/L | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 5 µg/L | 5 - 20 µg/L | 0.5 - 10 µg/L |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Typically sigmoidal curve |
| Accuracy (% Recovery) | 85 - 115% | 80 - 110% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% | < 20% |
| Specificity/Selectivity | Very High | High | Moderate to High |
| Matrix Effect | Can be significant, requires compensation | Less prominent but can occur | Can be significant |
| Throughput | High (with automation) | Moderate | Very High |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for the cleanup and concentration of alkaloids from complex biological fluids like serum.[9][10][11][12]
-
Sample Pre-treatment: Centrifuge bovine serum at 4000 x g for 10 minutes to pellet any solids. Take 1 mL of the supernatant and dilute with 1 mL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the this compound and other alkaloids with 3 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1) for this compound: m/z 245.2.
-
Product Ions (Q3) for this compound: To be determined by direct infusion of an this compound standard. Common fragmentation patterns for quinolizidine alkaloids involve the loss of side chains and cleavage of the ring structures. Two to three product ions should be monitored for quantification and confirmation.
-
Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV, a source temperature of 150°C, and a desolvation gas temperature of 400°C.
-
Alternative Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been used for the analysis of quinolizidine alkaloids.[1][7]
-
Methodology: This method often requires derivatization to increase the volatility of the alkaloids. Sample preparation typically involves liquid-liquid extraction (LLE).[3][4][][14] A common LLE protocol involves alkalinizing the serum sample with ammonium hydroxide and extracting with an organic solvent like dichloromethane or chloroform. The organic extract is then concentrated and may be derivatized before injection into the GC-MS system.
-
Comparison: While GC-MS offers high selectivity, it generally has lower throughput and may be less suitable for thermally labile compounds compared to HPLC-MS/MS. The need for derivatization can also introduce variability.
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunochemical technique that can be developed for the rapid screening of this compound.[15]
-
Methodology: An ELISA for this compound would involve the production of antibodies that specifically bind to the this compound molecule. A competitive ELISA format is commonly used for small molecules. In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.
-
Comparison: ELISA offers very high throughput and is cost-effective for screening large numbers of samples. However, it may have lower specificity due to potential cross-reactivity with structurally similar alkaloids. The development of a specific antibody and a validated assay can be time-consuming and resource-intensive.[16][17]
Visualizing the Workflow
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound in bovine serum.
Logical Comparison of Methods
Caption: Key characteristics of analytical methods for this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. sciensano.be [sciensano.be]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigations on the Transfer of Quinolizidine Alkaloids from Lupinus angustifolius into the Milk of Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 14. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 15. Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a rapid multiplex ELISA for pyrrolizidine alkaloids and their N-oxides in honey and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of New Antibodies and an ELISA System to Detect the Potato Alkaloids α-Solanine and α-Chaconine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of Anagyrine and its Putative Metabolite Ammodendrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of anagyrine, a quinolizidine alkaloid, and its putative piperidine alkaloid metabolite, ammodendrine. Both compounds are found in various Lupinus species and are implicated in "crooked calf syndrome," a congenital condition in livestock characterized by skeletal deformities. The primary mechanism of toxicity for both alkaloids involves the modulation of nicotinic acetylcholine receptors (nAChRs).
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the activity of this compound and the relative potency of ammodendrine at nicotinic acetylcholine receptors. This data is crucial for understanding their comparative toxic potential.
| Compound | Cell Line | Receptor Type | Assay | Value | Reference |
| This compound | SH-SY5Y | Autonomic nAChR | EC50 (Activation) | 4.2 µM | [1] |
| TE-671 | Fetal muscle-type nAChR | EC50 (Activation) | 231 µM | [1] | |
| SH-SY5Y | Autonomic nAChR | DC50 (Desensitization) | 6.9 µM | [1] | |
| TE-671 | Fetal muscle-type nAChR | DC50 (Desensitization) | 139 µM | [1] | |
| Ammodendrine | TE-671 | Fetal muscle-type nAChR | Rank Order of Potency (Activation) | Less potent than this compound | [2] |
| SH-SY5Y | Autonomic nAChR | Rank Order of Potency (Activation) | Less potent than this compound | [2] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from in vitro assays assessing the interaction of this compound and ammodendrine with nicotinic acetylcholine receptors.
Cell Lines and Receptor Expression
-
SH-SY5Y cells: A human neuroblastoma cell line that endogenously expresses a variety of neuronal nAChR subtypes, making it a suitable model for studying effects on the autonomic nervous system.
-
TE-671 cells: A human rhabdomyosarcoma cell line that expresses the fetal muscle-type nAChR (α1)₂β1γδ. This cell line is particularly relevant for studying the teratogenic effects of these alkaloids, as the developing fetus is the primary target.
Nicotinic Acetylcholine Receptor Activation and Desensitization Assays
The potency of this compound and ammodendrine as nAChR agonists (activation) and their ability to induce receptor desensitization are key toxicological endpoints. These are typically measured using the following protocol:
-
Cell Culture: SH-SY5Y or TE-671 cells are cultured under standard conditions.
-
Membrane Potential Assay: A fluorescent membrane potential-sensitive dye is used to detect changes in cell membrane polarization.
-
Agonist Addition (for EC50 determination): Increasing concentrations of the test compound (this compound or ammodendrine) are added to the cells. The change in fluorescence, indicating membrane depolarization due to ion influx through activated nAChRs, is measured. The concentration that elicits 50% of the maximal response is determined as the EC50 value.
-
Desensitization Assay (for DC50 determination): Cells are pre-incubated with varying concentrations of the test compound. Subsequently, a fixed concentration of acetylcholine (ACh), the endogenous nAChR agonist, is added. The ability of the test compound to reduce the response to ACh indicates receptor desensitization. The concentration of the test compound that causes a 50% reduction in the ACh response is the DC50 value.[1]
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of toxicity and the experimental procedures, the following diagrams are provided.
Discussion and Conclusion
The available data indicates that this compound is a potent modulator of nicotinic acetylcholine receptors, acting as a partial agonist and a desensitizer, particularly at autonomic nAChRs as shown by its lower EC50 and DC50 values in SH-SY5Y cells.[1] While a direct metabolic conversion of this compound to ammodendrine has been proposed but not definitively proven, the similar teratogenic effects of both compounds suggest a common or convergent mechanism of toxicity.[3]
The rank order of potency suggests that this compound is a more potent agonist at both fetal muscle-type and autonomic nAChRs compared to ammodendrine.[2] This difference in potency may have implications for the relative contribution of each compound to the observed teratogenicity in animals ingesting Lupinus species containing both alkaloids.
The desensitization of nAChRs by these compounds is a critical aspect of their toxicity. Prolonged receptor desensitization in the developing fetus can lead to reduced fetal movement, which is the proposed mechanism for the development of the skeletal abnormalities seen in "crooked calf syndrome".[4]
References
Anagyrine vs. Ammodendrine: A Comparative Analysis of Teratogenic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the teratogenic potential of two piperidine alkaloids, anagyrine and ammodendrine, which are known to induce congenital deformities in livestock. The information presented herein is based on available experimental data to facilitate a clear understanding of their respective risks and mechanisms of action.
Executive Summary
This compound, a quinolizidine alkaloid, and ammodendrine, a piperidine alkaloid, are both recognized as teratogens found in various species of the Lupinus genus (lupines). Ingestion of these alkaloids by pregnant livestock, particularly cattle, during susceptible gestational periods can lead to a constellation of birth defects collectively known as "crooked calf syndrome".[1][2] The primary mechanism of teratogenicity for both compounds is believed to be the inhibition of fetal movement through their interaction with nicotinic acetylcholine receptors (nAChRs).[3][4] While this compound is more widely distributed among lupine species and is consequently implicated in more field cases of crooked calf syndrome, some evidence suggests that ammodendrine may be a more potent teratogen.[1] This guide will delve into the available quantitative data, experimental methodologies, and proposed mechanisms of action for each of these compounds.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and ammodendrine. It is important to note that direct comparative studies on the teratogenicity of the pure compounds are limited. Much of the in vivo data is derived from studies using whole plant material containing a mixture of alkaloids.
| Parameter | This compound | Ammodendrine | Source |
| In Vitro nAChR Activity (this compound) | [4][5] | ||
| EC50 (SH-SY5Y cells - autonomic nAChR) | 4.2 µM | Not Reported | [4][5] |
| DC50 (SH-SY5Y cells - autonomic nAChR) | 6.9 µM | Not Reported | [4][5] |
| EC50 (TE-671 cells - fetal muscle-type nAChR) | 231 µM | Not Reported | [4][5] |
| DC50 (TE-671 cells - fetal muscle-type nAChR) | 139 µM | Not Reported | [4][5] |
| In Vivo Pharmacokinetics in Cattle (from Lupinus spp. dosing) | [1][6][7] | ||
| Animal Model | Mature non-lactating cows | Mature non-lactating cows | [1][6][7] |
| Dosing | Single oral dose of 2.0 g/kg BW Lupinus leucophyllus | Single oral dose of 2.0 g/kg BW Lupinus sulphureus | [1][6][7] |
| Cmax (High Body Condition) | Higher (P = 0.02) | Lower | [1][6][7] |
| Time to Cmax (High Body Condition) | 2 hours | 3 hours | [1][6][7] |
| Time to Cmax (Low Body Condition) | 12 hours | 6 hours | [1][6][7] |
| Area Under the Curve (AUC) | Tended to be higher in high body condition cows (P ≤ 0.11) | Tended to be higher in high body condition cows (P ≤ 0.11) | [1][6][7] |
| Elimination Half-life (E1/2) | Not significantly different between body conditions | Tended to be longer in low body condition cows (P = 0.12) | [1][6][7] |
Experimental Protocols
Detailed methodologies from key studies are crucial for the interpretation and replication of findings.
In Vivo Teratogenicity and Fetal Movement Assessment in Cattle
This protocol is based on a study investigating the effects of intermittent exposure to this compound-containing lupines.[8]
-
Animal Model: Pregnant heifers.
-
Gestational Period of Exposure: Days 40 to 70 of gestation, which is the critical period for "crooked calf syndrome".[1][8]
-
Dosing Regimen:
-
Continuous Exposure Group: Daily oral dose of 1.25 to 1.5 g/kg of body weight of ground Lupinus leucophyllus.
-
Intermittent Exposure Group: Daily oral dose of 1.25 to 1.5 g/kg of body weight of ground Lupinus leucophyllus for 10 days, followed by a 5-day washout period with alfalfa, and then another 10 days of lupine exposure.
-
Control Group: Daily oral dose of ground alfalfa.
-
-
Assessment of Teratogenicity: Calves are examined at birth for skeletal malformations, including arthrogryposis (joint contractures), scoliosis (spinal curvature), and cleft palate.
-
Fetal Movement Monitoring: Fetal movement is assessed using ultrasound imaging at regular intervals during the treatment period to correlate alkaloid exposure with the inhibition of movement.
-
Blood Sampling and Analysis: Blood samples are collected from the dams to determine the serum concentrations of this compound and correlate them with fetal movement.
In Vitro Assessment of Nicotinic Acetylcholine Receptor Activity
This protocol is derived from a study that evaluated the direct effect of this compound on nAChRs.[4][5]
-
Cell Lines:
-
SH-SY5Y cells: Expressing autonomic nAChRs.
-
TE-671 cells: Expressing fetal muscle-type nAChRs.
-
-
Alkaloid Exposure: The cell lines are exposed to logarithmic molar increments of the test alkaloid (e.g., this compound) ranging from 10 nM to 100 µM.
-
Measurement of nAChR Activation and Desensitization:
-
Following exposure to the alkaloid, a fixed concentration of acetylcholine (the natural agonist) is added.
-
The cellular response, in terms of changes in membrane potential, is measured using a fluorescent membrane potential-sensing dye.
-
A decrease in the response to acetylcholine in the presence of the alkaloid indicates desensitization.
-
-
Data Analysis: The half-maximal effective concentration (EC50) for agonistic activity and the half-maximal desensitizing concentration (DC50) are calculated.
Mechanism of Teratogenicity and Experimental Workflow
The teratogenic effects of both this compound and ammodendrine are attributed to their interaction with nAChRs, leading to a reduction in fetal movement during critical periods of development. This lack of movement results in the observed skeletal abnormalities.
Caption: Proposed mechanism of this compound and ammodendrine teratogenicity.
Caption: General experimental workflow for in vivo teratogenicity studies.
Conclusion
Both this compound and ammodendrine pose a significant teratogenic risk to developing fetuses, particularly in cattle. The primary mechanism of action for both alkaloids appears to be the disruption of normal fetal development through the inhibition of fetal movement, which is a consequence of their interaction with nicotinic acetylcholine receptors. While this compound is more commonly associated with "crooked calf syndrome" due to its wider distribution in lupine species, ammodendrine is also a potent teratogen. The available data suggests that body condition may influence the pharmacokinetics of these alkaloids, potentially altering the risk of teratogenicity.[1][6][7] Further research using purified forms of these alkaloids is necessary to establish clear dose-response relationships and no-observed-adverse-effect levels (NOAELs) for their teratogenic effects. Such studies would be invaluable for a more precise risk assessment and the development of effective mitigation strategies for livestock management.
References
- 1. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease [agris.fao.org]
- 8. Lupine-induced crooked calf syndrome: mitigation through intermittent grazing management of cattle - PMC [pmc.ncbi.nlm.nih.gov]
Anagyrine Toxicokinetics: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicokinetics of anagyrine, a quinolizidine alkaloid with known teratogenic effects, across different livestock species. Understanding the species-specific absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for risk assessment and the development of potential mitigation strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Quantitative Toxicokinetic Parameters of this compound
The following table summarizes the key toxicokinetic parameters of this compound in cattle and sheep following oral administration. These values highlight significant differences in the disposition of this compound between species and the influence of physiological factors such as body condition.
| Species | Body Condition | Dose (mg/kg BW) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Elimination Half-life (t½) (h) |
| Cattle | High | 5.4 | 0.538 ± 0.159[1] | 2[2][3] | 8.258 ± 4.533[1] | 7.8 ± 0.8 |
| Low | 5.4 | 0.182 ± 0.023[1] | 12[2][3] | 3.410 ± 0.509[1] | 9.6 ± 2.0 | |
| Sheep | Average | Not Specified | Higher than low body condition | 2 | Lower than low body condition | 2.85 ± 0.16 |
| Low | Not Specified | Lower than average body condition | 2 | Higher than average body condition | 3.58 ± 0.32 |
Note: Specific Cmax and AUC values for sheep were not provided in the readily available literature, but the studies indicated a significant difference based on body condition.
Goats: Quantitative toxicokinetic data for this compound (Cmax, Tmax, AUC, and elimination half-life) in goats were not available in the reviewed literature. However, a comparative study by Gardner and Panter (1993) investigated plasma alkaloid levels in cattle, sheep, and goats fed Lupinus caudatus[4]. While the specific values for this compound were not detailed in the available summaries, the research indicates that goats do absorb this compound, and toxicokinetic profiles differ from those of cattle and sheep[4][5]. Further research is required to quantify the ADME parameters of this compound in this species.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for toxicokinetic analysis in livestock. The following is a generalized protocol based on the cited literature.
1. Animal Studies:
-
Species and Housing: Studies were conducted with mature, non-lactating cows (e.g., Hereford-cross) and ewes. Animals were housed in individual pens to allow for controlled feeding and sample collection.
-
Dosing: this compound was administered orally, typically as a single dose of ground lupine plant material containing a known concentration of the alkaloid. The dose was often calculated based on the animal's body weight (e.g., g of plant material per kg of body weight)[2][3].
-
Sample Collection: Blood samples were collected via jugular venipuncture at multiple time points before and after dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) to characterize the plasma concentration-time profile of this compound[2][3].
2. Analytical Methodology:
-
Sample Preparation: Blood samples were centrifuged to separate plasma, which was then stored frozen until analysis. Plasma samples were typically subjected to solid-phase extraction (SPE) to isolate the alkaloids and remove interfering substances.
-
Quantification: this compound concentrations in plasma extracts were determined using gas chromatography-mass spectrometry (GC-MS). This technique provides high sensitivity and specificity for the accurate quantification of the analyte.
3. Pharmacokinetic Analysis:
-
Data Modeling: The plasma concentration-time data were analyzed using non-compartmental methods to determine key toxicokinetic parameters, including:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Visualizations
This compound's Proposed Signaling Pathway
This compound is believed to exert its teratogenic effects through direct interaction with nicotinic acetylcholine receptors (nAChRs), leading to receptor desensitization and subsequent inhibition of fetal movement. This contrasts with earlier hypotheses that suggested a requirement for metabolic activation.
Caption: Proposed mechanism of this compound-induced teratogenesis.
Experimental Workflow for this compound Toxicokinetic Studies
The following diagram illustrates a typical experimental workflow for determining the toxicokinetic profile of this compound in livestock.
Caption: A typical workflow for this compound toxicokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of blood plasma alkaloid levels in cattle, sheep, and goats fed Lupinus caudatus [agris.fao.org]
- 5. Lupine Published Research : USDA ARS [ars.usda.gov]
A Comparative Guide to In Vitro Models for Anagyrine Teratogenicity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established in vitro models for teratogenicity testing and outlines a validation framework for a new in vitro model specifically targeting anagyrine-induced developmental toxicity. This compound, a quinolizidine alkaloid found in certain Lupinus species, is a known teratogen, primarily causing skeletal deformities in livestock, a condition often referred to as "crooked calf disease"[1][2]. The teratogenic effects of this compound are attributed to reduced fetal movement resulting from the desensitization of nicotinic acetylcholine receptors (nAChRs)[3][4].
The validation of a new, targeted in vitro model for this compound teratogenicity is crucial for reducing reliance on animal testing, increasing throughput, and providing a more mechanistic understanding of its developmental toxicity. This guide will compare a new this compound-specific cell-based assay with established, broader-scope in vitro teratogenicity models: the Micromass (MM) test, the Embryonic Stem Cell Test (EST), and the Gastruloid model.
Comparison of In Vitro Teratogenicity Testing Models
Table 1: Comparison of In Vitro Model Performance with a Surrogate Teratogen (Valproic Acid)
| Feature | New this compound Model (SH-SY5Y & TE-671 Cells) | Micromass (MM) Test | Embryonic Stem Cell Test (EST) | Gastruloid Model |
| Biological Principle | Measures nAChR desensitization in cell lines expressing autonomic and fetal muscle-type nAChRs. | Assesses inhibition of chondrogenesis and neurogenesis in primary embryonic limb bud or midbrain cells. | Evaluates the inhibition of cardiomyocyte differentiation from embryonic stem cells. | Monitors disruption of self-organizing 3D aggregates of embryonic stem cells that mimic early embryonic development. |
| Primary Endpoints | EC50 (partial agonist activity) and DC50 (desensitization concentration). | IC50 (cytotoxicity) and ID50 (inhibition of differentiation). | IC50 (cytotoxicity in D3 and 3T3 cells) and ID50 (inhibition of cardiomyocyte differentiation). | Morphological changes (e.g., elongation, size), and altered gene expression patterns. |
| This compound-Specific Data | SH-SY5Y: EC50 = 4.2 µM, DC50 = 6.9 µMTE-671: EC50 = 231 µM, DC50 = 139 µM[5] | Data not available. | Data not available. | Data not available. |
| Surrogate Data (VPA) | Data not applicable (mechanism is not nAChR-mediated). | IC50 (Limb Bud): ~400-600 µg/mLID50 (Limb Bud): ~100-200 µg/mL | IC50 (D3): ~300-500 µg/mLID50 (Cardiomyocyte): ~150-300 µg/mL | Significant reduction in gastruloid elongation and size at concentrations >100 µM.[6] |
| Throughput | High | Medium | Medium | Medium-to-High |
| Relevance to this compound | High (directly measures the proposed mechanism of action). | Moderate (skeletal deformities are the primary in vivo effect). | Low (cardiac effects are not the primary teratogenic outcome of this compound). | Moderate (can model early developmental processes that may be downstream of reduced fetal movement). |
Experimental Protocols
New this compound-Specific In Vitro Model
This model utilizes two human cell lines to assess the direct impact of this compound on nAChRs.
-
Cell Lines:
-
SH-SY5Y: A neuroblastoma cell line expressing autonomic nAChRs.
-
TE-671: A rhabdomyosarcoma cell line expressing fetal muscle-type nAChRs.
-
-
Methodology:
-
Culture SH-SY5Y and TE-671 cells in appropriate media and conditions.
-
Plate cells in 96-well plates.
-
Expose cells to a range of this compound concentrations (e.g., 10 nM to 100 µM).
-
To assess desensitization, subsequently expose the cells to a fixed concentration of acetylcholine (ACh) (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671)[5].
-
Measure the cellular response using a membrane potential-sensing dye.
-
Calculate the EC50 for partial agonist activity and the DC50 for desensitization.
-
Established In Vitro Teratogenicity Models
The Micromass test assesses the potential of a substance to interfere with cell differentiation, particularly chondrogenesis (cartilage formation) and neurogenesis (neuron formation)[7].
-
Methodology:
-
Isolate midbrain or limb bud cells from rat or chick embryos at a specific developmental stage.
-
Plate the cells at a high density in micro-wells to form "micromass" cultures.
-
Expose the cultures to a range of concentrations of the test compound for a period of approximately 5 days.
-
Assess two endpoints:
-
Cytotoxicity (IC50): Measure the total number of viable cells.
-
Inhibition of Differentiation (ID50): Stain the cultures to visualize and quantify the differentiated cells (e.g., Alcian blue for chondrocytes).
-
-
A compound is considered a potential teratogen if the ID50 is significantly lower than the IC50, indicating a specific effect on differentiation.
-
The EST is a validated in vitro method that uses the differentiation of mouse embryonic stem cells (mESCs) into cardiomyocytes as an endpoint[8][9].
-
Methodology:
-
Culture mESCs and a fibroblast cell line (e.g., 3T3) separately.
-
Expose both cell types to a range of concentrations of the test compound to determine cytotoxicity (IC50).
-
Induce differentiation of mESCs into embryoid bodies (EBs) in hanging drop cultures.
-
Expose the developing EBs to the test compound.
-
After a set period, plate the EBs and monitor for the appearance of spontaneously beating cardiomyocyte clusters.
-
Determine the concentration that inhibits cardiomyocyte differentiation by 50% (ID50).
-
The teratogenic potential is classified based on a formula that incorporates the IC50 values for both cell types and the ID50 for cardiomyocyte differentiation.
-
Gastruloids are 3D aggregates of embryonic stem cells that self-organize to mimic key aspects of early embryonic development, including gastrulation and axis elongation[10][11][12][13].
-
Methodology:
-
Generate gastruloids by aggregating a defined number of mouse or human embryonic stem cells in suspension culture.
-
Expose the developing gastruloids to a range of concentrations of the test compound.
-
At specific time points, assess various endpoints, including:
-
Morphology: Measure changes in size, shape (e.g., elongation, circularity), and overall structure using imaging techniques.
-
Gene Expression: Analyze the expression of key developmental genes (e.g., markers for the three germ layers) using fluorescent reporters, qPCR, or single-cell sequencing.
-
-
A compound is considered a potential teratogen if it disrupts the normal morphological development or alters the spatiotemporal pattern of gene expression.
-
Signaling Pathways and Workflows
This compound's Mechanism of Action: nAChR Desensitization
This compound's teratogenicity is linked to its ability to desensitize nAChRs, leading to reduced fetal movement, which is critical for proper skeletal development. The following diagram illustrates the proposed signaling pathway.
Workflow for Validating a New In Vitro Teratogenicity Model
The validation of a new in vitro model for regulatory acceptance is a rigorous process. The following workflow is based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM)[14].
Conclusion
The validation of a new in vitro model for this compound teratogenicity, such as the described nAChR desensitization assay, offers a targeted and mechanistic approach to assessing the developmental toxicity of this compound. While established models like the Micromass test, EST, and Gastruloid model provide broader assessments of developmental processes, the this compound-specific model has the advantage of high relevance to the known mechanism of action.
For regulatory acceptance, a new model must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and relevance. By following the outlined validation workflow, a new in vitro model for this compound teratogenicity can be robustly evaluated and potentially integrated into a battery of tests to reduce and refine the use of animals in developmental toxicity testing. Future work should focus on testing this compound and other nAChR-modulating compounds in the Micromass and Gastruloid models to generate direct comparative data and further elucidate the in vitro to in vivo correlation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. web.as.uky.edu [web.as.uky.edu]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrepancies in autologous bone marrow stem cell trials and enhancement of ejection fraction (DAMASCENE): weighted regression and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gestational exposure to nicotine in drinking water: teratogenic effects and methodological issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro teratogenicity testing using a 3D, embryo-like gastruloid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental Toxicity Studies: The Path towards Humanized 3D Stem Cell-Based Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Inter-Laboratory Validation of Analytical Methods for Anagyrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of anagyrine, a quinolizidine alkaloid. The information is based on inter-laboratory validation studies, offering a comprehensive overview of method performance and reliability. This compound is a toxic alkaloid found in certain Lupinus species and is of concern for both human and animal health.[1][2] Therefore, robust and validated analytical methods are crucial for monitoring its presence in food and feed.[1]
Comparative Performance of Analytical Methods
The primary methods for the analysis of quinolizidine alkaloids, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).[1][3][4] Inter-laboratory studies have been conducted to validate multi-analyte methods for these alkaloids.[1] The following table summarizes the performance characteristics of these methods based on available validation data.
| Performance Parameter | LC-MS/MS | GC-FID | Notes |
| Limit of Detection (LOD) | 0.5–1.7 mg/kg[5] | Not explicitly stated in provided abstracts | Data for a multi-analyte method including five quinolizidine alkaloids. |
| Limit of Quantification (LOQ) | 1.5–5.7 mg/kg[5] | Lower than a previously used capillary electrophoresis–mass spectrometric method.[3][4] | The total quinolizidine alkaloid contents in various lupin products were determined to be in the µg/mL range.[3][4] |
| Accuracy (Recovery) | 89.2–108.4%[5] | Not explicitly stated in provided abstracts | Determined by the standard addition method at three concentration levels.[5] |
| Precision (Repeatability, RSDr) | < 20%[1] | Not explicitly stated in provided abstracts | Assessed for all analyte-matrix combinations in an inter-laboratory study.[1] |
| Precision (Reproducibility, RSDR) | < 25% (with a few exceptions)[1] | Not explicitly stated in provided abstracts | Assessed between-laboratory precision in an inter-laboratory study involving 18 laboratories.[1] |
| **Linearity (R²) ** | > 0.99[5] | > 0.99[3][4] | Acceptable correlation coefficients were achieved for all quinolizidine alkaloids.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized protocols for the LC-MS/MS and GC-FID methods based on the findings of various studies.
LC-MS/MS Method for Quinolizidine Alkaloids
This method is widely used for the simultaneous quantification of multiple quinolizidine alkaloids in food and feed matrices.[1][5]
1. Sample Preparation:
-
Extraction: Solid-liquid extraction for low water content samples (e.g., lupin flour) or liquid-liquid extraction for higher water content samples (e.g., milk).[1] Optimal extraction conditions are established by comparing different solvents (e.g., methanol, acetonitrile), methods (shaking, sonication), and extraction times.[5]
-
Purification: Protein precipitation and defatting steps are typically included after extraction.[1]
2. Analytical Instrumentation:
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[1][5]
-
Detection: Tandem mass spectrometry (MS/MS) is used to establish precursor and fragment ions for each alkaloid, ensuring specificity.[5]
GC-FID Method for Quinolizidine Alkaloids
This method provides a reliable alternative for the quantification of major quinolizidine alkaloids.[3][4]
1. Sample Preparation:
-
The specific extraction and clean-up procedures were not detailed in the provided abstracts but would typically involve liquid-liquid extraction and pH adjustment to isolate the basic alkaloid compounds.
2. Analytical Instrumentation:
-
Chromatography: Gas chromatography (GC) with a suitable capillary column to separate the alkaloids. All analyzed quinolizidine alkaloids were eluted within 20 minutes.[3][4]
-
Detection: A Flame Ionization Detector (FID) is used for quantification.[3][4]
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method for this compound. Such studies are essential to ensure the reliability and comparability of results across different laboratories.[1]
Caption: Workflow of an inter-laboratory validation study.
This guide highlights the current state of validated analytical methods for this compound and other quinolizidine alkaloids. The LC-MS/MS method, in particular, has been shown to be robust and reliable in inter-laboratory studies, providing a sound basis for the monitoring of these toxic compounds in the food and feed chain.
References
- 1. VALIDATION OF MULTI-ANALYTE METHODS FOR THE DETERMINATION OF QUINOLIZIDINE ALKALOIDS IN FOOD AND FEED WITH LC-MS/MS – RESULTS OF A COLLABORATIVE METHOD VALIDATION STUDY [agris.fao.org]
- 2. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. tandfonline.com [tandfonline.com]
- 5. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different extraction solvents for anagyrine
For Researchers, Scientists, and Drug Development Professionals
Anagyrine, a quinolizidine alkaloid found predominantly in plants of the Lupinus genus, has garnered significant interest in the scientific community for its potential pharmacological applications, alongside its known teratogenic effects. The efficient extraction of this compound from its natural sources is a critical first step for any research or drug development endeavor. This guide provides a comparative overview of various solvents for the extraction of this compound, based on established principles of alkaloid chemistry and available literature. While direct comparative studies with quantitative yield data for this compound are scarce, this guide synthesizes existing knowledge to inform solvent selection and experimental design.
Solvent Efficacy at a Glance: A Qualitative Comparison
Due to the limited availability of direct quantitative comparisons in published literature, the following table provides a qualitative assessment of common solvents for this compound extraction. This comparison is based on the known solubility of this compound and general principles of alkaloid extraction.
| Solvent System | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Methanol | Polar Protic | 64.7 | Good solubility for a wide range of alkaloids, including this compound.[1][2] Effective for initial crude extraction. | Can co-extract a significant amount of water-soluble impurities (e.g., sugars, proteins), requiring extensive purification. |
| Ethanol | Polar Protic | 78.4 | Similar to methanol but generally considered less toxic. Good for extracting both free base and salt forms of alkaloids. | Also co-extracts a considerable amount of impurities. |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Effective for extracting free-base alkaloids after basification.[3][4] Highly volatile, making it easy to remove post-extraction. | More toxic and environmentally hazardous than alcohols. May not be as effective for initial extraction from raw plant material. |
| Chloroform | Polar Aprotic | 61.2 | Historically used for alkaloid extraction with good results for free-base forms. | High toxicity and environmental concerns limit its modern use. |
| Acidified Water (e.g., with HCl or Acetic Acid) | Highly Polar | ~100 | Excellent for extracting alkaloids in their salt form, which are often more water-soluble.[3] | Requires a subsequent basification and liquid-liquid extraction step to isolate the free-base alkaloid. Does not extract non-polar impurities. |
| Ethyl Acetate | Moderately Polar | 77.1 | Can be used for selective extraction of alkaloids of intermediate polarity. Less volatile than DCM. | May have lower extraction efficiency for highly polar or non-polar alkaloids. |
Recommended Experimental Protocol: An Acid-Base Approach
Based on established methods for quinolizidine alkaloid extraction, an acid-base extraction protocol is recommended for obtaining this compound from plant material (e.g., Lupinus species). This multi-step process enhances the purity of the final extract.
Materials:
-
Dried and finely ground plant material (e.g., Lupinus leaves or seeds)
-
1 M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Solid-phase extraction (SPE) columns (optional, for further purification)
-
Glassware (beakers, flasks, separatory funnel)
-
pH meter or pH paper
Procedure:
-
Acidic Extraction:
-
Macerate 300 mg of the dried plant material in 20 mL of 1 M HCl.
-
Stir the mixture continuously at room temperature for 24 hours.[3] This step protonates the alkaloids, converting them into their water-soluble salt forms.
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully decant and collect the acidic supernatant, which contains the this compound hydrochloride.
-
-
Basification:
-
Adjust the pH of the collected supernatant to approximately 12 using a strong base like ammonium hydroxide or sodium hydroxide.[3] This deprotonates the alkaloid salts, converting them back to their free-base form, which is less water-soluble and more soluble in organic solvents.
-
-
Organic Solvent Extraction:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Add an equal volume of dichloromethane (CH₂Cl₂) and shake vigorously for several minutes, periodically venting the funnel.
-
Allow the layers to separate. The this compound free base will partition into the lower organic layer (dichloromethane).
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh dichloromethane at least two more times to maximize the yield.
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Dry the extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C to avoid degradation of the alkaloid.[3]
-
-
Further Purification (Optional):
-
The resulting crude extract can be further purified using techniques such as solid-phase extraction (SPE) or column chromatography.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of anagyrine and its related quinolizidine alkaloids, including cytisine, lupanine, and sparteine. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of how subtle structural modifications influence the biological activity of these compounds, particularly their interactions with acetylcholine receptors.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is primarily centered on their interaction with nicotinic acetylcholine receptors (nAChRs), and to a lesser extent, muscarinic acetylcholine receptors and acetylcholinesterase (AChE). The affinity and efficacy of these alkaloids at nAChRs vary significantly with their structural features, leading to a range of pharmacological effects from partial agonism to desensitization. This compound's teratogenic effects are believed to stem from its ability to cross the placenta and inhibit fetal movement through its action on nAChRs.[1][2]
Nicotinic Acetylcholine Receptor (nAChR) Activity
This compound acts as a partial agonist and a potent desensitizer of nAChRs.[1][3] Its activity has been characterized in different cell lines expressing various nAChR subtypes. Cytisine is a well-known partial agonist of α4β2 nAChRs and is used in smoking cessation aids.[4][5] Lupanine is generally a weaker agonist and desensitizer, while sparteine shows little to no effect on nAChRs in some studies.[1][3]
| Alkaloid | Cell Line | nAChR Subtype | EC50 (µM) | DC50 (µM) | Reference |
| This compound | SH-SY5Y | Autonomic | 4.2 | 6.9 | [1][3] |
| TE-671 | Fetal Muscle-type | 231 | 139 | [1][3] | |
| Lupanine | SH-SY5Y | Autonomic | Weak Agonist/Desensitizer | - | [1][3] |
| Sparteine | SH-SY5Y | Autonomic | No Effect | - | [1][3] |
| Alkaloid | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Cytisine | α4β2 | 0.17 - 0.8 | [6][7] |
| α7 | 4200 | [6] | |
| α1βγδ (muscle) | 430 | [8] |
Acetylcholinesterase (AChE) Inhibition
While the primary target of these alkaloids is the nAChR, some have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. Most of the studied quinolizidine alkaloids, including this compound and cytisine, have shown weak to no inhibitory activity against AChE.[9] However, some derivatives of lupinine have been found to exhibit moderate AChE inhibitory activity.
Note: Specific IC50 values for this compound and cytisine against AChE are not well-documented in the reviewed literature, suggesting that their primary mechanism of action is not through AChE inhibition.
Structure-Activity Relationship (SAR)
The quinolizidine ring system forms the core scaffold of these alkaloids. Key structural features that dictate their biological activity, particularly their teratogenicity and nAChR interaction, include the presence and conformation of a piperidine ring, substitutions on the quinolizidine nucleus, and the overall stereochemistry of the molecule.
A crucial determinant for the teratogenic potential of these alkaloids is the presence of a piperidine ring with at least a three-carbon side chain alpha to the piperidine nitrogen.[2] Unsaturated piperidine rings, as seen in some related alkaloids, can enhance both toxicity and teratogenicity.[2]
Caption: SAR of this compound and Related Alkaloids.
Experimental Protocols
Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to nAChRs expressed in a cell line or tissue preparation.
Materials:
-
HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2).
-
Membrane preparation buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Radioligand (e.g., [³H]-Cytisine or [³H]-Epibatidine).
-
Unlabeled competitor (for non-specific binding determination).
-
Test compounds (this compound, cytisine, etc.) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Binding Assay: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled competitor is added.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of test compounds for AChE.
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Phosphate buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Test compounds at various concentrations.
-
96-well microplate reader.
Procedure:
-
Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations to the respective wells. A control well without the test compound is also prepared.
-
Enzyme Addition: Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound. The percent inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
The quinolizidine alkaloids, this compound, cytisine, lupanine, and sparteine, exhibit a clear structure-activity relationship, primarily driven by their interactions with nicotinic acetylcholine receptors. This compound's potent nAChR desensitizing activity, coupled with its teratogenic potential, underscores the critical role of the α-pyridone ring and overall molecular conformation. In contrast, cytisine's high affinity and partial agonism at α4β2 nAChRs make it a valuable pharmacological tool. Lupanine and sparteine, lacking the α-pyridone moiety, demonstrate significantly reduced activity at these receptors. This comparative guide highlights the importance of specific structural motifs in directing the pharmacological and toxicological profiles of this class of alkaloids, providing a valuable resource for future drug design and development efforts targeting the cholinergic system.
References
- 1. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Anagyrine Reference Standard Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of a reference standard is paramount for the accuracy and reliability of analytical measurements in research, quality control, and drug development. This guide provides a comparative overview of methodologies for validating the purity of anagyrine, a quinolizidine alkaloid. It includes a summary of analytical techniques, a detailed experimental protocol for a quantitative method, and an examination of potential impurities.
Comparison of Analytical Methods for Purity Determination
The purity of an this compound reference standard can be assessed using several analytical techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed methods. Each offers distinct advantages and is suited for different aspects of purity assessment.
| Analytical Method | Principle | Information Provided | Key Advantages | Potential Limitations |
| HPLC-UV | Chromatographic separation of this compound from its impurities based on polarity, followed by quantification using UV absorbance. | Provides chromatographic purity (area %), detects and quantifies known and unknown impurities, and can be developed into a stability-indicating method. | High sensitivity and resolution, widely available, suitable for routine quality control. | Requires a well-characterized reference standard for accurate quantification, response factors of impurities may differ from the main compound. |
| qNMR | The signal intensity of a specific nucleus (e.g., ¹H) is directly proportional to the molar concentration of the analyte. | Provides an absolute purity value (mass fraction) without the need for an identical reference standard. Can identify and quantify impurities if their structures are known. | Primary ratio method, highly accurate and precise, provides structural information.[1][2] | Lower sensitivity compared to HPLC, requires specialized equipment and expertise, may be less suitable for complex mixtures with overlapping signals. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for this compound Purity
A stability-indicating HPLC-UV method is crucial for separating this compound from its potential degradation products and process-related impurities.[3][4][5][6][7] The following is a general protocol that can be optimized and validated for a specific this compound reference standard.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
3. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR offers a direct measurement of the purity of an this compound reference standard against a certified internal standard.[8]
1. Instrumentation and Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both this compound and the internal standard are fully soluble (e.g., Methanol-d4).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with this compound signals (e.g., maleic acid).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound reference standard (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution by vortexing.
3. Data Processing and Purity Calculation:
-
Process the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
The purity of the this compound reference standard can be calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potential Impurities and Forced Degradation Studies
Understanding potential impurities is critical for developing a robust, stability-indicating analytical method. Impurities in this compound can arise from the manufacturing process or from degradation.
Common Impurities in Lupin Alkaloids:
-
Process-related impurities: Stereoisomers (e.g., epimers), precursors, and by-products from the synthetic or extraction process.
-
Degradation products: Resulting from hydrolysis, oxidation, or photolysis.
Forced Degradation Studies: To identify potential degradation products, forced degradation studies should be performed on the this compound reference standard under various stress conditions as per ICH guidelines.[7] This involves exposing the this compound standard to:
-
Acidic and basic hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal stress: e.g., heating the solid standard at 105 °C.
-
Photostability: Exposing the standard to light according to ICH Q1B guidelines.
The stressed samples are then analyzed by the developed stability-indicating HPLC-UV method to track the formation of degradation products and to ensure the method's specificity.
Visualizing the Validation Workflow
The following diagram illustrates the key steps in the validation of an this compound reference standard's purity.
Caption: Workflow for this compound Reference Standard Purity Validation.
Certificate of Analysis (CoA)
A Certificate of Analysis for an this compound reference standard should provide comprehensive information regarding its identity and purity. While a specific example for this compound is not publicly available, a typical CoA for a chemical reference standard would include:
-
Product Information: Name, CAS number, molecular formula, and molecular weight.
-
Physical Properties: Appearance.
-
Identity: Confirmation by methods such as ¹H NMR, Mass Spectrometry, and IR spectroscopy.
-
Purity:
-
Chromatographic purity by HPLC (e.g., >99.0%).
-
Purity by qNMR (if performed).
-
Water content (by Karl Fischer titration).
-
Residual solvents (by GC-HS).
-
Inorganic content (by sulfated ash).
-
-
Assay: A final purity value, often determined by mass balance, taking into account all impurities.
-
Storage Conditions and Expiration Date.
Conclusion
Validating the purity of an this compound reference standard is a critical step in ensuring the quality and accuracy of analytical data. A combination of orthogonal analytical techniques, such as HPLC-UV and qNMR, provides a comprehensive assessment of both chromatographic and absolute purity. The development of a stability-indicating HPLC method, supported by forced degradation studies, is essential for identifying and controlling potential impurities. By following rigorous validation protocols and carefully documenting the results in a Certificate of Analysis, researchers can have high confidence in the quality of their this compound reference standard.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. japsonline.com [japsonline.com]
- 5. longdom.org [longdom.org]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Anagyrine vs. Sparteine: A Comparative Guide to their Effects on Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of two quinolizidine alkaloids, anagyrine and sparteine, on acetylcholine receptors (AChRs). The information presented is based on available experimental data to facilitate objective comparison and inform future research and drug development endeavors.
Overview of this compound and Sparteine
This compound and sparteine are structurally related alkaloids found in various plant species, notably in the genus Lupinus. While both compounds interact with the cholinergic system, their effects on acetylcholine receptors are distinct, leading to different physiological and toxicological outcomes. This compound is recognized for its teratogenic effects, causing developmental abnormalities in livestock, a toxicity linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Sparteine, on the other hand, has been investigated for its cardiovascular and neurological effects, with actions reported at both nicotinic and muscarinic acetylcholine receptors (mAChRs).
Comparative Effects on Acetylcholine Receptors
The primary distinction in the cholinergic activity of this compound and sparteine lies in their mode of action and receptor subtype preference.
-
This compound primarily acts on nicotinic acetylcholine receptors (nAChRs) as a partial agonist and a potent desensitizer . This dual action means that while it can weakly activate the receptor, its more significant effect is to render the receptor unresponsive to subsequent stimulation by acetylcholine. This desensitization is particularly relevant to its teratogenic mechanism, as it can lead to reduced fetal movement.
-
Sparteine exhibits a more complex pharmacology, interacting with both nAChRs and muscarinic acetylcholine receptors (mAChRs) . At nAChRs , particularly the ganglionic subtype, it functions as a competitive antagonist and an open-channel blocker . This means it can block the binding of acetylcholine and also physically obstruct the ion channel when it is open. At mAChRs , sparteine is suggested to act as an agonist , with a potential preference for the M2 and M4 subtypes .
Quantitative Data Comparison
The following table summarizes the available quantitative data on the interaction of this compound and sparteine with acetylcholine receptors. It is important to note that direct comparative studies with identical experimental conditions are limited.
| Compound | Receptor Type & Subtype | Cell Line | Parameter | Value (µM) | Reference |
| This compound | nAChR (autonomic) | SH-SY5Y | EC50 | 4.2 | --INVALID-LINK-- |
| DC50 | 6.9 | --INVALID-LINK-- | |||
| nAChR (fetal muscle-type) | TE-671 | EC50 | 231 | --INVALID-LINK-- | |
| DC50 | 139 | --INVALID-LINK-- | |||
| Sparteine | nAChR (ganglionic) | - | - | - | Lacks quantitative binding affinity data (Ki or IC50) in readily available literature. Acts as a competitive antagonist and open-channel blocker.[1] |
| mAChR (M2, M4 subtypes) | - | - | - | Lacks quantitative binding affinity data (Ki or IC50) in readily available literature. Suggested to be an agonist. |
EC50: Half-maximal effective concentration for agonist activity. DC50: Half-maximal concentration for desensitization.
Signaling Pathways
The differential effects of this compound and sparteine on acetylcholine receptors trigger distinct downstream signaling cascades.
This compound: nAChR Partial Agonism and Desensitization
This compound's interaction with nAChRs leads to an initial, weak depolarization of the cell membrane due to cation influx (Na⁺ and Ca²⁺). However, its primary effect is the rapid desensitization of the receptor, which curtails sustained signaling. The influx of Ca²⁺ can transiently activate downstream signaling pathways such as the PI3K/Akt pathway, which is often associated with cell survival and proliferation. However, the pronounced desensitization likely dampens the long-term activation of these pathways.
Sparteine: nAChR Antagonism and mAChR Agonism
Sparteine's effects are twofold. As a competitive antagonist at nAChRs, it blocks acetylcholine-mediated signaling, preventing ion influx and subsequent cellular responses. As an agonist at M2/M4 mAChRs, which are coupled to Gi/o proteins, it inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence neuronal excitability.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key experiments cited in the comparison.
Membrane Potential Sensing Dye Assay (for this compound)
This protocol is based on the methodology described by Green et al. (2017) to assess nAChR activation and desensitization.
Objective: To measure changes in cell membrane potential in response to nAChR ligands.
Materials:
-
SH-SY5Y or TE-671 cells
-
96-well black-walled, clear-bottom plates
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound, acetylcholine, and other relevant ligands
-
A fluorescence plate reader with fluidics injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential-sensitive dye solution to each well. Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the dye to load into the cells.
-
Assay Protocol (Agonist Mode): a. Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Establish a baseline fluorescence reading for each well. c. Use the instrument's fluidics to add varying concentrations of this compound to the wells and continuously record the fluorescence signal for a set period. d. The increase in fluorescence corresponds to membrane depolarization upon nAChR activation.
-
Assay Protocol (Desensitization Mode): a. Follow steps 3a and 3b to establish a baseline. b. Inject varying concentrations of this compound and incubate for a short period (e.g., 2-5 minutes) to allow for receptor desensitization. c. Subsequently, inject a fixed, high concentration of acetylcholine (e.g., EC80) and record the fluorescence response. d. A reduction in the acetylcholine-induced response in the presence of this compound indicates desensitization.
-
Data Analysis: a. For agonist activity, plot the peak fluorescence change against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. b. For desensitization, plot the acetylcholine-induced fluorescence response against the pre-incubated this compound concentration and fit the data to an inhibitory dose-response curve to determine the DC50 value.
Whole-Cell Patch-Clamp Electrophysiology (for Sparteine)
This generalized protocol is suitable for characterizing the effects of sparteine on nAChR currents.
Objective: To measure ion channel currents through nAChRs in response to acetylcholine and the modulatory effects of sparteine.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., neurons from the superior cervical ganglion).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution containing physiological salt concentrations.
-
Intracellular (pipette) solution with appropriate ions and ATP/GTP.
-
Acetylcholine and sparteine solutions.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place the coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Gigaseal Formation: Under microscopic guidance, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage-Clamp Recording: a. Clamp the cell membrane potential at a holding potential (e.g., -60 mV). b. Apply acetylcholine to the cell via a perfusion system to elicit an inward current through the nAChRs. c. To test for competitive antagonism, co-apply varying concentrations of sparteine with a fixed concentration of acetylcholine and measure the reduction in the current amplitude. d. To test for open-channel block, apply acetylcholine to open the channels and then rapidly apply sparteine to observe a rapid decay of the current.
-
Data Analysis: a. For competitive antagonism, construct a dose-response curve for acetylcholine in the absence and presence of different concentrations of sparteine. A rightward shift in the EC50 of acetylcholine indicates competitive antagonism. The Schild regression can be used to determine the pA2 value, a measure of antagonist affinity. b. For open-channel block, analyze the kinetics of the current decay in the presence of sparteine to determine the blocking and unblocking rate constants.
Conclusion
This compound and sparteine, despite their structural similarities, exhibit markedly different pharmacological profiles at acetylcholine receptors. This compound's potent desensitization of nAChRs provides a clear mechanism for its observed toxicity. Sparteine's dual action as an nAChR antagonist and a potential mAChR agonist suggests a more complex interplay with the cholinergic system, which may underlie its diverse physiological effects.
This guide highlights the current understanding of the effects of these two alkaloids. Further research, particularly quantitative binding studies for sparteine across a range of nAChR and mAChR subtypes, is necessary for a more complete comparative analysis. The detailed protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers in this field.
References
Assessing the Predictive Value of In Vitro Teratogenicity Assays for Anagyrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagyrine, a quinolizidine alkaloid found in certain species of lupine, is a known teratogen, primarily associated with "crooked calf syndrome" in livestock.[1] This condition is characterized by skeletal deformities and cleft palate, believed to result from reduced fetal movement. The primary mechanism of this compound-induced teratogenicity is the desensitization of nicotinic acetylcholine receptors (nAChRs), leading to inhibition of fetal movement.[2][3][4] While in vivo studies have established this link, the predictive value of in vitro teratogenicity assays for this compound has not been extensively investigated.
This guide provides a comparative overview of key in vitro assays and their potential utility in assessing the teratogenic risk of this compound and similar compounds. It summarizes the limited existing in vitro data for this compound and details the experimental protocols for relevant assays that could be employed for its evaluation. This information is intended to assist researchers in designing studies to bridge the existing data gap and to better understand the predictive capacity of these non-animal testing methods for neurotoxic teratogens.
Quantitative Data on this compound's In Vitro Activity
To date, in vitro studies on this compound have primarily focused on its mechanism of action. The following table summarizes the key quantitative data from a study investigating this compound's effect on nAChR in two different cell lines.
| Cell Line | Receptor Type Expressed | Parameter | Value (µM) | Reference |
| SH-SY5Y | Autonomic nAChR | EC50 (Activation) | 4.2 | [2] |
| DC50 (Desensitization) | 6.9 | [2] | ||
| TE-671 | Fetal muscle-type nAChR | EC50 (Activation) | 231 | [2] |
| DC50 (Desensitization) | 139 | [2] |
EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. DC50 (Half maximal desensitizing concentration): The concentration of a drug that causes 50% desensitization of the receptor.
Proposed Signaling Pathway of this compound-Induced Teratogenicity
The teratogenic effects of this compound are attributed to its interaction with nicotinic acetylcholine receptors, leading to a cascade of events that ultimately inhibit fetal movement.
References
- 1. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Metabolic Profiling of Anagyrine: A Multi-Species Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiling of anagyrine, a quinolizidine alkaloid known for its teratogenic effects in livestock. While comprehensive comparative metabolic data across multiple species remains limited in publicly available literature, this document summarizes the existing knowledge, with a primary focus on cattle, and outlines standardized protocols for future research.
Quantitative Data Summary
Direct comparative studies on the metabolic profiling of this compound across different species are not well-documented. However, research on cattle has shown that the physiological condition of the animal can significantly influence the pharmacokinetics of this compound. The following table summarizes the serum pharmacokinetic parameters of this compound in cows with low versus high body condition after a single oral dose of ground Lupinus leucophyllus.
| Parameter | Low Body Condition (LBC) Cows | High Body Condition (HBC) Cows | Units |
| Cmax (Maximum Concentration) | Lower | Higher (P = 0.02) | µg/mL |
| Tmax (Time to Cmax) | 12 | 2 | hours |
| AUC (Area Under the Curve) | Lower | Higher (P ≤ 0.11) | µg·h/mL |
| Elimination Half-Life (E1/2) | Not significantly different | Not significantly different | hours |
| Absorption Half-Life (A1/2) | Longer | Shorter | hours |
| Distribution Half-Life (D1/2) | Longer | Shorter | hours |
Data sourced from studies on mature non-lactating cows receiving a single oral dose of 2.0 g/kg body weight of ground lupine plant.[1][2][3][4]
Proposed Metabolic Pathway of this compound in Cattle
This compound is a teratogenic quinolizidine alkaloid found in various Lupinus species. In pregnant cattle, it is hypothesized to be metabolized to a piperidine alkaloid, which is thought to be the active teratogen responsible for "crooked calf syndrome" by inhibiting fetal movement.[5][6] However, studies have also demonstrated that this compound can directly desensitize nicotinic acetylcholine receptors (nAChR) without prior metabolism.[5][6]
Caption: Proposed metabolic and direct action pathways of this compound leading to teratogenicity in cattle.
Experimental Protocols
In Vivo Pharmacokinetic Study in Cattle
The following protocol is a summary of the methodology used to determine the pharmacokinetic parameters of this compound in cattle with differing body conditions.[1][2][3][4]
-
Animal Selection: Mature, non-lactating cows are selected and categorized into low body condition (LBC) and high body condition (HBC) groups.
-
Dosing: A single dose of dry, ground Lupinus leucophyllus (a plant known to contain this compound) is administered orally via gavage at a concentration of 2.0 g/kg of body weight.
-
Sample Collection: Blood samples are collected via jugular venipuncture at multiple time points, typically from 0 to 60 hours after dosing.
-
Sample Processing: Serum is separated from the blood samples.
-
Analysis: Serum this compound concentrations are determined using analytical methods such as gas chromatography-mass spectrometry (GC-MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and elimination half-life.
General Protocol for In Vitro Comparative Metabolic Profiling
For researchers aiming to conduct comparative metabolic studies, the following in vitro protocol using liver microsomes from different species is recommended.
-
Microsome Preparation: Liver microsomes are prepared from the livers of the species of interest (e.g., cattle, sheep, goats, rats) through differential centrifugation.
-
Incubation: this compound (at a specific concentration) is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile.
-
Metabolite Analysis: The samples are centrifuged, and the supernatant is analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify the parent compound (this compound) and its metabolites.
-
Data Analysis: The rate of disappearance of this compound and the formation of metabolites are calculated to determine the metabolic stability and identify the major metabolic pathways in each species.
Experimental Workflow for this compound Metabolic Profiling
The following diagram illustrates a general workflow for the metabolic profiling of this compound, applicable to both in vivo and in vitro studies.
Caption: A generalized workflow for the metabolic profiling of this compound.
References
- 1. Lupines, poison-hemlock and Nicotiana spp: toxicity and teratogenicity in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of this compound as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Biomarkers for Anagyrine-Induced Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anagyrine, a quinolizidine alkaloid present in various Lupinus species (lupines), is a significant concern in livestock management due to its teratogenic effects, primarily causing "crooked calf syndrome".[1][2][3] The validation of sensitive and specific biomarkers is crucial for monitoring exposure, predicting toxicity, and developing potential therapeutic interventions. This guide provides a comparative overview of current and potential biomarkers for this compound-induced toxicity, supported by experimental data and detailed methodologies.
Biomarker Performance: A Comparative Analysis
The primary biomarker for this compound-induced teratogenicity is the serum concentration of this compound itself.[2][4] However, other alkaloids present in lupines, such as ammodendrine, are also considered potential biomarkers.[2][3] The following tables summarize quantitative data from various studies, offering a comparison of their performance and influencing factors.
| Biomarker | Animal Model | Key Findings | Quantitative Data | Reference |
| Serum this compound | Angus and Holstein Heifers | Angus heifers had significantly higher serum this compound concentrations and a longer elimination half-life compared to Holstein heifers, suggesting breed-dependent differences in susceptibility. | Peak Serum Concentration (at 2h): Angus: ~538 ng/mL Holstein: ~182 ng/mL Elimination Half-life: Angus: 5.6 ± 0.5 h Holstein: 3.7 ± 0.6 h | [2] |
| Serum this compound & Ammodendrine | Non-lactating Cows (Low vs. High Body Condition) | Cows in high body condition (HBC) showed greater and earlier peak serum concentrations of both this compound and ammodendrine compared to cows in low body condition (LBC). | This compound Peak Time: HBC: 2 h LBC: 12 h Ammodendrine Peak Time: HBC: 3 h LBC: 6 h Max Serum this compound: HBC significantly higher (P=0.02) Max Serum Ammodendrine: HBC tended to be higher (P=0.06) | [3][5][6] |
| This compound (in vitro) | SH-SY5Y (autonomic nAChR) & TE-671 (fetal muscle-type nAChR) cell lines | This compound acts as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChR), with greater potency on autonomic nAChRs. | EC50 (Activation): SH-SY5Y: 4.2 µM TE-671: 231 µM DC50 (Desensitization): SH-SY5Y: 6.9 µM TE-671: 139 µM | [4][7][8] |
Signaling Pathway and Experimental Workflows
The teratogenic effects of this compound are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), leading to reduced fetal movement.[4] The following diagrams illustrate the proposed signaling pathway and a general workflow for biomarker validation.
References
- 1. Frontiers | Biomarkers and their potential for detecting livestock plant poisonings in Western North America [frontiersin.org]
- 2. Biomarkers and their potential for detecting livestock plant poisonings in Western North America - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Publication : USDA ARS [ars.usda.gov]
comparative analysis of anagyrine detoxification pathways in livestock
For Researchers, Scientists, and Drug Development Professionals
Anagyrine, a quinolizidine alkaloid present in various Lupinus species, poses a significant threat to livestock health, primarily causing "crooked calf disease" and other teratogenic effects. The susceptibility to this compound toxicity varies among different livestock species, suggesting species-specific differences in its detoxification pathways. This guide provides a comparative analysis of the current understanding of this compound metabolism in cattle, sheep, and goats, supported by available experimental data.
Quantitative Data on this compound Pharmacokinetics
The following table summarizes key pharmacokinetic parameters of this compound in cattle. While direct comparative quantitative data for sheep and goats remains limited in publicly available literature, studies suggest that goats may clear this compound from the bloodstream more rapidly than cattle, with sheep exhibiting an intermediate clearance rate.
| Parameter | Cattle (Low Body Condition) | Cattle (High Body Condition) | Sheep | Goats |
| Time to Maximum Plasma Concentration (Tmax) | 12 hours | 2 hours | Not Reported | Not Reported |
| Maximum Plasma Concentration (Cmax) | Lower | Higher[1] | Not Reported | Not Reported |
| Elimination Half-Life (t1/2) | ~9.6 hours | ~7.8 hours | Not Reported | Not Reported |
| Area Under the Curve (AUC) | Lower | Higher[1] | Not Reported | Not Reported |
Note: The data for cattle is derived from a study on the effect of body condition on this compound serum concentrations[1]. Direct comparative studies with sheep and goats under the same conditions are needed for a complete quantitative comparison. A study by Gardner and Panter (1993) compared blood plasma alkaloid levels in cattle, sheep, and goats fed Lupinus caudatus, and while the full quantitative data is not widely available, it is a key reference in this area[2][3][4].
Proposed this compound Detoxification Pathways
The primary proposed mechanism for this compound's teratogenic effects involves its metabolism to a piperidine alkaloid, which is thought to inhibit fetal movement[5][6]. However, recent research also suggests that this compound itself can directly desensitize nicotinic acetylcholine receptors without prior metabolism[5][6]. The detoxification of this compound is believed to occur primarily in the liver, involving Phase I and Phase II metabolic reactions.
Phase I Metabolism: This phase involves the modification of the this compound molecule, primarily through oxidation, hydroxylation, and demethylation reactions. These reactions are catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs). While direct studies on this compound are scarce, research on other alkaloids in ruminants suggests that species-specific differences in the expression and activity of CYP isozymes (e.g., CYP1A, CYP2B, CYP3A) play a crucial role in determining the rate and profile of metabolite formation[7][8]. For example, studies on the pyrrolizidine alkaloid senecionine showed that sheep have a higher rate of N-oxide formation (a detoxification product) compared to cattle, which was attributed to higher FMO activity[7]. It is plausible that similar enzymatic differences influence this compound metabolism.
Phase II Metabolism: Following Phase I reactions, the modified, more water-soluble metabolites are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs), further increases their water solubility and facilitates their excretion from the body.
The following diagram illustrates the proposed comparative detoxification pathways of this compound in livestock.
Experimental Protocols
The following are generalized methodologies for key experiments cited or inferred in the analysis of this compound detoxification.
1. In Vivo Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in live animals.
-
Methodology:
-
Animal Selection: Healthy, non-pregnant adult female cattle, sheep, and goats are selected and acclimated. Body condition is recorded as it can influence alkaloid disposition[1].
-
Dosing: A known amount of this compound, either as a pure compound or within a plant matrix (Lupinus sp.), is administered orally via gavage.
-
Blood Sampling: Blood samples are collected via jugular venipuncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing.
-
Sample Processing: Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: this compound and potential metabolite concentrations in plasma/serum are quantified using a validated analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) are calculated using appropriate software.
-
2. In Vitro Metabolism Studies using Liver Microsomes
-
Objective: To identify the metabolic pathways and the specific enzymes involved in this compound detoxification in a controlled laboratory setting.
-
Methodology:
-
Microsome Preparation: Liver tissue is collected from cattle, sheep, and goats. The tissue is homogenized, and the microsomal fraction, which is rich in CYP and FMO enzymes, is isolated by differential centrifugation.
-
Incubation: Liver microsomes are incubated with this compound in the presence of a NADPH-regenerating system (to support the activity of CYP and FMO enzymes) at 37°C.
-
Metabolite Identification: The reaction is stopped, and the mixture is analyzed by HPLC-MS/MS to identify and quantify the formation of metabolites over time.
-
Enzyme Inhibition (optional): To identify the specific CYP isozymes involved, incubations can be performed in the presence of known inhibitors of specific CYP families (e.g., ketoconazole for CYP3A). A reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP isozyme.
-
Enzyme Kinetics: By varying the concentration of this compound, kinetic parameters such as Km and Vmax can be determined for the formation of specific metabolites, providing insights into the efficiency of the metabolic pathways in each species.
-
Conclusion and Future Directions
The available evidence strongly suggests that species-specific differences in the metabolism and detoxification of this compound contribute to the varying susceptibility of cattle, sheep, and goats to its toxic effects. While cattle have been the primary focus of research, further comparative studies are crucial to fully elucidate the detoxification pathways in sheep and goats. Future research should focus on:
-
Quantitative Pharmacokinetic Studies: Conducting direct comparative pharmacokinetic studies of this compound in cattle, sheep, and goats under standardized conditions to obtain reliable quantitative data.
-
Metabolite Identification: Utilizing advanced analytical techniques to identify and quantify the full spectrum of this compound metabolites in each species.
-
Enzyme Characterization: Employing in vitro methods with liver microsomes and recombinant enzymes to pinpoint the specific CYP and FMO isozymes responsible for this compound metabolism in each species.
A deeper understanding of these comparative detoxification pathways will be invaluable for developing targeted interventions, such as the use of feed additives to enhance detoxification, and for breeding livestock with increased resistance to this compound toxicity. This knowledge is also critical for drug development professionals working on compounds with similar chemical structures, as it highlights the importance of considering species-specific metabolic differences in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lupine Published Research : USDA ARS [ars.usda.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Comparison of blood plasma alkaloid levels in cattle, sheep, and goats fed Lupinus caudatus [agris.fao.org]
- 5. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. Comparison of hepatic in vitro metabolism of the pyrrolizidine alkaloid senecionine in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 induction and metabolism of alkoxyresorufins, ethylmorphine and testosterone in cultured hepatocytes from goats, sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Anagyrine
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of anagyrine, a toxic alkaloid. Due to the lack of specific federal disposal regulations for this compound, the following procedures are based on its known toxicity profile and general best practices for the management of hazardous chemical waste. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
This compound is a known teratogenic and toxic alkaloid.[1] All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: If working with solid this compound or there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.
In the event of a spill, immediately evacuate the area and ensure proper ventilation. For liquid spills, use an inert absorbent material. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. All cleanup materials must be disposed of as hazardous waste.
II. This compound Waste Classification
This compound is not currently listed as a specific hazardous waste by the U.S. Environmental Protection Agency (EPA). However, due to its known toxicity, it should be managed as a hazardous waste. The specific hazardous waste characteristics (ignitability, corrosivity, reactivity, and toxicity) for this compound have not been fully determined. Therefore, a conservative approach, treating it as a toxic hazardous waste, is required.
III. Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Solid this compound Waste: Collect pure this compound, contaminated lab debris (e.g., weighing boats, filter paper), and spill cleanup materials in a designated, compatible hazardous waste container.
-
Liquid this compound Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[2]
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for hazardous waste.
-
Ensure containers are in good condition and have tightly sealing lids.
-
Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name, "this compound," and an accurate description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution").
-
Indicate the approximate concentration and quantity of this compound.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Segregate this compound waste from incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2]
-
Provide the contractor with a full and accurate description of the waste.
-
IV. Data Presentation: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C15H20N2O |
| Molar Mass | 244.33 g/mol |
| CAS Number | 486-89-5 |
| Appearance | Solid (form not specified) |
| Density | 1.22 ±0.1 g/mL |
V. Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. All research activities involving this compound should be conducted under approved protocols that include specific safety and waste disposal plans.
VI. Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Risks: A Comprehensive Guide to Handling Anagyrine
FOR IMMEDIATE RELEASE
Researchers, scientists, and drug development professionals are advised to exercise extreme caution when handling anagyrine, a potent teratogenic alkaloid. Due to its ability to cause developmental malformations, stringent safety protocols and the use of appropriate personal protective equipment (PPE) are imperative to mitigate exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
This compound, a naturally occurring alkaloid found in plants of the Lupinus genus, is known to cause "crooked calf disease" in livestock, a condition characterized by skeletal deformities in offspring.[1][2] In a laboratory setting, this teratogenic potential necessitates a comprehensive safety strategy to prevent accidental exposure, particularly for individuals of reproductive age.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Preparing Solutions | - Nitrile gloves (double-gloving recommended) - Chemical-resistant lab coat or gown - ANSI-approved safety glasses with side shields or chemical splash goggles - Face shield - NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates |
| Handling Solutions and Conducting Experiments | - Nitrile gloves - Chemical-resistant lab coat or gown - ANSI-approved safety glasses with side shields or chemical splash goggles |
| Cleaning and Decontamination | - Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) - Chemical-resistant lab coat or gown - Chemical splash goggles - Face shield |
| Waste Disposal | - Heavy-duty, chemical-resistant gloves - Chemical-resistant lab coat or gown - Safety glasses with side shields |
Safe Handling and Operational Procedures
Adherence to strict operational protocols is critical to minimize the risk of exposure to this compound.
1. Designated Work Area:
-
All work with this compound, particularly with the pure compound or concentrated solutions, must be conducted in a designated area, such as a certified chemical fume hood.
-
The work area should be clearly marked with warning signs indicating the presence of a teratogenic agent.
2. Engineering Controls:
-
A properly functioning chemical fume hood with a face velocity of at least 100 feet per minute is the primary engineering control to prevent inhalation exposure.
-
Ensure the fume hood is certified annually.
3. Standard Operating Procedures (SOPs):
-
Develop and strictly follow detailed SOPs for all procedures involving this compound, from weighing and solution preparation to experimental use and disposal.
-
SOPs should include emergency procedures for spills and personal contamination.
4. Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure and at the end of the workday.
-
A suitable decontamination solution, such as a 10% bleach solution followed by a water rinse, should be used.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Follow established spill cleanup procedures, which should include the use of appropriate PPE and absorbent materials.
-
Do not attempt to clean a large spill without proper training and equipment.
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound waste down the drain.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
